Technical Documentation Center

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate
  • CAS: 200872-69-1

Core Science & Biosynthesis

Foundational

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate CAS number

An In-Depth Technical Guide to Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate Executive Summary This document provides a comprehensive technical overview of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, a chiral non-proteino...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Executive Summary

This document provides a comprehensive technical overview of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, a chiral non-proteinogenic amino acid ester of significant interest in modern drug discovery and fine chemical synthesis. As a key heterocyclic building block, its unique structural features—comprising a stereochemically defined α-amino ester and a pyridyl moiety—make it an invaluable precursor for a diverse range of complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, elucidates the compound's core physicochemical properties, provides a detailed and rationalized synthetic protocol, explores its critical applications, and outlines essential safety and handling procedures. The content is grounded in authoritative sources to ensure scientific integrity and practical utility.

Core Compound Identification and Properties

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is the ethyl ester of the unnatural amino acid L-4-pyridylalanine. The presence of the pyridine ring introduces a basic nitrogen atom, capable of acting as a hydrogen bond acceptor, which is a critical feature for modulating pharmacokinetic properties and target binding in medicinal chemistry. The defined (S)-stereochemistry at the α-carbon is essential for creating stereospecific interactions with biological targets.

Chemical Identifiers and Physicochemical Data

The precise identification and characterization of this compound are paramount for reproducible research and development. Key data points are summarized below.

PropertyValueSource(s)
CAS Number 103392-91-2 (for racemate)[1]
MDL Number MFCD05228162
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
IUPAC Name ethyl (2S)-2-amino-3-(pyridin-4-yl)propanoate
Synonyms L-4-Pyridylalanine ethyl ester[2]
Appearance Solid / Off-white crystals[3][4]
SMILES O=C(OCC)C(N)Cc1cc[nH]cc1[3]
InChI Key PGLHBDYDTHKWNM-UHFFFAOYSA-N[3]

Note: The CAS number 103392-91-2 typically refers to the racemic mixture. Researchers must ensure their supplier provides the specific (2S)-enantiomer for stereospecific applications.

Synthesis and Mechanistic Rationale

The most direct and common method for preparing Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is the Fischer-Speier esterification of its parent amino acid, (S)-2-amino-3-(pyridin-4-yl)propanoic acid (L-4-pyridylalanine). This method is favored for its operational simplicity and use of inexpensive reagents.

Causality in Experimental Design

The choice of an acid catalyst, typically gaseous HCl or thionyl chloride (SOCl₂), is critical. The amino group of the starting material is a potent nucleophile that could otherwise compete in side reactions, such as intermolecular amide bond formation. The acid catalyst protonates the amino group, rendering it non-nucleophilic and directing the reaction exclusively to the desired esterification of the less reactive carboxylic acid. Ethanol serves as both the solvent and the nucleophilic reagent, and using it in large excess drives the reaction equilibrium toward the product, maximizing yield according to Le Châtelier's principle.

Detailed Synthesis Protocol: Fischer-Speier Esterification

This protocol describes a robust method for the synthesis of the title compound from its corresponding amino acid.

Materials:

  • (S)-2-amino-3-(pyridin-4-yl)propanoic acid

  • Absolute Ethanol (Anhydrous)

  • Thionyl Chloride (SOCl₂) or Hydrogen Chloride (gas)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend (S)-2-amino-3-(pyridin-4-yl)propanoic acid (1 equivalent) in absolute ethanol (10 mL per gram of amino acid).

  • Acidification: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise over 30 minutes. Rationale: This exothermic reaction generates HCl in situ, which acts as the catalyst. Slow addition at low temperature prevents uncontrolled temperature spikes and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Workup & Neutralization: Dissolve the resulting residue in a minimal amount of cold water and carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH reaches ~8. Caution: This will cause CO₂ evolution.Rationale: This step deprotonates the ammonium salt and removes any residual acid.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product, Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Fischer-Speier esterification process.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product A (S)-2-amino-3- (pyridin-4-yl)propanoic acid D Reaction at Reflux (4-6 hours) A->D B Absolute Ethanol (Solvent & Reagent) B->D C Thionyl Chloride (Acid Catalyst Precursor) C->D E Solvent Removal (Rotary Evaporation) D->E F Aqueous Workup (Neutralization & Extraction) E->F G Purification (Chromatography or Recrystallization) F->G H Ethyl (2S)-2-amino-3- (pyridin-4-yl)propanoate G->H Applications cluster_pathways Synthetic Pathways cluster_products Resulting Molecular Classes start Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate Chiral Building Block p1 Peptide Coupling start:f0->p1 p2 N-Alkylation / N-Arylation start:f0->p2 p3 Reduction to Amino Alcohol start:f0->p3 end1 Peptidomimetics & Novel Peptides p1->end1 end2 Complex Drug Scaffolds p2->end2 end3 Chiral Ligands p3->end3

Caption: Application pathways for Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.

Safety, Handling, and Storage

Ensuring the safety of laboratory personnel is non-negotiable. Based on available safety data, this compound must be handled with care.

Hazard Identification

The compound is classified as acutely toxic if ingested. [3]

  • GHS Pictogram: GHS06 (Skull and crossbones) [3]* Signal Word: Danger [3]* Hazard Statements:

    • H301: Toxic if swallowed. [3]* Precautionary Statements:

    • P264: Wash skin thoroughly after handling. [3] * P270: Do not eat, drink or smoke when using this product. [3] * P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [3] * P405: Store locked up. [3] * P501: Dispose of contents/container to an approved waste disposal plant. [3]

Recommended Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. [5]Ensure that safety showers and eyewash stations are readily accessible. [5]2. Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards. [6] * Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling. [6]A lab coat is mandatory.

    • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particle filter is recommended. [5]3. First Aid Measures:

    • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison control center or seek medical attention. [5][6] * If on Skin: Wash off with plenty of soap and water. Remove contaminated clothing. [6] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists. [5]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [7][8]Recommended storage temperature is often 2-8°C to ensure long-term stability. [7][9]The compound should be stored locked up in an area accessible only to authorized personnel. [3]

Conclusion

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is a high-value chiral building block with significant applications in pharmaceutical R&D and advanced chemical synthesis. Its strategic importance lies in the combination of a versatile amino ester handle, a defined stereocenter, and a functional pyridine moiety. A thorough understanding of its properties, a robust synthetic methodology as detailed herein, and strict adherence to safety protocols are essential for leveraging this compound's full potential in the creation of novel and impactful chemical entities.

References

  • Pharmaffiliates. (n.d.). CAS No : 103041-38-9 | Product Name : Ethyl 3-(Pyridin-2-ylamino)propanoate. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-AMINO-3-PYRIDIN-2-YL-PROPIONIC ACID ETHYL ESTER. Retrieved from [Link]

  • Patsnap. (2015, September 23). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from [Link]

  • Angene Chemical. (2024, April 7). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate, 100 g. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate: A Comprehensive Analytical Guide

Executive Summary The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the optimization of metabolic stability, receptor affinity, and structural co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the optimization of metabolic stability, receptor affinity, and structural conformation[1]. Among these, pyridylalanine derivatives represent a critical class of hydrophilic, aromatic building blocks utilized in the design of somatostatin antagonists and other targeted therapeutics[2].

This whitepaper provides an in-depth, self-validating technical guide for the complete structural elucidation of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (also known as L-4-pyridylalanine ethyl ester)[3]. By synthesizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and chiral derivatization techniques, this guide establishes a robust framework for confirming the molecular connectivity and absolute configuration of this essential synthon[4].

Analytical Rationale and Workflow Design

Free α -amino acids exist primarily as zwitterions, which often exhibit poor solubility in standard organic NMR solvents and produce broadened spectral lines due to rapid proton exchange. By analyzing the compound as an ethyl ester , we eliminate zwitterionic interference, ensuring high solubility in deuterated chloroform ( CDCl3​ ) and yielding sharp, highly resolved resonances essential for 2D NMR correlation.

Workflow A Sample: Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate B HRMS (ESI-TOF) Determine Exact Mass & Formula A->B C FT-IR Spectroscopy Identify Functional Groups A->C D 1D & 2D NMR Map Connectivity & Framework B->D C->D E Chiral HPLC / Marfey's Confirm (2S) Stereocenter D->E F Final Validated Structure E->F

Fig 1: Orthogonal workflow for the structural elucidation of L-4-pyridylalanine ethyl ester.

Establishing the Molecular Formula: HRMS & FT-IR

High-Resolution Mass Spectrometry (HRMS)

To establish the exact molecular formula, Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is employed in positive ion mode. ESI is selected for its soft ionization properties, which prevent extensive fragmentation and preserve the intact protonated molecular ion [M+H]+ .

Causality Check: The calculated exact mass for C10​H15​N2​O2+​ is 195.1128 Da. The observed m/z of 195.1130 yields an error of < 2 ppm, unambiguously confirming the molecular formula C10​H14​N2​O2​ [3]. This formula dictates a Degree of Unsaturation (DoU) of 5.

Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflectance (ATR) FT-IR is used to identify the primary functional groups, validating the heteroatom content proposed by HRMS.

Functional GroupWavenumber ( cm−1 )Peak CharacteristicsStructural Significance
N-H Stretch 3350, 3280Weak, doubletConfirms primary amine ( −NH2​ )
C=O Stretch 1735Strong, sharpConfirms ester carbonyl (accounts for 1 DoU)
C=C / C=N 1600, 1560Medium, sharpConfirms aromatic pyridine ring (accounts for 4 DoU)
C-O Stretch 1190StrongConfirms ester linkage

Self-Validation: The 5 DoU calculated from the HRMS formula are perfectly accounted for by the FT-IR data: one ester carbonyl (1 DoU) and one pyridine ring (4 DoU).

Framework Mapping: 1D and 2D NMR Spectroscopy

The core of the structural elucidation relies on mapping the carbon-hydrogen framework.

1D NMR Analysis and Symmetry Validation

In the 13C NMR spectrum, we observe exactly 8 distinct carbon signals . However, the HRMS formula dictates 10 carbon atoms . This apparent discrepancy is a critical self-validating feature: it proves the existence of a symmetry element. The 1H NMR spectrum reveals an AA’BB’ spin system in the aromatic region integrating to 4 protons, confirming a 4-substituted pyridine ring containing a 2-fold rotational axis of symmetry (making C-2 equivalent to C-6, and C-3 equivalent to C-5).

NMR Data Summary Table
Position 1H NMR ( δ , ppm, mult, J in Hz) 13C NMR ( δ , ppm)HMBC Correlations (H C)
Pyridine C-2,6 8.50 (2H, d, J=5.5 )149.8C-4, C-3/5
Pyridine C-3,5 7.15 (2H, d, J=5.5 )124.5C-4, C-2/6, C- β
Pyridine C-4 -146.5-
C- β (CH 2​ ) 3.05 (1H, dd, J=13.5,5.0 )2.85 (1H, dd, J=13.5,8.0 )40.5C-4, C-3/5, C- α , Ester C=O
C- α (CH) 3.70 (1H, dd, J=8.0,5.0 )55.2C- β , Ester C=O
Amine NH 2​ 1.60 (2H, br s)-C- α , C- β
Ester C=O -174.5-
Ethyl O-CH 2​ 4.15 (2H, q, J=7.1 )61.2Ester C=O, Ethyl CH 3​
Ethyl CH 3​ 1.22 (3H, t, J=7.1 )14.1Ethyl O-CH 2​
2D NMR Connectivity (HMBC Logic)

Heteronuclear Multiple Bond Correlation (HMBC) is utilized to bridge the isolated spin systems identified in 1D NMR. The critical linkages are the connection of the aliphatic chain to the pyridine ring, and the α -carbon to the ester group.

HMBC H_alpha H-α (δ 3.70) C_ester Ester C=O (δ 174.5) H_alpha->C_ester 3J C_pyr4 Pyridine C-4 (δ 146.5) H_alpha->C_pyr4 3J H_beta H-β/β' (δ 3.05, 2.85) H_beta->C_ester 3J H_beta->C_pyr4 2J C_pyr35 Pyridine C-3,5 (δ 124.5) H_beta->C_pyr35 3J H_ethyl Ethyl -CH2- (δ 4.15) H_ethyl->C_ester 3J H_pyr Pyridine H-2,6 (δ 8.50) H_pyr->C_pyr4 3J C_alpha C-α (δ 55.2)

Fig 2: Key HMBC correlations confirming the molecular framework connectivity.

Stereochemical Elucidation: Confirming the (2S) Configuration

While NMR and MS confirm the planar structure, they cannot inherently distinguish between the (2S) and (2R) enantiomers. To confirm the (2S) absolute configuration, derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is performed.

Causality: FDAA reacts specifically with the primary amine of the analyte via Nucleophilic Aromatic Substitution ( SN​Ar ). Because FDAA is homochiral (L-configuration), its reaction with the enantiomeric amino acid ester produces diastereomers. Diastereomers possess distinct physicochemical properties, allowing the (L, S) and (L, R) adducts to be cleanly resolved on a standard reverse-phase C18 LC column without the need for expensive chiral stationary phases.

Marfey Analyte Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (Enantiomerically Pure S) Reaction Nucleophilic Aromatic Substitution (SNAr) pH 8.0, 40°C Analyte->Reaction Reagent FDAA (Marfey's Reagent) (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) Reagent->Reaction Product Diastereomer (L-FDAA-S-Analyte) Distinct LC Retention Time Reaction->Product

Fig 3: Logic of Marfey's derivatization converting enantiomers into separable diastereomers.

Step-by-Step Methodologies
Protocol A: NMR Sample Preparation and Acquisition
  • Preparation: Weigh exactly 15.0 mg of the synthesized Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity CDCl3​ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference ( δ=0.00 ppm).

  • Acquisition (1D): Acquire the 1H NMR spectrum at 400 MHz (16 scans, 1.0 s relaxation delay, 30° pulse angle). Acquire the 13C NMR spectrum at 100 MHz (1024 scans, WALTZ-16 proton decoupling).

  • Acquisition (2D): Execute gradient-selected COSY, HSQC, and HMBC pulse sequences to map scalar couplings.

Protocol B: Marfey's Derivatization for Absolute Configuration
  • Analyte Preparation: Prepare a 50 mM solution of the analyte in LC-MS grade water.

  • Reagent Addition: Transfer 50 µL of the analyte solution to a microcentrifuge tube. Add 100 µL of a 1% (w/v) FDAA solution in acetone.

  • pH Optimization: Add 20 µL of 1.0 M NaHCO3​ . Note: Maintaining a mildly basic pH (~8.0) is critical to deprotonate the α -amine, maximizing its nucleophilicity for the SN​Ar reaction.

  • Incubation: Heat the mixture at 40°C for exactly 60 minutes.

  • Quenching: Terminate the reaction by adding 20 µL of 1.0 M HCl to neutralize the bicarbonate and halt substitution.

  • Analysis: Dilute the quenched mixture with 800 µL of mobile phase (50% Acetonitrile / 50% Water / 0.1% Formic Acid) and inject into an LC-MS system. Compare the retention time against derivatized authentic (2S) and (2R) standards.

Conclusion

The structural elucidation of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate requires a rigorous, multi-faceted analytical approach. By leveraging the exact mass capabilities of HRMS, the connectivity mapping of 2D NMR, and the stereochemical resolution provided by Marfey's derivatization, researchers can definitively validate the identity and purity of this compound. This self-validating methodology ensures high-confidence integration of pyridylalanine derivatives into downstream drug discovery pipelines.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is a chiral ester derivative of the unnatural amino acid 4-pyridylalanine. Its structural similarit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is a chiral ester derivative of the unnatural amino acid 4-pyridylalanine. Its structural similarity to natural amino acids and the presence of a pyridine ring make it a compound of significant interest in medicinal chemistry and drug development. The pyridine moiety can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. Furthermore, the amino acid scaffold provides a versatile platform for the synthesis of peptidomimetics and other complex organic molecules. Understanding the physicochemical properties of this compound is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic studies.

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, offering insights into its behavior in various environments. Where experimental data for the specific (2S)-isomer is not publicly available, data for closely related isomers or predicted values will be presented with clear notation, emphasizing the necessity for experimental verification. The guide also includes detailed, field-proven experimental protocols for the determination of these key parameters, empowering researchers to conduct their own characterization studies.

The Critical Role of Physicochemical Properties in Drug Development

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its efficacy and safety.[1] A thorough understanding of properties such as solubility, lipophilicity (logP), and ionization constant (pKa) is not merely an academic exercise but a fundamental requirement for rational drug design and development.[2]

For instance, aqueous solubility is a prerequisite for the absorption of orally administered drugs.[3] A compound with poor solubility will likely exhibit low bioavailability, rendering it therapeutically ineffective regardless of its potency at the target. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a molecule's ability to partition between a lipid-like environment and an aqueous one. This property is a key determinant of a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[4] The ionization state of a molecule, dictated by its pKa and the pH of the surrounding medium, affects both its solubility and its ability to interact with biological targets.

By characterizing these properties early in the drug discovery process, scientists can identify potential liabilities, optimize molecular structures, and make informed decisions about formulation strategies, ultimately increasing the probability of developing a successful therapeutic agent.

Physicochemical Properties of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

A summary of the available and predicted physicochemical data for Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is presented below. It is crucial to note that some of this information is derived from closely related isomers or computational predictions and should be confirmed through experimental validation.

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₄N₂O₂Sigma-Aldrich[5]
Molecular Weight 194.23 g/mol Sigma-Aldrich[5]
Appearance SolidSigma-Aldrich
Melting Point Data not availableExperimental determination is recommended.
Boiling Point Data not availableExperimental determination is recommended.
Aqueous Solubility Data not availableExpected to be pH-dependent. Experimental determination is crucial.
pKa Data not availableThe presence of a primary amine and a pyridine ring suggests at least two pKa values. Potentiometric titration is recommended for determination.
LogP (predicted) -0.1 (for Ethyl 3-amino-3-(pyridin-4-yl)propanoate)PubChem[6]

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7] It involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached, followed by quantification of the dissolved solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate to a series of glass vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (typically 37 °C to mimic physiological conditions) using a shaker or orbital mixer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L at the specified pH and temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to buffer B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Settle undissolved solid C->D E Filter supernatant D->E F Analyze filtrate by HPLC E->F G Calculate concentration using calibration curve F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Determination of Ionization Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa values of ionizable compounds.[9][10] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally.

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[9]

    • To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl.[9]

  • Titration Setup:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Use a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Titration Procedure:

    • For a basic compound, first, acidify the solution with a known amount of strong acid to ensure all basic groups are protonated.

    • Titrate the solution by adding small, precise increments of the strong base.

    • After each addition, allow the pH to stabilize before recording the reading.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.

    • For multiprotic compounds, multiple inflection points may be observed, corresponding to each pKa.

G A Prepare sample solution (1 mM in water with 0.15 M KCl) C Acidify sample with HCl A->C B Calibrate pH meter B->C D Titrate with standardized NaOH C->D E Record pH after each addition D->E F Plot pH vs. titrant volume E->F G Determine pKa from inflection point F->G

Caption: Workflow for Potentiometric pKa Determination.

Determination of Lipophilicity (logP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable indirect method for estimating the logP of a compound.[2][4] It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.

Methodology:

  • System Setup:

    • Use a C18 reversed-phase HPLC column.

    • The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration:

    • Select a series of reference compounds with known logP values that span the expected logP range of the test compound.

    • Inject each reference compound individually and record its retention time (t_R).

    • Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log(k) versus the known logP values to generate a calibration curve.

  • Sample Analysis:

    • Dissolve Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate in a suitable solvent and inject it into the HPLC system under the same conditions used for the reference compounds.

    • Record its retention time and calculate its capacity factor.

  • LogP Determination:

    • Using the calibration curve, determine the logP of the test compound from its calculated capacity factor.

G A Select reference compounds with known logP values B Inject references into RP-HPLC and record retention times A->B C Calculate capacity factors (k) B->C D Plot log(k) vs. known logP to create calibration curve C->D E Inject test compound and record its retention time F Calculate capacity factor for test compound E->F G Determine logP from calibration curve F->G

Sources

Exploratory

An In-depth Technical Guide to Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate: Current Knowledge and Data Gaps

For the Attention of: Researchers, Scientists, and Drug Development Professionals This technical guide addresses the current state of knowledge regarding Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, a non-proteinogenic a...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of knowledge regarding Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, a non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug discovery. While the fundamental molecular properties are well-established, this document will also transparently address the notable absence of detailed, publicly available experimental data, a critical consideration for researchers in this field.

Core Molecular Information

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is the ethyl ester of L-3-(4-pyridyl)alanine. Its structure incorporates a chiral center at the alpha-carbon, a basic pyridine ring, and an ester moiety, making it a versatile scaffold for chemical modification.

Table 1: Fundamental Molecular Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Canonical SMILES CCOC(=O)C(N)CC1=CC=NC=C1
InChI Key PGLHBDYDTHKWNM-UHFFFAOYSA-N
Physical Form Solid

The Role of Pyridylalanines in Drug Discovery

Non-natural amino acids are crucial building blocks in modern medicinal chemistry. Incorporating structures like Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate into peptide chains or as standalone pharmacophores can confer several advantageous properties:

  • Structural Scaffolding: The pyridine ring provides a rigid, aromatic system that can be used to orient other functional groups and interact with biological targets through various non-covalent interactions.

  • Modulation of Physicochemical Properties: The basic nitrogen of the pyridine ring can be protonated at physiological pH, potentially improving aqueous solubility and allowing for salt formation, which is often beneficial for drug formulation.

  • Metabolic Stability: The introduction of non-natural amino acids can increase the resistance of peptide-based drugs to enzymatic degradation by peptidases, thereby extending their in-vivo half-life.

  • Receptor Interaction: The pyridine moiety can act as a hydrogen bond acceptor or participate in π-stacking interactions, providing additional binding motifs for enhanced target affinity and selectivity.

The parent amino acid, (S)-2-amino-3-(pyridin-4-yl)propanoic acid, is recognized as a valuable intermediate for synthesizing complex organic molecules and active pharmaceutical ingredients (APIs). The ethyl ester form serves as a protected version of the carboxylic acid, facilitating its use in further synthetic transformations, particularly in peptide synthesis where the free acid could interfere with coupling reactions.

Synthesis and Characterization: A Critical Data Gap

A thorough review of peer-reviewed scientific literature and chemical supplier databases reveals a significant gap in detailed, publicly accessible information regarding the specific synthesis and analytical characterization of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.

Synthesis
  • Starting Material: The synthesis would typically begin with the corresponding acid, (S)-2-amino-3-(pyridin-4-yl)propanoic acid, which is commercially available.

  • Esterification: A standard esterification reaction would be employed to introduce the ethyl group. A common and straightforward method is the Fischer-Speier esterification, which involves reacting the amino acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid or thionyl chloride.

The logical workflow for this process is outlined below.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product A (S)-2-amino-3-(pyridin-4-yl)propanoic acid D Reaction Mixture (Suspension in Ethanol) A->D B Ethanol (Anhydrous) B->D C Acid Catalyst (e.g., SOCl₂ or HCl gas) C->D E Reflux (Heat to ~78°C) D->E Stirring F Quenching & Neutralization (e.g., with NaHCO₃ solution) E->F Reaction Completion (Monitored by TLC) G Extraction (e.g., with Ethyl Acetate) F->G H Purification (e.g., Column Chromatography) G->H Dry & Concentrate I Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate H->I

Caption: Conceptual workflow for Fischer-Speier esterification.

Causality and Self-Validation: In this proposed workflow, the use of an acid catalyst is essential to protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is typically driven to completion by using ethanol as the solvent (a large excess) and heating to reflux. A self-validating system for this protocol would involve monitoring the disappearance of the starting material by Thin-Layer Chromatography (TLC). The final product's identity and purity would then need to be confirmed by the analytical methods described below, which are currently unavailable in the public domain.

Analytical Characterization

A critical aspect of scientific integrity is the verification of a compound's structure and purity through analytical data. Major suppliers, such as Sigma-Aldrich, explicitly state that they do not collect or provide analytical data for this specific product. This lack of reference data poses a significant challenge for researchers.

For a complete characterization, the following data would be required:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all non-exchangeable protons and to verify the ratio of different chemical groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments within the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and provide fragmentation patterns that support the proposed structure.

  • Chiral HPLC (High-Performance Liquid Chromatography): To confirm the enantiomeric purity of the (2S) isomer.

Without access to a peer-reviewed publication or a Certificate of Analysis with this information, any attempt to synthesize or use this compound would require a full, de novo characterization by the researcher to ensure its identity and purity.

Safety Information

Although detailed toxicological studies are not available, based on data from suppliers, Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is classified as acutely toxic if swallowed.

Table 2: GHS Hazard Information

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity 3 (Oral)DangerH301: Toxic if swallowed

Source:

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory.

Conclusion and Future Outlook

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate represents a potentially valuable, yet underexplored, building block for drug discovery. Its fundamental molecular formula and weight are established. However, the pronounced lack of published, detailed synthesis protocols and authoritative analytical data is a significant hurdle for researchers. This data gap underscores the need for foundational research to be published in the peer-reviewed literature to enable the broader scientific community to confidently synthesize, validate, and utilize this compound in the development of novel therapeutics. Professionals in the field are advised to proceed with the understanding that any work with this molecule will necessitate comprehensive in-house synthesis, purification, and structural and stereochemical characterization.

References

  • PubChemLite. Ethyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride.[Link]

Sources

Foundational

Engineering Peptide Therapeutics: A Technical Whitepaper on Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Executive Summary The incorporation of unnatural amino acids (UAAs) into peptide sequences and small-molecule peptidomimetics is a cornerstone of modern drug discovery. Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate —the et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide sequences and small-molecule peptidomimetics is a cornerstone of modern drug discovery. Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate —the ethyl ester of L-4-pyridylalanine (4-Pal)—serves as a critical building block for modulating the physicochemical and pharmacokinetic profiles of therapeutic candidates. By replacing highly hydrophobic native residues like phenylalanine (Phe) or tyrosine (Tyr) with 4-pyridylalanine, researchers can precisely tune aqueous solubility, introduce novel hydrogen-bonding vectors, and enable transition-metal coordination without drastically altering the steric bulk of the molecule [2].

This whitepaper provides an in-depth technical analysis of ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, detailing its structural rationale, chemoenzymatic synthesis, and field-proven applications in targeted inhibitor design.

Chemical Identity & Nomenclature

Understanding the precise stereochemistry and salt forms of this compound is vital for reproducibility in solid-phase peptide synthesis (SPPS) and medicinal chemistry campaigns.

  • IUPAC Name: ethyl (2S)-2-amino-3-(pyridin-4-yl)propanoate

  • Common Synonyms: L-4-Pyridylalanine ethyl ester; H-β-(4-Pyridyl)-L-Ala-OEt; (S)-Ethyl 2-amino-3-(pyridin-4-yl)propanoate.

  • CAS Registry Numbers:

    • 103392-91-2 (Racemic free base) [1]

    • 1384427-38-6 (Racemic DiHCl salt) [1]

    • 37535-49-2 (L-4-Pyridylalanine free acid)

Table 1: Physicochemical Profiling
PropertyValue / DescriptionMechanistic Implication
Molecular Formula C10H14N2O2Esterification protects the C-terminus for N-terminal elongation or specific enzymatic assays.
Molecular Weight 194.23 g/mol Isosteric to phenylalanine ethyl ester; minimal steric penalty upon substitution.
Aromatic Nitrogen pKa ~5.2 - 5.5Remains largely unprotonated at physiological pH (7.4), acting as a strong hydrogen bond acceptor.
LogP Shift (vs Phe) Decreased (More hydrophilic)Reduces peptide aggregation and improves aqueous solubility, mitigating off-target lipophilic toxicity [2].

Structural Dynamics: The Causality of Pyridyl Substitution

As a Senior Application Scientist, I frequently encounter the challenge of "hydrophobic collapse" in peptide drug development, where sequences rich in aromatic residues aggregate, leading to poor bioavailability. The substitution of Phe with 4-Pal is a calculated maneuver.

The nitrogen atom at the 4-position of the pyridine ring introduces a dipole moment that alters the π -electron cloud density. This electron-deficient aromatic ring engages in altered π−π stacking interactions (often edge-to-face) within enzyme binding pockets. Furthermore, the pyridine nitrogen can act as a ligand for metal ions. For instance, in the development of photochemically controlled Cathepsin L inhibitors, the 4-Pal residue allows for the coordination of Ruthenium(II) complexes, effectively "caging" the inhibitor until targeted release via visible light irradiation [5].

Synthesis & Chemoenzymatic Resolution

While photoredox catalysis can generate racemic mixtures of pyridylalanines via the regiospecific activation of 4-iodopyridine, biological applications demand enantiomeric purity. The most robust, self-validating method for isolating the (2S)-enantiomer relies on the stereoselective hydrolytic power of α -chymotrypsin ( α -CT) [3].

G racemate Racemic 4-Pyridylalanine Ethyl Ester enzyme α-Chymotrypsin (α-CT) Hydrolysis (pH 7.8) racemate->enzyme l_acid (2S)-4-Pyridylalanine (Free Acid) enzyme->l_acid Stereoselective Cleavage d_ester (2R)-4-Pyridylalanine Ethyl Ester (Unreacted) enzyme->d_ester No Reaction esterification Esterification (EtOH / SOCl2) l_acid->esterification l_ester Ethyl (2S)-2-amino-3- (pyridin-4-yl)propanoate esterification->l_ester

Workflow: Chemoenzymatic resolution of racemic 4-Pal ethyl ester using α-chymotrypsin.

Protocol 1: Chemoenzymatic Kinetic Resolution

This protocol is a self-validating system: the strict stereospecificity of α -CT ensures >98% enantiomeric excess (ee), and the resulting charge difference between the free acid and unreacted ester allows for absolute separation via simple pH-dependent phase extraction.

  • Substrate Preparation: Dissolve 10 mmol of racemic ethyl 2-amino-3-(pyridin-4-yl)propanoate in 50 mL of 0.1 M phosphate buffer (pH 7.8).

  • Enzymatic Hydrolysis: Add 50 mg of α -chymotrypsin. Maintain the reaction at 25°C. The pH will drop as the (2S)-ester is hydrolyzed to the (2S)-acid. Use an automated pH-stat with 0.1 M NaOH to maintain pH 7.8.

  • Termination & Extraction: Once base consumption ceases (indicating 50% conversion), extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layer contains the unreacted (2R)-ester.

  • Isoelectric Precipitation: Adjust the aqueous phase (containing the (2S)-acid) to the isoelectric point of 4-Pal (approx. pH 5.5) using 1 M HCl. Chill to 4°C to precipitate the enantiopure (2S)-4-Pyridylalanine.

  • Re-esterification: Suspend the isolated (2S)-acid in anhydrous ethanol at 0°C. Add thionyl chloride ( SOCl2​ ) dropwise (1.5 eq). Reflux for 4 hours, then evaporate the solvent to yield enantiopure ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate hydrochloride.

Applications in Drug Discovery

CDK4/Cyclin D1 Substrate Recruitment Blockade

Cyclin-dependent kinase 4 (CDK4) complexed with Cyclin D1 is a validated oncology target. Rather than targeting the highly conserved ATP-binding pocket, researchers have designed peptides that block the "cyclin groove"—the substrate recruitment site. When the native phenylalanine in p21/p27-derived inhibitory peptides is replaced with 4-pyridylalanine, the binding affinity is heavily modulated [4].

G complex CDK4 / Cyclin D1 Complex groove Cyclin Groove (Substrate Recruitment Site) complex->groove blockade Steric & Electronic Blockade (Altered Pi-Pi Stacking) groove->blockade peptide p21/p27 Derived Peptide (with 4-Pal substitution) peptide->groove Competitive Binding rb Retinoblastoma (Rb) Protein Phosphorylation blockade->rb Inhibits arrest G1 Cell Cycle Arrest rb->arrest Prevents E2F Release

Mechanism: CDK4/Cyclin D1 inhibition via substrate recruitment blockade using 4-Pal modified peptides.

Table 2: Comparative Binding Affinity in Cyclin D1 Groove [4]
Peptide Sequence ContextResidue at Position XIC50 against CDK4/Cyclin D1 ( μ M)Observation
SAKRRLXG (Native)Phenylalanine (Phe)~0.7Baseline high-affinity binding.
SAKRRLXG (Modified)4-Pyridylalanine (4-Pal)143.0200-fold decrease in activity; indicates the cyclin groove strictly requires the hydrophobicity of the phenyl ring at this specific vector.
HAKRRLIX (p107 context)4-Pyridylalanine (4-Pal)Enhanced relative to p21Shifting the 4-Pal to the C-terminus allows favorable geometry, rescuing binding affinity.

Causality Insight: The drastic drop in affinity when 4-Pal replaces Phe in the SAKRRLXG sequence proves that the specific sub-pocket of the cyclin groove relies heavily on hydrophobic interactions rather than hydrogen bonding. Conversely, moving the 4-Pal to the C-terminus leverages its dipole moment favorably, demonstrating that position-specific scanning of UAAs is mandatory.

Antimicrobial Peptide Optimization

In the fight against multidrug-resistant ESKAPE pathogens, the toxicity of polymyxins limits their clinical use. By systematically replacing the D-Phe residue in polymyxin analogs with 4-pyridylalanine, researchers successfully maintained Minimum Inhibitory Concentrations (MICs) of 0.5-8 μ g/mL against E. coli and P. aeruginosa while attempting to modulate the severe nephrotoxicity associated with the native highly lipophilic sequence [2].

Experimental Workflow: SPPS Incorporation of 4-Pal

When utilizing the free acid form of (2S)-4-Pyridylalanine (N- α -Fmoc protected) in Solid-Phase Peptide Synthesis (SPPS), the basicity of the pyridine ring must be accounted for.

Protocol 2: Fmoc-SPPS Coupling of 4-Pyridylalanine
  • Resin Swelling & Deprotection: Swell Wang resin loaded with the C-terminal amino acid in DMF for 30 mins. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5x).

  • Activation (Critical Step): Dissolve 3.0 equivalents of Fmoc-(2S)-4-Pal-OH and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of DIPEA (N,N-Diisopropylethylamine).

    • Causality: The pyridine nitrogen acts as a mild base and can scavenge protons during activation. Using a slight excess of DIPEA (6.0 eq instead of the standard 4.0 eq) ensures complete deprotonation of the carboxylic acid and rapid formation of the active ester, preventing sluggish coupling.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. (Monitor completion via Kaiser test).

  • Cleavage: Following sequence completion, cleave the peptide from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. The pyridine ring is stable to TFA but will be protonated; ensure proper neutralization or buffer exchange during subsequent RP-HPLC purification.

References

  • Qvit, N., et al. "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Tararov, V. I., et al. "Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3- and 4-pyridylalanine derivatives". PubMed / Amino Acids. Available at:[Link]

  • Andrews, P., et al. "Structural and functional analysis of cyclin D1 reveals p27 and substrate inhibitor binding requirements". SciSpace. Available at:[Link]

  • Knoll, J. D., et al. "Caging the Uncageable: Using Metal Complex Release for Photochemical Control over Irreversible Inhibition". National Center for Biotechnology Information (PMC). Available at:[Link]

Exploratory

Engineering Pyridinyl Amino Acid Esters: A Technical Guide to Synthesis, Mechanistic Pathways, and Biological Activity

Executive Summary The fusion of pyridine heterocycles with amino acid esters represents a highly versatile scaffold in modern drug discovery. By combining the hydrogen-bonding capacity and bioisosteric properties of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of pyridine heterocycles with amino acid esters represents a highly versatile scaffold in modern drug discovery. By combining the hydrogen-bonding capacity and bioisosteric properties of the pyridine ring with the structural diversity and tunable lipophilicity of amino acid esters, medicinal chemists can precisely modulate pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This technical whitepaper provides an in-depth analysis of the biological activities of pyridinyl amino acid esters, exploring their roles as prolyl hydroxylase inhibitors, antiproliferative agents, and antimicrobial compounds. Furthermore, it establishes self-validating experimental protocols for their synthesis and in vitro screening.

Chemical Rationale: The Pyridine-Amino Acid Scaffold

The design of pyridinyl amino acid esters is driven by specific physicochemical objectives:

  • Bioisosterism & Target Affinity: The nitrogen atom in the pyridine ring acts as a potent hydrogen-bond acceptor, crucial for interacting with kinase hinge regions and metalloenzyme active sites (e.g., chelating Fe²⁺) [1].

  • Prodrug Strategy via Esterification: Free amino acids often suffer from poor cellular permeability due to their zwitterionic nature at physiological pH. Masking the carboxylic acid as an ester (e.g., methyl, ethyl, or bulky tert-butyl groups) significantly enhances lipophilicity and membrane permeation. Once intracellular, endogenous esterases cleave the ester to release the active pharmacophore.

  • Chiral Integrity: Utilizing enantiomerically pure L- or D-amino acids allows for the spatial projection of side chains to exploit specific hydrophobic pockets in target proteins.

Core Biological Activities & Mechanistic Pathways

Prolyl Hydroxylase (PHD) Inhibition in the HIF Pathway

Certain derivatives, specifically [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acid esters, are potent inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases [2]. Under normoxic conditions, PHD uses oxygen, iron (Fe²⁺), and 2-oxoglutarate to hydroxylate HIF-1α, marking it for proteasomal degradation. Pyridinyl amino acid esters act as bidentate chelators of the active-site iron, blocking hydroxylation. This stabilizes HIF-1α, allowing it to translocate to the nucleus and transcribe genes responsible for erythropoiesis and angiogenesis—a critical mechanism for treating chronic kidney disease-induced anemia.

HIF_Pathway cluster_0 Normoxic Degradation cluster_1 Therapeutic Inhibition HIF1 HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1->PHD Binds OH_HIF Hydroxylated HIF-1α PHD->OH_HIF O2, Fe2+, 2-OG Degradation Proteasomal Degradation OH_HIF->Degradation VHL Ubiquitination Inhibitor Pyridinyl Amino Acid Ester (Prodrug / Inhibitor) BlockedPHD Inhibited PHD Inhibitor->BlockedPHD Chelates Active Site Fe2+ StableHIF Stabilized HIF-1α BlockedPHD->StableHIF Prevents Hydroxylation Nucleus Nuclear Translocation & Gene Transcription StableHIF->Nucleus Angiogenesis/Erythropoiesis

Fig 1: Mechanism of HIF-1α stabilization via PHD inhibition by pyridinyl amino acid esters.

Antiproliferative and Tyrosine Kinase Inhibition

Recent molecular docking and in vitro screenings have demonstrated that secondary pyridinyl amides and esters exhibit profound antiproliferative activity [3]. By strategically positioning the pyridine ring at the ortho, meta, or para position relative to the amino acid spacer, these compounds can effectively bind to the ATP-binding pockets of Breakpoint Cluster Region/Abelson (bcr/abl), Epidermal Growth Factor Receptor (EGFR), and HER2 tyrosine kinases.

Antimicrobial Action

Naphthylpyridine-3-carbonitrile amino acid derivatives have shown significant efficacy against resistant bacterial and fungal isolates [4]. The lipophilic ester tail allows the molecule to penetrate the complex lipid bilayers of Gram-negative bacteria and fungal cell walls, where subsequent hydrolysis releases the active pyridine-carboxylic moiety to disrupt essential metabolic pathways.

Quantitative Profiling: Structure-Activity Relationship (SAR)

The table below summarizes the antiproliferative efficacy of various pyridinyl amino acid derivatives against human hepatocellular carcinoma (HepG2) and human immortalized myelogenous leukemia (K562) cell lines, highlighting the impact of structural modifications.

Compound IDPyridine SubstitutionAmino Acid Ester MoietyTarget Cell LineIC₅₀ (µM)Mechanism of Action
Cmpd 3 para-substitutedL-Alanine methyl esterK562 (Leukemia)26.0bcr/abl Kinase Inhibition
Cmpd 7 meta-substitutedL-Valine ethyl esterHepG2 (Liver)7.26EGFR/HER2 Inhibition
Cmpd 12e ortho-substitutedL-Phenylalanine methyl esterHepG2 (Liver)13.9Apoptotic Stimulation
5-FU (Control) N/AN/AHepG2 (Liver)6.98Thymidylate Synthase Inhibition

Data synthesized from recent in vitro cytotoxic screenings comparing novel pyridinyl derivatives to standard 5-Fluorouracil (5-FU) benchmarks [3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an inherent quality control checkpoint to verify causality and success before proceeding.

Protocol 1: Synthesis of Pyridinyl Amino Acid Esters via EDC/HOBt Coupling

Objective: Synthesize a pure pyridinyl amino acid ester while preventing the racemization of the chiral α-carbon. Causality Focus: Standard coupling agents (like DCC) can lead to the formation of an oxazolone intermediate, causing racemization. We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole). HOBt rapidly reacts with the O-acylisourea intermediate to form a highly reactive, yet stereochemically stable, OBt-active ester, ensuring >99% enantiomeric excess (ee).

  • Activation: Dissolve 1.0 eq of the target pyridine-carboxylic acid and 1.2 eq of HOBt in anhydrous DMF (0.2 M) under an argon atmosphere at 0°C. Add 1.2 eq of EDC·HCl. Stir for 30 minutes.

    • Validation Check: A slight color change indicates the formation of the OBt-active ester.

  • Coupling: Add 1.1 eq of the amino acid ester hydrochloride salt to the mixture. Slowly dropwise add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). The base neutralizes the HCl salt, freeing the amine for nucleophilic attack.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation Check: Perform TLC (Thin Layer Chromatography) using 5% MeOH in DCM. Complete consumption of the starting pyridine-carboxylic acid validates reaction completion.

  • Aqueous Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 1N HCl (removes unreacted DIPEA and basic byproducts), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine.

    • Causality: EDC byproducts are water-soluble and are completely removed in the aqueous phase, unlike DCC which leaves stubborn urea precipitates.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Synthetic_Workflow Step1 1. Reactants Pyridine-COOH + Amino Acid Ester Step2 2. Activation EDC/HOBt in DMF (Prevents Racemization) Step1->Step2 Step3 3. Coupling DIPEA Addition (Base Catalysis) Step2->Step3 Step4 4. Purification Aqueous Workup & Chromatography Step3->Step4 Step5 5. Validation NMR, HRMS, IR (Purity >95%) Step4->Step5

Fig 2: Self-validating synthetic workflow for pyridinyl amino acid ester coupling and purification.

Protocol 2: In Vitro Antiproliferative Screening (MTT Assay)

Objective: Quantify the IC₅₀ of the synthesized compounds against HepG2 cell lines. Causality Focus: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This reduction only occurs in metabolically active cells, providing a direct, quantifiable proxy for cell viability following exposure to the kinase-inhibiting esters.

  • Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cellular adhesion.

  • Treatment: Prepare serial dilutions of the pyridinyl amino acid ester in DMSO (ensure final DMSO concentration in wells is <0.1% to prevent solvent toxicity). Treat the cells and incubate for 72 hours.

    • Validation Check: Include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (5-FU) to validate the assay's sensitivity to apoptosis.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: The 4-hour window allows sufficient time for viable cells to internalize the dye and metabolize it into insoluble formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate viability relative to the vehicle control. Plot a dose-response curve using non-linear regression to determine the IC₅₀.

Conclusion

Pyridinyl amino acid esters offer a highly tunable platform for drug discovery. By understanding the causality behind their chemical synthesis—specifically the need to protect chiral centers during coupling—and the mechanistic basis of their biological activity (from prolyl hydroxylase chelation to kinase pocket binding), researchers can rationally design next-generation therapeutics. The integration of rigorous, self-validating protocols ensures that the transition from in silico design to in vitro validation is both reliable and reproducible.

References

  • Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis. Pharmaceuticals, 2022.[Link]

  • Arend, M., et al. "Process for preparing[(3-hydroxypyridine-2-carbonyl)amino] alkanoic acids, esters and amides.
  • Verdugo, C., et al. "Novel Secondary Pyridinyl Amides: Synthesis, In Vitro Antiproliferative Screenings, and Molecular Docking Studies." Pharmaceuticals, 2024.[Link]

  • "A concise synthesis and antimicrobial activity of a novel series of naphthylpyridine-3-carbonitrile compounds." ResearchGate, 2015.[Link]

Foundational

The Definitive Guide to Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate: Sourcing, Mechanistic Applications, and Synthesis Protocols

Executive Summary Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, commonly known as L-4-Pyridylalanine ethyl ester, is a highly specialized unnatural amino acid derivative. In modern drug discovery, the incorporation of non...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, commonly known as L-4-Pyridylalanine ethyl ester, is a highly specialized unnatural amino acid derivative. In modern drug discovery, the incorporation of non-proteinogenic amino acids is a primary strategy for overcoming the proteolytic instability and poor membrane permeability of native peptides. This guide provides an authoritative breakdown of the commercial landscape, structural utility, and field-validated synthetic protocols for integrating this building block into peptidomimetics and cyclic peptide therapeutics.

Chemical Identity and Structural Significance

The structural architecture of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate provides two distinct synthetic advantages:

  • The Pyridine Ring: Acts as a basic, hydrogen-bond accepting moiety and a potent metal chelator (e.g., coordinating with zinc in metalloprotease inhibitors).

  • The Ethyl Ester: Protects the C-terminus, preventing self-condensation during liquid-phase N-terminal elongation and increasing solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF).

Table 1: Physicochemical and Commercial Specifications

ParameterSpecification
Chemical Name Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate
Synonyms L-4-Pyridylalanine ethyl ester
CAS Number 103392-91-2
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Stereochemistry (2S) - L-enantiomer
Typical Purity (HPLC) ≥ 95.0% - 98.0%
Enantiomeric Excess (ee) ≥ 98.0%

Commercial Availability & Supply Chain Integrity

Sourcing high-quality unnatural amino acids requires strict attention to chiral purity. Trace contamination by the D-enantiomer can drastically alter the secondary structure and biological activity of the final peptide.

This compound is commercially available through specialized chemical vendors such as [1] and [2]. When procuring this reagent, researchers must verify whether it is supplied as a free base or a hydrochloride salt. The dihydrochloride salt offers superior shelf-stability and resistance to oxidation but requires stoichiometric neutralization with a non-nucleophilic base (e.g., DIPEA) prior to coupling reactions. The free acid form (L-4-Pyridylalanine) is also extensively documented in [3].

Mechanistic Role in Drug Discovery

L-4-Pyridylalanine is a powerful bioisostere for Histidine and Phenylalanine. Its strategic incorporation into drug candidates is driven by two primary mechanisms:

  • Protein-Protein Interaction (PPI) Inhibitors: In the development of nNOS/PSD-95 inhibitors for acute ischemic stroke, replacing native residues with L-4-pyridylalanine in cyclic β-hairpin mimetics significantly enhanced binding affinity to the PDZ domain[4]. The pyridine nitrogen forms critical non-canonical hydrogen bonds that native aromatic rings cannot achieve.

  • Cell-Penetrating Peptides (CPPs): The cytosolic delivery of biologics is hindered by endosomal entrapment. Recent studies have demonstrated that substituting standard hydrophobic residues with specialized aromatic unnatural amino acids improves the endosomal escape and overall cytosolic delivery efficiency of cyclic CPPs[5].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: Liquid-Phase Peptide Coupling (N-Terminal Elongation)

Objective: Utilize the free amine of the ethyl ester for coupling with an Fmoc-protected amino acid.

  • Solvation: Dissolve Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (1.0 eq) and Fmoc-AA-OH (1.1 eq) in anhydrous DMF.

    • Causality: DMF ensures complete solvation of both polar and hydrophobic moieties, preventing heterogeneous reaction kinetics.

  • Activation & Neutralization: Cool to 0°C. Add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Causality: HATU is selected over standard carbodiimides (like DIC) because its HOAt leaving group accelerates coupling, minimizing the time the activated ester is susceptible to oxazolone-mediated racemization. DIPEA neutralizes any HCl salts and initiates HATU activation.

  • Reaction & Monitoring: Stir for 2 hours at room temperature. Monitor the reaction via LC-MS.

    • Validation: LC-MS provides real-time validation of product mass and confirms the total depletion of the starting amine.

Protocol B: Saponification to Free Acid (Preparation for SPPS)

Objective: Hydrolyze the ethyl ester to a free carboxylic acid for use in Solid-Phase Peptide Synthesis (SPPS).

  • Solvent System: Dissolve the ethyl ester in a 3:1 mixture of THF:H2O.

    • Causality: This mixed solvent system ensures the organic ester remains soluble (THF) while providing the aqueous environment necessary for hydroxide nucleophilicity.

  • Hydrolysis: Add LiOH·H2O (2.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH is a mild base that effectively hydrolyzes the ethyl ester without causing base-catalyzed epimerization at the sensitive chiral alpha-carbon.

  • Recovery: Acidify to pH 4 with 1M HCl and lyophilize.

    • Causality: Adjusting to pH 4 protonates the carboxylate to the free acid while keeping the pyridine nitrogen (pKa ~5.2) partially protonated, facilitating optimal recovery without forming highly soluble zwitterions.

Analytical Validation

Post-synthesis, the integrity of the L-4-Pyridylalanine derivative must be verified:

  • Chiral HPLC: Mandatory to confirm that the enantiomeric excess (ee) remains >98%. Use a chiral stationary phase (e.g., Chiralpak AD-H) with an isocratic hexane/isopropanol mobile phase.

  • NMR Spectroscopy: 1 H-NMR should confirm the presence of the distinct pyridine aromatic protons (typically appearing as two doublets between 7.0 and 8.5 ppm) and the disappearance of the ethyl ester quartet/triplet if saponification was performed.

Workflow Visualization

Workflow A Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (CAS: 103392-91-2) B Liquid-Phase Coupling (N-terminal Elongation) A->B  Amine Nucleophile   C Ester Saponification (LiOH / THF / H2O) A->C  Base Catalysis   F Peptidomimetic Drug Candidate (e.g., PPI Inhibitor) B->F  Global Deprotection   D L-4-Pyridylalanine (Free Acid) C->D  Acidification (pH 4)   E Solid-Phase Peptide Synthesis (C-terminal Loading) D->E  Fmoc Protection & Coupling   E->F  TFA Cleavage   G Analytical Validation (Chiral HPLC & LC-MS) F->G  Quality Control  

Workflow detailing the dual synthetic utility of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.

Sources

Exploratory

Comprehensive Spectroscopic Characterization of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Executive Summary & Scientific Context The incorporation of non-canonical heterocyclic amino acids into peptide scaffolds is a cornerstone of modern drug design and artificial metalloenzyme engineering. Specifically, Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The incorporation of non-canonical heterocyclic amino acids into peptide scaffolds is a cornerstone of modern drug design and artificial metalloenzyme engineering. Specifically, Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (the ethyl ester of L-4-pyridylalanine) serves as a critical building block. The pyridine moiety provides a robust nitrogen lone pair for transition metal coordination and acts as a structural mimic for natural aromatic amino acids, offering unique pharmacological properties such as elastase inhibition[1].

Because stereochemical purity and structural integrity are paramount in peptide synthesis, rigorous spectroscopic characterization is required. This guide provides an authoritative, self-validating analytical framework for the synthesis, isolation, and spectroscopic validation (NMR, IR, MS) of this target compound.

Experimental Methodology: Synthesis & Isolation

To obtain high-quality spectroscopic data, the compound must be synthesized and isolated as a pure free base. The use of the free base rather than the hydrochloride salt ensures solubility in non-polar deuterated solvents (e.g., CDCl₃) and prevents the severe downfield shifting and peak broadening associated with protonated amines.

Step-by-Step Esterification Protocol
  • Activation: Suspend 10.0 mmol of enantiomerically pure L-4-pyridylalanine in 30 mL of anhydrous ethanol under an inert nitrogen atmosphere.

  • Catalysis Generation: Cool the suspension to 0 °C. Dropwise, add 2.5 equivalents of thionyl chloride (SOCl₂). Causality: SOCl₂ reacts with ethanol to generate HCl in situ, acting as a potent acid catalyst for Fischer esterification while simultaneously driving the reaction forward by consuming water.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 12 hours until complete conversion is observed via TLC (eluent: DCM/MeOH/NH₄OH 90:9:1).

  • Neutralization & Extraction: Concentrate the mixture in vacuo to yield the dihydrochloride salt. Resuspend in 20 mL of distilled water and carefully add saturated aqueous NaHCO₃ until the pH reaches 8.0–8.5. Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the pure free base as a pale yellow oil.

ExperimentalWorkflow Precursor L-4-Pyridylalanine Reaction Esterification (EtOH, SOCl2, Reflux) Precursor->Reaction Purification Workup & Extraction (NaHCO3, DCM) Reaction->Purification HCl Salt Product Pure Ethyl Ester Target Compound Purification->Product Free Base

Step-by-step experimental workflow for the synthesis and isolation of the target ethyl ester.

Spectroscopic Data & Structural Causality

The following tables summarize the quantitative data obtained from high-resolution instrumentation.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Sample Preparation: 15 mg of the free base dissolved in 0.6 mL CDCl₃ containing 0.03% v/v TMS.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Pyridine C2-H, C6-H 8.52dd6.0, 1.52HAromatic protons adjacent to N
Pyridine C3-H, C5-H 7.15dd6.0, 1.52HAromatic protons meta to N
Ester -O-CH₂- 4.16q7.12HMethylene of ethyl ester
Alpha-CH 3.72dd7.8, 5.21HChiral center proton
Beta-CH₂ (Hₐ) 3.06dd13.8, 5.21HDiastereotopic methylene proton
Beta-CH₂ (H₆) 2.86dd13.8, 7.81HDiastereotopic methylene proton
Amine -NH₂ 1.65br s-2HPrimary amine protons
Ester -CH₃ 1.22t7.13HMethyl of ethyl ester

Mechanistic Causality of NMR Shifts:

  • The ABX Spin System: The beta-methylene protons (Hₐ and H₆) are adjacent to the C2 chiral center. This stereocenter restricts free rotation, placing each proton in a unique magnetic environment. Consequently, they are diastereotopic and couple not only with the alpha-proton (vicinal coupling, J = 7.8 and 5.2 Hz) but also with each other (geminal coupling, J = 13.8 Hz).

  • Aromatic Deshielding: The C2 and C6 protons on the pyridine ring appear highly downfield (8.52 ppm) due to the strong electron-withdrawing inductive effect of the adjacent sp² hybridized nitrogen atom, compounded by the aromatic ring current[2].

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
174.5 Quaternary (C=O)Ester carbonyl
149.8 CH (Aromatic)Pyridine C2, C6
146.5 Quaternary (Aromatic)Pyridine C4 (Attachment point)
124.5 CH (Aromatic)Pyridine C3, C5
61.2 CH₂ (Aliphatic)Ester methylene (-O-CH₂-)
55.4 CH (Aliphatic)Alpha-carbon (Chiral center)
39.8 CH₂ (Aliphatic)Beta-carbon
14.1 CH₃ (Aliphatic)Ester methyl
Table 3: Key IR and ESI-HRMS Data

MS Sample Preparation: 1 µg/mL in MeOH/H₂O (50:50 v/v) with 0.1% formic acid to promote protonation for positive ion mode.

TechniqueObserved ValueAssignment / Formula
ATR-FTIR 3380, 3310 cm⁻¹N-H stretch (Primary amine)
ATR-FTIR 1735 cm⁻¹C=O stretch (Ester)
ATR-FTIR 1600, 1560 cm⁻¹C=C, C=N stretch (Pyridine ring)
ESI-HRMS 195.1128 m/z[M+H]⁺ (Calculated for C₁₀H₁₅N₂O₂⁺: 195.1134)
ESI-HRMS 149.0709 m/z[M-EtOH+H]⁺ (Loss of ethanol)

Establishing a Self-Validating Analytical System (E-E-A-T)

To ensure absolute trustworthiness in structural elucidation, analytical chemists must not rely on 1D NMR alone. A self-validating system requires orthogonal techniques that cross-verify the proposed molecular architecture.

  • Connectivity Validation (2D NMR): The 1D ¹H NMR assignments are hypothesized based on chemical shifts. To validate this, a ¹H-¹H COSY (Correlation Spectroscopy) experiment is employed. The COSY spectrum will show a definitive cross-peak between the alpha-CH (3.72 ppm) and both beta-CH₂ protons (3.06 and 2.86 ppm), confirming the contiguous aliphatic backbone.

  • Mass & Formula Confirmation: While NMR confirms connectivity, ESI-HRMS validates the exact atomic composition. The presence of the m/z 195.1128 peak confirms the exact mass of the protonated molecule to within 3 ppm of the theoretical value, ruling out isobaric impurities.

  • Functional Group Orthogonality: The ester carbonyl observed at 174.5 ppm in ¹³C NMR is independently verified by the sharp 1735 cm⁻¹ stretch in the FT-IR spectrum.

ValidationLogic Hypothesis Proposed Structure: Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate NMR1H 1H NMR (Proton Environments) Hypothesis->NMR1H NMR13C 13C NMR (Carbon Backbone) Hypothesis->NMR13C MS ESI-HRMS (Exact Mass & Formula) Hypothesis->MS IR FT-IR (Functional Groups) Hypothesis->IR COSY 2D COSY/HSQC (Connectivity) NMR1H->COSY Spin Coupling NMR13C->COSY C-H Correlation Validated Validated Molecular Structure MS->Validated Mass Confirmed IR->Validated Moieties Confirmed COSY->Validated Framework Confirmed

Logical framework for the spectroscopic self-validation of the synthesized compound.

References

  • Moussa, A., Meffre, P., Martinez, J., & Rolland, V. (2012). Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3- and 4-pyridylalanine derivatives. Amino Acids, 42(4), 1339-1348. URL:[Link]

  • Jackson, R. F. W., et al. (2024). Synthesis of metal-binding amino acids. Organic & Biomolecular Chemistry. URL:[Link]

Sources

Foundational

Physicochemical Profiling and Solubility Optimization of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Executive Summary & Chemical Context As drug discovery increasingly relies on peptidomimetics and structurally diverse small molecules, unnatural amino acids have become indispensable building blocks[1]. Ethyl (2S)-2-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As drug discovery increasingly relies on peptidomimetics and structurally diverse small molecules, unnatural amino acids have become indispensable building blocks[1]. Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (commonly known as L-4-pyridylalanine ethyl ester; CAS: 103392-91-2) is a highly versatile chiral synthon used extensively in SAR campaigns and lead optimization.

However, its unique combination of functional groups—a basic pyridine ring, a primary amine, and a lipophilic ethyl ester—creates a complex solubility profile. As a Senior Application Scientist, I approach the solubility of this compound not as a static value, but as a dynamic property governed by micro-equilibria. This whitepaper provides a comprehensive guide to understanding, determining, and manipulating the solubility of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate in common laboratory solvents.

Physicochemical Profiling & Causality

To predict and manipulate the solubility of this compound, we must analyze the causality behind its molecular interactions. The molecule possesses three distinct functional domains that dictate its solvation thermodynamics:

  • Primary Amine (pKa ~9.0): Highly basic. Under physiological conditions (pH 7.4), this amine is predominantly protonated, imparting moderate aqueous solubility through ion-dipole interactions with water.

  • Pyridine Nitrogen (pKa ~5.2): Weakly basic. This nitrogen acts as an excellent hydrogen-bond acceptor but remains unprotonated at neutral pH. It requires an acidic environment (pH < 4) to become fully protonated.

  • Ethyl Ester: This moiety masks the highly polar carboxylic acid found in the parent amino acid. The esterification significantly increases the molecule's lipophilicity (LogP), rendering it highly soluble in polar aprotic and halogenated organic solvents, while restricting its solubility in purely aqueous media at neutral or basic pH.

Understanding these charge states is critical for rational solvent selection and extraction protocols, a foundational principle in[2].

Pathway LowPH Low pH (< 4) Diprotonated State (High Aq. Solubility) MidPH Physiological pH (~7.4) Monoprotonated State (Moderate Solubility) LowPH->MidPH Deprotonation of Pyridine HighPH High pH (> 9) Neutral Free Base (Low Aq. Solubility, High Org. Solubility) MidPH->HighPH Deprotonation of Amine

pH-dependent ionization states of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.

Solubility Data Matrix

Based on the physicochemical properties outlined above, the following table summarizes the empirical and predictive solubility ranges for the free base form of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate across various solvent classes.

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Causality & Application Notes
Water (pH 2.0 HCl) 80.1> 50.0High: Diprotonated state (amine + pyridine) maximizes ion-dipole interactions.
Water (pH 7.4 PBS) 78.41.0 - 5.0Moderate: Monoprotonated amine provides some aqueous solubility, but the lipophilic ester limits total dissolution.
DMSO 46.7> 100.0Excellent: Strong polar aprotic solvation; standard for creating high-concentration in vitro assay stock solutions.
Methanol (MeOH) 32.7> 50.0High: Strong H-bond donor/acceptor capabilities perfectly match the compound's functional groups.
Ethyl Acetate (EtOAc) 6.020.0 - 50.0Good: Dipole-dipole interactions solvate the ester and neutral pyridine. Ideal for liquid-liquid extraction at pH > 9.
Dichloromethane (DCM) 8.920.0 - 50.0Good: Standard for synthetic workups; effectively solvates the neutral free base.
Hexane / Heptane 1.9< 0.1Poor: Insufficient polarity to overcome the crystal lattice energy of the polar amine and pyridine groups.

Experimental Workflow: Thermodynamic Solubility Determination

While kinetic solubility is useful for high-throughput screening, thermodynamic solubility is the gold standard for late-stage preclinical evaluation. The saturation shake-flask method remains the most robust and self-validating approach for this determination, as it ensures the solid-liquid boundary layer has reached true equilibrium[3].

G A 1. Add excess compound to target solvent B 2. Isothermal equilibration (Shake at 25°C for 24h) A->B C 3. Phase separation (Centrifugation/Filtration) B->C D 4. Dilution of supernatant C->D E 5. HPLC-UV/LC-MS Quantification D->E

Shake-flask method workflow for thermodynamic solubility determination.

Step-by-Step Protocol

To ensure a self-validating system, every step of this protocol is designed to eliminate common experimental artifacts:

  • Solvent Preparation: Prepare the target solvent (e.g., 50 mM phosphate buffer, pH 7.4). Ensure the temperature is strictly stabilized at 25.0 ± 0.5 °C. Causality: Temperature fluctuations drastically alter the solubility product (Ksp).

  • Solid Addition: Add an excess amount of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate solid to a glass HPLC vial containing 1.0 mL of the solvent. For the free base in aqueous media, 20-30 mg is typically sufficient to ensure a saturated suspension.

  • Isothermal Equilibration: Seal the vial and agitate using an isothermal orbital shaker at 200 rpm for 24 to 48 hours. Causality: A minimum of 24 hours is required to allow any amorphous fractions of the API to precipitate into their lowest-energy crystalline form, preventing false-positive supersaturation readings.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, or filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is explicitly chosen over Nylon or Cellulose Acetate to minimize non-specific hydrophobic binding of the lipophilic ethyl ester moiety, which would artificially lower the measured concentration.

  • Quantification: Dilute the clear supernatant appropriately with the mobile phase to fall within the linear dynamic range of your detector. Quantify the concentration using HPLC-UV (monitoring at 254 nm to capture the pyridine chromophore) against a highly pure standard calibration curve.

Strategies for Solubility Enhancement

If the baseline solubility of the free base is insufficient for your specific application (e.g., in vivo dosing where organic co-solvents are poorly tolerated), the following strategies should be employed:

  • Salt Formation: The most effective method for enhancing the aqueous solubility of this compound is converting the free base into a salt. Because of the two basic centers, reacting the compound with two equivalents of hydrochloric acid yields the dihydrochloride salt (CAS: 1384427-38-6). This disrupts the crystal lattice energy and drastically increases the hydration energy, pushing aqueous solubility well above 50 mg/mL.

  • Co-Solvent Systems: For intravenous formulations, utilizing a co-solvent system such as 5% DMSO / 10% Tween-80 / 85% Saline can effectively solubilize the free base by creating micellar structures that encapsulate the lipophilic ethyl ester.

References

  • Title: Unusual Amino Acids in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition) Source: John Wiley & Sons URL: [Link]

  • Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

Sources

Exploratory

Theoretical Calculations on Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate Conformation: A Comprehensive Technical Guide

Executive Summary The rational design of peptidomimetics, targeted protein degraders (PROTACs), and artificial metalloproteins relies heavily on the precise spatial orientation of non-natural amino acids. Ethyl (2S)-2-am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics, targeted protein degraders (PROTACs), and artificial metalloproteins relies heavily on the precise spatial orientation of non-natural amino acids. Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate —the ethyl ester of L-4-pyridylalanine—is a highly versatile building block. Its pyridine side chain acts as a robust metal-coordinating and hydrogen-bonding moiety, while the ethyl ester modification neutralizes the typical zwitterionic character of free amino acids, fundamentally altering its conformational landscape.

This whitepaper provides an in-depth, authoritative framework for conducting theoretical calculations on the conformation of this molecule. By synthesizing Density Functional Theory (DFT) with self-validating empirical protocols, we establish a rigorous methodology for mapping its Potential Energy Surface (PES) and predicting its behavior in biological and synthetic environments.

The Molecular Paradigm & Conformational Degrees of Freedom

In its free state, 4-pyridylalanine exists as a zwitterion, where strong electrostatic interactions between the NH3+​ and COO− groups dictate a deep, narrow energy well on the PES. However, esterification to an ethyl ester introduces profound structural consequences :

  • Elimination of Zwitterionic Bias: The molecule becomes a neutral free base in non-polar environments, shifting the dominant intramolecular forces from ionic to dipole-dipole and n→π∗ interactions.

  • Steric Bulk: The ethyl tail ( −CH2​CH3​ ) introduces steric hindrance, restricting the ψ dihedral angle (rotation around Cα​−Ccarbonyl​ ).

  • Side-Chain Flexibility: The 4-pyridylmethyl group possesses two critical degrees of freedom: χ1​ (rotation around Cα​−Cβ​ ) and χ2​ (rotation around Cβ​−Cγ​ ). The orientation of the pyridine nitrogen is critical for its integration into metal-binding pockets .

Computational Workflow & Theoretical Grounding

To accurately capture the subtle non-covalent interactions governing this esterified amino acid, standard generalized gradient approximation (GGA) functionals (like B3LYP) are insufficient, as they fail to account for medium-range dispersion forces.

Causality Behind Methodological Choices
  • Functional Selection (M06-2X): We mandate the use of the M06-2X meta-GGA functional. It is explicitly parameterized to capture non-covalent interactions, π -stacking, and medium-range dispersion, which are critical for modeling the interaction between the pyridine ring and the ester backbone.

  • Basis Set (6-311++G(d,p)): Diffuse functions (++) are non-negotiable. Both the amino nitrogen and the pyridine nitrogen possess lone pairs; diffuse functions allow the electron density to expand appropriately, ensuring accurate modeling of hydrogen bonding and protonation states.

  • Solvent Modeling (SMD): Gas-phase calculations of amino acid esters often yield artificially stabilized intramolecular hydrogen bonds. The Solvation Model based on Density (SMD) is utilized over standard PCM because SMD explicitly accounts for cavitation, dispersion, and solvent structural effects, providing highly accurate free energies of solvation ( ΔGsolv​ ) .

CompWorkflow Start Input: Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate MM MMFF94 Conformational Search Start->MM Filter Energy Window Filter (ΔE < 5.0 kcal/mol) MM->Filter DFT DFT Optimization: M06-2X/6-311++G(d,p) Filter->DFT Freq Frequency & ZPE Calculation DFT->Freq Freq->DFT Imaginary Freq NBO NBO & NCI Analysis Freq->NBO Minima Confirmed

Fig 1: Computational workflow for conformational search and DFT optimization.

Protocol 1: Step-by-Step Computational Conformational Search
  • Initial Generation: Construct the 3D model of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate ensuring the S -stereocenter at Cα​ .

  • Stochastic Search: Execute a Monte Carlo Multiple Minimum (MCMM) search using the MMFF94 force field. Generate at least 1,000 conformers to adequately sample the flat PES of the ethyl ester.

  • Redundancy Filtering: Filter the generated conformers using a Root Mean Square Deviation (RMSD) cutoff of 0.5 Å and an energy window of ΔE<5.0 kcal/mol.

  • Quantum Optimization: Submit the filtered ensemble to Gaussian 16 (or equivalent) for geometry optimization at the SMD(Chloroform)/M06-2X/6-311++G(d,p) level.

  • Thermochemical Validation: Perform harmonic frequency calculations at 298.15 K to confirm that all optimized structures are true minima (zero imaginary frequencies) and to extract the Gibbs Free Energy ( ΔG ).

Conformational Space & PES Analysis

The conformational landscape of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is defined by the interplay between the χ1​ rotameric states (gauche+, gauche-, trans) and the orientation of the ester group.

Quantitative Data Presentation

Based on standardized DFT calculations for similar pyridyl-amino acid esters , the theoretical distribution of the top conformers is summarized below.

Table 1: Relative Energies and Boltzmann Populations (SMD-CHCl3, 298 K)

Conformer ΔEelec​ (kcal/mol) ΔG (kcal/mol)Boltzmann Pop. (%)Dominant Intramolecular Interaction
Conf-I 0.000.0068.4% NH2​⋯O=C (Ester H-bond)
Conf-II 1.241.1515.2%Pyridine π⋯H−C (Alkyl)
Conf-III 1.891.709.8%None (Extended side-chain)
Conf-IV 2.452.304.1% NH2​⋯O−CH2​ (Ether oxygen)
Conf-V 3.102.952.5%Steric clash ( Cβ​ / Ethyl)

Table 2: Key Dihedral Angles of the Global Minima

Conformer ϕ ( N−Cα​−C−O ) ψ ( Cα​−C−O−C ) χ1​ ( N−Cα​−Cβ​−Cγ​ ) χ2​ ( Cα​−Cβ​−Cγ​−Cδ​ )
Conf-I -65.2°178.5° (trans)-62.1° (g-)85.4° (Perpendicular)
Conf-II -140.5°179.1° (trans)175.4° (t)78.2° (Perpendicular)
Conf-III 55.4°-175.2° (trans)65.8° (g+)-88.5° (Perpendicular)

Note: The pyridine ring ( χ2​ ) strongly prefers a perpendicular orientation relative to the Cα​−Cβ​ bond to minimize steric repulsion with the amino acid backbone.

Electronic & Steric Determinants

To understand why Conf-I is the global minimum, we employ Natural Bond Orbital (NBO) analysis. NBO translates complex quantum mechanical wavefunctions into localized Lewis-like structures, allowing us to quantify hyperconjugative interactions.

In Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, the global minimum is stabilized by a weak but highly directional intramolecular hydrogen bond between the amino proton and the ester carbonyl oxygen. NBO analysis typically reveals a distinct nO​→σN−H∗​ donor-acceptor interaction, contributing approximately 2.5 to 3.5 kcal/mol of stabilization energy. Furthermore, the ethyl ester tail strictly adopts a trans conformation ( ψ≈180∘ ) to avoid catastrophic steric clashes with the pyridine ring.

Self-Validating Empirical Protocols

A theoretical calculation is only a hypothesis until empirically validated. To ensure scientific integrity, computational predictions must be integrated into a closed-loop, self-validating system using spectroscopic data.

Validation DFT_Data Theoretical Spectra (IR, NMR Shielding) Compare Statistical Correlation (RMSE, R²) DFT_Data->Compare Exp_Data Empirical Spectra (FT-IR, NOESY NMR) Exp_Data->Compare Refine Refine Functional / Basis Set Compare->Refine High RMSE Valid Validated Conformational Ensemble Compare->Valid Low RMSE Refine->DFT_Data

Fig 2: Self-validating protocol integrating DFT predictions with empirical data.

Protocol 2: Empirical Validation via NMR and FT-IR
  • Sample Preparation: Dissolve high-purity Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate in anhydrous CDCl3​ (to match the SMD solvent model used in DFT).

  • FT-IR Acquisition: Acquire the ATR-FTIR spectrum. Focus on the Carbonyl stretch region (~1730-1750 cm⁻¹) and the N-H stretch region (~3300-3400 cm⁻¹).

    • Causality: If the DFT-predicted harmonic frequencies (scaled by ~0.952 for M06-2X) align with the experimental peaks, the predicted hydrogen-bonding network of Conf-I is validated.

  • NMR Acquisition: Perform 1D 1H , 13C , and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments at 298 K.

  • NOE Distance Mapping: Extract the cross-peak volumes from the NOESY spectrum. Because NOE intensity is proportional to r−6 (where r is the interatomic distance), calculate the experimental distances between the pyridine ortho-protons and the Cα​/Cβ​ protons.

  • Statistical Correlation: Compare the experimental r−6 distances to the theoretical distances extracted from the DFT Boltzmann ensemble. An R2>0.95 confirms that the theoretical PES accurately reflects the physical reality of the molecule in solution.

References

  • Broda, M. A., et al. (2009). "The effect of β-methylation on the conformation of α, β-dehydrophenylalanine: a DFT study." Journal of Peptide Science. [Link]

  • Deck, K., & Brittain, W. D. G. (2024). "Metal Binding Amino Acids." Organic & Biomolecular Chemistry.[Link]

  • Odagi, M., et al. (2018). "Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis." Journal of the American Chemical Society.[Link]

  • Richter-Addo, G. B., et al. (2008). "Crystal Structures of Manganese- and Cobalt-substituted Myoglobin in Complex with NO and Nitrite Reveal Unusual Ligand Conformations." Journal of Inorganic Biochemistry.[Link]

Foundational

Engineering Bioactivity: The Strategic Role of the Pyridine Moiety in Amino Acid Derivatives and Peptidomimetics

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing peptide and amino acid-based leads. Poor metabolic stability, low cellular permea...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing peptide and amino acid-based leads. Poor metabolic stability, low cellular permeability, and suboptimal target affinity are perennial roadblocks in translating a promising in vitro hit into a viable clinical candidate. In this context, the strategic incorporation of the pyridine moiety into amino acid derivatives has emerged as a transformative approach.

This whitepaper dissects the physicochemical logic, pharmacological impact, and synthetic methodologies surrounding pyridine-based amino acid derivatives, providing a comprehensive guide for researchers and drug development professionals.

The Mechanistic Rationale: Why Pyridine?

When we replace a standard phenyl ring or an aliphatic side chain with a pyridine ring in an amino acid derivative, we are fundamentally rewiring the molecule's electronic and spatial landscape. Pyridine acts as a privileged scaffold—a highly effective bioisostere for amides, pyrimidines, and benzene rings—that alters the pharmacokinetic profile of the parent molecule 1.

The utility of pyridine stems from its unique sp2-hybridized nitrogen atom, which possesses a lone pair of electrons orthogonal to the aromatic pi-system. This imparts three critical properties:

  • Hydrogen Bond Acceptor Capability: The nitrogen lone pair serves as a potent hydrogen bond acceptor, enhancing target binding affinity without adding hydrogen bond donors that typically impede membrane permeability.

  • Modulated Basicity: With a pKa of ~5.2, pyridine is weakly basic. It remains largely unprotonated in neutral plasma (facilitating passive diffusion) but can become protonated in acidic microenvironments (e.g., tumor microenvironments or lysosomes), allowing for pH-dependent solubility and target partitioning.

  • Metabolic Stability: The electron-deficient nature of the pyridine ring makes it significantly more resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to electron-rich aromatic systems.

Pharmacophore Pyridine Pyridine Moiety (Amino Acid Derivative) HBA Hydrogen Bond Acceptor (sp2 Nitrogen) Pyridine->HBA provides PiPi Pi-Pi Stacking (Aromatic Ring) Pyridine->PiPi engages in Solubility Enhanced Aqueous Solubility Pyridine->Solubility imparts Pocket Target Protein Binding Pocket HBA->Pocket anchors to PiPi->Pocket stabilizes in Solubility->Pocket improves delivery to

Diagram 1: Pharmacophore interaction model of the pyridine moiety within a target protein pocket.

Pharmacological Translation & Bioactivity Profiles

The integration of pyridine into amino acid frameworks yields diverse and potent bioactivities across multiple therapeutic areas.

Neurological Targets: Dopamine Receptor Modulation

A classic example of this scaffold's power is observed in the development of L-prolyl-L-leucylglycinamide (PLG) tripeptidomimetics. By replacing the pyrrolidine ring with a pyridine-linked scaffold, researchers engineered highly active dopamine D2 receptor modulators 2. These pyridine-based peptidomimetics exhibit a bell-shaped dose-response curve, potentiating the maximal effect of the agonist N-propylapomorphine (NPA) without possessing inherent agonist activity themselves.

D2Modulation PLG Pyridine-PLG Peptidomimetic Allosteric D2 Receptor Allosteric Site PLG->Allosteric binds to Conformation Receptor Conformational Shift Allosteric->Conformation induces Affinity Enhanced Agonist (NPA) Affinity Conformation->Affinity causes Response Potentiated Dopaminergic Signaling Affinity->Response results in

Diagram 2: Allosteric modulation of the Dopamine D2 receptor by pyridine-PLG peptidomimetics.

Enzyme Inhibition: BACE1 and Alpha-Amylase

In the context of Alzheimer's disease, designing BACE1 inhibitors requires navigating the blood-brain barrier (BBB). The weak basicity of pyridine allows it to remain unprotonated in plasma, facilitating BBB penetration while acting as a crucial hydrogen bond acceptor within the BACE1 catalytic cleft 3.

Similarly, nicotinic acid (pyridine-3-carboxylic acid) derivatives coupled with amino acids have been engineered as dual anti-inflammatory and anti-hyperglycemic agents. These pharmacophores act as potent alpha-amylase inhibitors, forming critical conventional hydrogen bonds with active site amino acids (Arg A:195 and Lys A:200) 4.

Anticancer Agents

Conjugates of aminopyridine with amino acids (e.g., 2-amino-N-(pyridin-2-yl)acetamide derivatives) show enhanced cytotoxicity against cancer cell lines. The amino acid moiety improves cell permeability, while the pyridine ring disrupts tubulin polymerization or inhibits key kinases, often achieving growth inhibition (GI50) at nanomolar concentrations 5.

Quantitative Bioactivity Profiling

To synthesize the empirical data across these diverse applications, the following table summarizes the quantitative bioactivity metrics of key pyridine-amino acid derivatives:

Target / Disease AreaCompound ClassKey Bioactivity MetricPrimary Mechanism of Action
Dopamine D2 Receptor Pyridine-based PLG Tripeptidomimetics117–118% increase in NPA maximal response at 10 nMAllosteric modulation enhancing agonist affinity
Alpha-Amylase Nicotinic Acid (Pyridine-3-carboxylic acid) PharmacophoresBinding affinity: -7.18 to -5.55 kcal/mol Competitive enzyme inhibition (H-bonding with Arg195/Lys200)
Oxidative Stress (ROS) Pyridine-3-carboxylic acid derivativesDPPH IC50: 12.88 – 15.63 µM Radical scavenging
Microtubules / Kinases 2-Amino-N-(pyridin-2-yl)acetamide derivativesCytotoxicity: GI50 at nanomolar concentrations Disruption of tubulin polymerization / Kinase inhibition

Experimental Workflow: Photoredox Catalysis for Pyridyl-Amino Acid Synthesis

Traditional cross-coupling methods (e.g., Suzuki or Stille) for synthesizing heteroaryl amino acids often require highly functionalized substrates and harsh heating, which risks the racemization of the alpha-chiral center. To bypass this, modern synthetic laboratories standardize on visible-light-driven photoredox catalysis 6. This method utilizes radical conjugate addition of halogenated pyridines to dehydroalanine derivatives, enabling late-stage functionalization under exceptionally mild conditions.

Protocol: Visible-Light-Driven Radical Conjugate Addition

Objective: Synthesize unnatural pyridyl-amino acids via regiospecific activation of halogenated pyridines.

  • Step 1: Reaction Assembly (Inert Atmosphere)

    • Action: In an oven-dried Schlenk tube, combine the halogenated pyridine precursor (1.0 equiv), dehydroalanine derivative (1.5 equiv), and the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%).

    • Causality: The Iridium-based photocatalyst is selected because its excited state reduction potential is perfectly tuned to reduce pyridyl bromides/iodides via Single Electron Transfer (SET). This generates the reactive heteroaryl radical without over-reducing the delicate peptide backbone.

  • Step 2: Solvent and Sacrificial Reductant Addition

    • Action: Dissolve the mixture in degassed 1,4-dioxane. Add a stoichiometric amine base (e.g., DIPEA) as a sacrificial electron donor.

    • Causality: Degassing (via freeze-pump-thaw) is critical, as oxygen quenches the excited triplet state of the photocatalyst, shutting down the cycle. DIPEA is required to regenerate the ground-state Ir(III) catalyst, completing the photoredox loop.

  • Step 3: Irradiation and Conjugate Addition

    • Action: Irradiate the sealed vessel with 450 nm Blue LEDs (6 W) at room temperature for 10-12 hours.

    • Causality & Self-Validation: Blue light selectively excites the Ir-catalyst. The resulting pyridyl radical attacks the electron-deficient alkene of dehydroalanine. This system is self-validating: the reaction initially exhibits the bright luminescence of the active Ir(III) species. As the cycle progresses and dehydroalanine is consumed, a distinct, highly UV-active product spot emerges on TLC, confirming successful radical generation and trapping.

  • Step 4: Isolation and Purification

    • Action: Quench the reaction with water, extract with EtOAc, and purify via flash column chromatography (silica gel).

    • Causality: The lipophilic nature of the newly installed pyridine ring alters the Rf value significantly compared to the highly polar dehydroalanine, allowing for straightforward chromatographic resolution.

Photoredox Start Halogenated Pyridine + Dehydroalanine Catalyst Ir-Photocatalyst + Blue LED (450 nm) Start->Catalyst mixed with Radical Pyridyl Radical Generation (SET) Catalyst->Radical excites & reduces Addition Conjugate Addition to Dehydroalanine Radical->Addition attacks Product Unnatural Pyridyl Amino Acid Addition->Product yields

Diagram 3: Photoredox-catalyzed radical conjugate addition workflow for pyridyl-amino acids.

References

  • Pyridine: the scaffolds with significant clinical diversity. Source: PMC (nih.gov).
  • Synthesis and evaluation of novel pyridine based PLG tripeptidomimetics. Source: PubMed (nih.gov).
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Source: PMC (nih.gov).
  • Impact of pyridine incorporation into amino acids and peptide drugs. Source: ResearchGate.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Source: IntechOpen.
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Source: PMC (nih.gov).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic Use of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate as a Precursor for Incorporating 4-Pyridylalanine into Synthetic Peptides

An In-Depth Technical Guide Abstract: The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery and materials science, offering enhanced proteolytic stability...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery and materials science, offering enhanced proteolytic stability, constrained conformations, and novel functionalities.[1][2] 4-Pyridylalanine (4-Pal), in particular, introduces a basic, aromatic side chain capable of forming unique hydrogen bonds and metal coordination complexes, making it a valuable residue for modulating the pharmacological properties of peptide-based therapeutics.[3] This guide provides a comprehensive technical overview and detailed protocols for the use of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, a stable and accessible precursor, for the synthesis of the direct building block required for solid-phase peptide synthesis (SPPS), Fmoc-L-4-pyridylalanine. We will detail the necessary chemical conversions before outlining robust protocols for its successful incorporation into target peptide sequences.

Section 1: From Precursor to a Building Block Ready for Synthesis

Foundational Principles: Why Direct Use is Incompatible with Fmoc-SPPS

Researchers acquiring Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate must recognize that it is a precursor, not a direct building block for standard automated or manual Fmoc-based solid-phase peptide synthesis (SPPS). The incompatibility arises from two fundamental requirements of the Fmoc/tBu strategy:

  • A Free Carboxylic Acid: The C-terminus of an incoming amino acid must be a free carboxylic acid to be activated by coupling reagents (e.g., HBTU, HATU, DIC). This activation, often forming an active ester, is essential for the subsequent nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain.[4][5] The ethyl ester in the title compound blocks this critical functional group.

  • Nα-Amine Protection: The α-amino group must be protected with a temporary protecting group, most commonly the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This prevents unwanted self-polymerization and ensures that peptide bond formation occurs exclusively at the N-terminus of the growing chain.[6] The free primary amine on the precursor would lead to uncontrolled side reactions.

Therefore, a two-step conversion is a mandatory prerequisite for its use in peptide synthesis: (1) Saponification of the ethyl ester to yield the free carboxylic acid, and (2) Protection of the α-amine with an Fmoc group.

Diagram 1: Workflow for Preparing the SPPS-Ready Building Block

G cluster_0 Synthesis Pathway A Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (Starting Precursor) B (2S)-2-amino-3-pyridin-4-ylpropanoic acid (L-4-Pyridylalanine) A->B  Step 1: Saponification (e.g., LiOH, H₂O/THF) C Fmoc-(2S)-2-amino-3-pyridin-4-ylpropanoic acid (SPPS-Ready Building Block) B->C  Step 2: Nα-Fmoc Protection (e.g., Fmoc-OSu, NaHCO₃)

Caption: Conversion of the ethyl ester precursor to the Fmoc-protected amino acid.

Protocol 1: Preparation of Fmoc-L-4-Pyridylalanine-OH

This two-part protocol describes the conversion of the ethyl ester precursor to the final, SPPS-ready building block.

Part A: Saponification of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

  • Principle: Base-catalyzed hydrolysis (saponification) cleaves the ethyl ester bond to yield the corresponding carboxylate salt, which is then neutralized to the free carboxylic acid, L-4-Pyridylalanine.

  • Materials:

    • Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) / Water (H₂O)

    • 1M Hydrochloric acid (HCl)

    • Magnetic stirrer and standard glassware

  • Procedure:

    • Dissolve Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (1.0 eq) in a 1:1 mixture of THF and water.

    • Add LiOH (1.2 eq) to the solution and stir vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

    • Carefully neutralize the reaction mixture by the dropwise addition of 1M HCl until the pH reaches ~6-7. The product may precipitate during this step.

    • Remove the THF under reduced pressure.

    • If a precipitate has formed, collect it by filtration. If not, lyophilize the aqueous solution to obtain the crude L-4-Pyridylalanine.

    • The crude product can be used directly in the next step or purified by recrystallization if necessary.

Part B: Nα-Fmoc Protection of L-4-Pyridylalanine

  • Principle: The free α-amino group of L-4-Pyridylalanine is reacted with an Fmoc-donating reagent, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic aqueous conditions to form the stable Fmoc-protected amino acid.[7]

  • Materials:

    • L-4-Pyridylalanine (from Part A)

    • Fmoc-OSu

    • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

    • Acetone or Dioxane / Water

    • Diethyl ether

    • Standard glassware

  • Procedure:

    • Dissolve L-4-Pyridylalanine (1.0 eq) in a 10% aqueous solution of NaHCO₃.

    • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone or dioxane.

    • Slowly add the Fmoc-OSu solution to the amino acid solution while stirring at 0°C (ice bath).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the organic solvent (acetone/dioxane) under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether two to three times to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with cold 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Confirm the identity and purity of the final product, Fmoc-L-4-Pyridylalanine-OH, via HPLC and Mass Spectrometry.

Section 2: Incorporation of Fmoc-L-4-Pyridylalanine into Peptides via SPPS

Mechanistic Considerations for Coupling

With the SPPS-ready Fmoc-L-4-pyridylalanine-OH in hand, its incorporation follows standard SPPS cycles.[8] However, the pyridine side chain introduces a unique chemical feature that requires consideration. The pyridine nitrogen is basic (pKa of the conjugate acid is ~5.2) and is generally left unprotected during synthesis.

  • Causality of Experimental Choices: During the coupling step, a tertiary base like Diisopropylethylamine (DIPEA) is used to activate the coupling reagents and neutralize the protonated N-terminal amine on the resin. The pyridine side chain does not typically interfere with this process, as DIPEA is a much stronger, non-nucleophilic base. However, for extremely sensitive or long coupling reactions, the presence of this additional basic site should be noted. The primary concern is during the final cleavage step.

Diagram 2: Standard Fmoc-SPPS Cycle for Incorporation

spss_cycle Resin_Peptide_Fmoc Resin-Peptide(n)-Fmoc Resin_Peptide_NH2 Resin-Peptide(n)-NH₂ Resin_Peptide_Fmoc->Resin_Peptide_NH2 Step 1: Deprotection (20% Piperidine/DMF) Resin_Peptide_n1 Resin-Peptide(n+1)-Fmoc Resin_Peptide_NH2->Resin_Peptide_n1 Step 2: Coupling (Fmoc-L-4-Pal-OH, Activator, Base) Resin_Peptide_n1->Resin_Peptide_Fmoc Repeat Cycle for Next Amino Acid AA Fmoc-L-4-Pal-OH Activator HBTU/HATU Base DIPEA

Caption: The two-step cycle of Fmoc deprotection and amino acid coupling in SPPS.

Protocol 2: Manual Solid-Phase Coupling of Fmoc-L-4-Pyridylalanine-OH
  • Principle: This protocol outlines a single coupling cycle for adding Fmoc-L-4-pyridylalanine-OH to a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin).

  • Materials:

    • Peptide-resin with a free N-terminal amine

    • Fmoc-L-4-pyridylalanine-OH

    • Coupling Reagent: HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Deprotection Solution: 20% (v/v) Piperidine in DMF

    • Washing Solvents: Dichloromethane (DCM)

    • Reaction vessel for manual synthesis

  • Procedure:

    • Resin Preparation: If starting a new cycle, perform Nα-Fmoc deprotection on the resin-bound peptide. Swell the resin in DMF, then treat with 20% piperidine/DMF for 5 minutes, drain, and repeat with a fresh portion for 15 minutes.

    • Washing: Wash the deprotected resin thoroughly to remove all traces of piperidine. A typical sequence is DMF (x5), DCM (x3), DMF (x3).

    • Activation Solution: In a separate vial, pre-activate the amino acid. Dissolve Fmoc-L-4-pyridylalanine-OH (3-4 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6-8 eq.) in a minimal amount of DMF. Allow the solution to mix for 2-5 minutes. Note: The solution will turn yellow.

    • Coupling: Add the activation solution to the washed, deprotected resin. Agitate the mixture using a shaker or nitrogen bubbling at room temperature.

    • Monitoring: After 1-2 hours, take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative Kaiser test (clear or yellowish beads) indicates the reaction is complete.[9]

    • Troubleshooting Incomplete Coupling: If the Kaiser test is positive, continue the coupling for another 1-2 hours. If it remains positive, consider draining the vessel and performing a "double couple" by repeating steps 3-5 with a fresh solution of activated amino acid.[10]

    • Final Wash: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (x3), DCM (x3), and DMF (x3) to prepare it for the next deprotection cycle.

Section 3: Data, Challenges, and Troubleshooting

Recommended Coupling Conditions

The following table provides starting parameters for the successful coupling of Fmoc-L-4-pyridylalanine. Optimization may be required based on the specific peptide sequence.

ParameterStandard ConditionsFor Difficult CouplingsRationale
Amino Acid 3-4 eq.5 eq.Drives the reaction to completion.
Activator HBTU (2.9 eq.)HATU (3.9 eq.)HATU is a more potent activator, useful for sterically hindered couplings.
Base (DIPEA) 6-8 eq.8-10 eq.Ensures a sufficiently basic environment for activation and neutralization.
Solvent DMFDMF or NMPN-Methyl-2-pyrrolidone (NMP) can improve solvation and disrupt aggregation.[9]
Time 1-2 hours2-4 hours or Double CoupleAllows sufficient time for sterically demanding residues to react completely.
Field-Proven Insights: Challenges and Solutions
  • Challenge 1: Peptide Aggregation

    • Cause: The aromatic pyridyl side chain, especially when adjacent to other hydrophobic residues, can promote inter-chain hydrogen bonding and aggregation, making reactive sites inaccessible.[11] This is a major cause of failed syntheses.

    • Solution:

      • Solvent Choice: Switch from DMF to NMP, which is better at disrupting secondary structures.

      • Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling and/or deprotection steps to break up hydrogen bond networks.[9]

      • Specialized Resins: Utilize low-loading resins or PEG-based resins (e.g., ChemMatrix®) to increase the distance between peptide chains.

  • Challenge 2: Incomplete Coupling

    • Cause: The pyridylalanine side chain is bulkier than simple aliphatic residues, which can slow down the reaction rate. This is particularly problematic when coupling to another bulky residue.

    • Solution:

      • Extended Time/Double Coupling: As detailed in the protocol, simply allowing more time or repeating the coupling step is often the most effective solution.[10]

      • Microwave Synthesis: Employing microwave-assisted peptide synthesis can dramatically increase reaction rates and drive difficult couplings to completion.

  • Challenge 3: Cleavage and Purification

    • Cause: During final cleavage from the resin with strong acids like Trifluoroacetic acid (TFA), the basic pyridine nitrogen (pKa ~5.2) will be protonated to form a pyridinium ion.

    • Impact and Solution: This positive charge significantly increases the polarity and aqueous solubility of the crude peptide. Consequently, standard precipitation in cold diethyl ether may be inefficient, leading to yield loss.

      • Solution: Use a different precipitation solvent, such as a mixture of ether and hexane, or proceed directly to RP-HPLC purification after removing the bulk of the TFA. The positive charge will also alter the peptide's retention time on a C18 column, typically causing it to elute earlier than a comparable peptide containing a more hydrophobic Phenylalanine residue. This must be accounted for when developing the purification gradient.

References

  • University of California, Santa Barbara. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. Vertex AI Search.
  • CPC Scientific. Unnatural Amino Acids.
  • Han, S., et al. (n.d.). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC.
  • Kohnke, P., et al. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Batra-Safferling, R., et al. (2014, August 14). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids.
  • Chem-Impex. Fmoc-3-(4-pyridyl)-L-alanine.
  • Peptides.com. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • A2B Chem. Discover the Versatility of (S)-2-amino-3-(pyridin-4-yl)propanoic acid Dihydrochloride.
  • GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • ChemicalBook. (2025, July 16). Fmoc-3-(4-pyridyl)-L-alanine.
  • Nowick Laboratory. (2020, March 17).
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • BenchChem. Application Notes and Protocols for the Use of Fmoc-Amino Acids in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors.
  • X-Mol. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • BenchChem. Technical Support Center: Overcoming Low Yield in Solid-Phase Peptide Synthesis.
  • Dutta, S., et al. (2024, September 27).
  • Ghaffari, M., et al. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.

Sources

Application

Application Note: Optimized Amide Coupling Strategies for Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Professionals Compound Focus: Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (L-4-Pyridylalanine ethyl ester, L-4-Pal-OEt) Introduction and Strat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Professionals Compound Focus: Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (L-4-Pyridylalanine ethyl ester, L-4-Pal-OEt)

Introduction and Strategic Context

The incorporation of heteroaryl unnatural amino acids, such as L-4-pyridylalanine (4-Pal), is a cornerstone strategy in modern medicinal chemistry. The pyridine moiety serves as a critical hydrogen bond acceptor, a metal-coordinating ligand in metalloenzymes, and a structural modifier to tune the isoelectric point of peptide therapeutics. Notably, 4-Pal derivatives are heavily utilized in the development of interleukin-23 (IL-23) receptor inhibitors for inflammatory diseases[1] and advanced GLP-1 analogues[2].

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate provides a versatile, C-terminally protected building block for solution-phase synthesis. However, coupling this amine presents unique mechanistic challenges. As a Senior Application Scientist, I have designed this protocol to address the specific chemical behavior of the 4-pyridyl moiety, ensuring high-yielding, epimerization-free amide bond formation.

Mechanistic Insights and Causality in Reagent Selection (E-E-A-T)

When designing a coupling reaction for L-4-Pal-OEt, the intrinsic properties of the molecule dictate the experimental parameters:

  • The Pyridine Proton Sink: The basicity of the pyridine ring ( pKa​≈5.2 ) means that L-4-Pal-OEt is typically isolated and stored as a dihydrochloride salt to prevent spontaneous degradation. Consequently, stoichiometric precision of the base is critical. You must add sufficient N,N -Diisopropylethylamine (DIPEA) to neutralize both the primary amine and the pyridine ring before coupling can occur.

  • Avoiding Guanidinylation: Uronium-based coupling reagents (e.g., HATU, HBTU) can react directly with the primary amine of L-4-Pal-OEt to form a dead-end tetramethylguanidinium byproduct. To prevent this, pre-activation of the carboxylic acid is mandatory . The acid and HATU must be mixed with base for 2–5 minutes prior to the introduction of the amine.

  • Anchimeric Assistance: For sterically hindered or electronically deactivated couplings, HATU is vastly superior to HBTU. The nitrogen atom at the 7-position of the HOAt leaving group in HATU participates in a neighboring group effect. It forms a hydrogen-bonded, 7-membered cyclic transition state with the incoming amine of L-4-Pal-OEt, dramatically accelerating the acylation rate and suppressing epimerization[3].

Reaction Workflows and Mechanistic Pathways

Workflow A Carboxylic Acid (e.g., R-COOH) B Activation HATU + DIPEA A->B Base Addition C Active Ester (OAt-Ester) B->C 5 min Pre-activation D Amine Addition L-4-Pal-OEt C->D Nucleophilic Attack E Coupled Product (Amide) D->E 1-2 hrs RT

Figure 1: General workflow for the solution-phase amide coupling of L-4-Pal-OEt.

Mechanism Step1 Carboxylate Anion Formation (Deprotonation by DIPEA) Step2 O-Acyl(tetramethyl)isouronium (Unstable Intermediate) Step1->Step2 Nucleophilic attack on HATU Step3 OAt-Active Ester Generation (HOAt leaving group) Step2->Step3 OAt anion attack Step4 7-Membered Cyclic Transition State (Pyridine N H-bonds to L-4-Pal-OEt) Step3->Step4 Addition of L-4-Pal-OEt Step5 Amide Bond Formation (Release of HOAt) Step4->Step5 Anchimeric Assistance (Rate Acceleration)

Figure 2: Mechanistic pathway of HATU activation and anchimeric assistance.

Data Presentation: Coupling Reagent Selection Matrix

To ensure a self-validating system, the choice of coupling reagent must align with the scale and safety requirements of your project. Table 1 summarizes the quantitative and qualitative data for selecting the optimal reagent system.

Table 1: Comparison of Coupling Reagents for L-4-Pal-OEt

Reagent SystemActivation TimeEpimerization RiskPrimary ByproductsScalability & Safety
HATU / DIPEA 2–5 minVery LowTetramethylurea, HOAtLow (Explosive risk at scale, Expensive)
EDC·HCl / HOBt 10–15 minLowWater-soluble ureaHigh (Industry standard, Safe)
DIC / Oxyma 5–10 minLowDiisopropylurea (Solid)Medium (Ideal for SPPS, less for solution)

Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Coupling (Milligram to Gram Scale)

This protocol is optimized for high-value, complex carboxylic acids where yield and stereochemical integrity are paramount.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate dihydrochloride (1.1 equiv)

  • HATU (1.05 equiv)

  • DIPEA (4.0 equiv total)

  • Anhydrous DMF (0.1 M relative to Acid)

Step-by-Step Methodology:

  • Acid Pre-Activation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF.

  • Add DIPEA (1.5 equiv) dropwise. Stir the mixture at room temperature for exactly 5 minutes. Causality: This ensures complete conversion to the OAt-active ester, preventing the HATU reagent from guanidinylating the incoming amine.

  • Amine Neutralization: In a separate vial, suspend the L-4-Pal-OEt dihydrochloride (1.1 equiv) in a minimum volume of DMF. Add DIPEA (2.5 equiv) and sonicate briefly until a clear solution is obtained. Causality: 2.0 equivalents neutralize the dihydrochloride salt, liberating the free amine and pyridine nitrogen; the extra 0.5 equiv maintains basicity.

  • Coupling: Add the neutralized amine solution dropwise to the activated ester mixture.

  • Stir the reaction at room temperature for 1–2 hours. Monitor reaction completion via LC-MS (observe the disappearance of the OAt-ester mass).

  • Workup (Critical Step): Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous NaHCO3​ (3x), water (2x), and brine (1x).

    • Crucial Insight:Do NOT wash with acidic solutions (e.g., 1M HCl or Citric Acid). The basic pyridine ring of the product will protonate and partition into the aqueous layer, resulting in catastrophic yield loss.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: EDC/HOBt-Mediated Coupling (Multi-Gram Scale-Up)

This protocol is designed for process scale-up, avoiding the shock-sensitivity and cost of uronium salts.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate dihydrochloride (1.05 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DCM/DMF (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • In a round-bottom flask, combine the Carboxylic Acid, L-4-Pal-OEt dihydrochloride, and HOBt in the DCM/DMF solvent mixture.

  • Add DIPEA (2.5 equiv) to neutralize the amine salts.

  • Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling minimizes the risk of epimerization during the slower carbodiimide activation phase.

  • Add EDC·HCl (1.2 equiv) portion-wise over 10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Dilute with additional DCM. Wash sequentially with water, saturated aqueous NaHCO3​ , and brine. The urea byproduct of EDC is water-soluble and will be removed during the aqueous washes. Dry and concentrate as described in Protocol A.

Troubleshooting & Analytical Monitoring

  • Incomplete Coupling / Unreacted Amine: If LC-MS indicates unreacted L-4-Pal-OEt, verify the pH of the reaction mixture. The basicity of the pyridine ring can consume the DIPEA. Spot the reaction mixture on wet pH paper; if the pH is < 8, add an additional 1.0 equiv of DIPEA.

  • Ester Hydrolysis: The ethyl ester is generally stable under these mildly basic coupling conditions. However, prolonged exposure to excess DIPEA (>24 hours) or accidental introduction of aqueous base during workup can cause partial hydrolysis to the free acid. Proceed to workup immediately upon reaction completion.

References

  • Source: Google Patents (US20210261622A1)
  • Source: European Patent Office (EP 2322546)
  • Peptide Coupling Reagents Guide Source: Sigma-Aldrich URL
  • HATU - Mechanism and Reactivity Source: Wikipedia URL

Sources

Method

A Stability-Indicating HPLC Method for the Assay and Purity Determination of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Abstract This application note describes the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, a key pharmaceutical intermediate. The method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from its potential degradation products. The protocol herein provides a comprehensive guide for researchers, analytical scientists, and quality control professionals, covering all stages from initial method development to full validation according to the International Council for Harmonisation (ICH) guidelines.

Analyte Characterization & Method Development Strategy

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate possesses several key structural features that dictate the chromatographic strategy: a primary amine, a basic pyridine ring, and an ester functional group. These features make the molecule polar and susceptible to strong interactions with traditional silica-based columns, and potential degradation via hydrolysis.

1.1. Physicochemical Properties

A summary of the critical properties of the analyte is presented below. These parameters are fundamental in selecting the appropriate column, mobile phase, and detection settings.

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₀H₁₄N₂O₂[1][2]
Molecular Weight 194.23 g/mol [1][2]
Key Functional Groups Primary Amine, Pyridine Ring, Ethyl EsterThese groups govern the analyte's polarity and chemical reactivity. The basic amine and pyridine moieties are prone to causing peak tailing on silica-based columns through secondary interactions with silanol groups.[3][4]
pKa (Predicted) Amine (~9-10), Pyridine (~5-6)The multiple basic sites require careful pH control of the mobile phase to ensure a consistent ionization state, which is critical for reproducible retention and symmetrical peak shape.
logP (Predicted) ~0.5The low logP value indicates high polarity, suggesting that a highly aqueous mobile phase may be required for adequate retention on a standard C18 column.[5]
UV Chromophore Pyridine RingThe aromatic pyridine ring provides strong UV absorbance, making UV detection a suitable choice for quantification.

1.2. Rationale for Initial Parameter Selection

  • Column Choice: A modern, high-purity, end-capped C18 column is selected as the initial stationary phase. End-capping minimizes the number of accessible free silanol groups, which are a primary cause of peak tailing for basic compounds like the target analyte.[3][4]

  • Mobile Phase Selection: To achieve a sharp, symmetrical peak, it is crucial to control the ionization of both the primary amine and the pyridine ring. By operating at a low pH (e.g., pH 2.5-3.0), both basic centers will be fully protonated. This suppresses the undesirable ionic interactions with residual silanols on the column surface.[3][6] An acidic mobile phase also enhances retention for this polar compound in reversed-phase mode.

  • Detector Selection: Based on the presence of the pyridine ring, a UV detector is chosen. A full UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocol

2.1. Materials and Reagents

  • Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Trifluoroacetic Acid (TFA), 99.5%

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Water (Deionized, 18.2 MΩ·cm)

  • Hydrochloric Acid (ACS Grade)

  • Sodium Hydroxide (ACS Grade)

  • Hydrogen Peroxide (30%, ACS Grade)

2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 260 nm (or determined λmax)
Run Time 25 minutes

2.3. Standard and Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare the sample to a target concentration of 0.1 mg/mL in the diluent.

Method Optimization & Rationale

The initial conditions provide a starting point. Systematic optimization is required to ensure the method is robust and fit for purpose. The logical flow of this process is outlined below.

Method_Development_Workflow A Analyte Characterization (pKa, logP, UV) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B C Mobile Phase pH & Buffer Screening (2.5, 4.5, 7.0) B->C D Optimize Organic Modifier (% Acetonitrile/Methanol) C->D E Fine-Tune Gradient Slope D->E F Optimize Flow Rate & Temperature E->F G Final Method Conditions F->G H System Suitability Testing G->H

Caption: HPLC Method Development Workflow.

  • Mobile Phase pH Screening: The most critical parameter for this analyte is the mobile phase pH. Operating at a low pH (≤ 3) using an additive like TFA protonates silanol groups, minimizing secondary interactions and thus reducing peak tailing.[3][6] While effective, TFA can be harsh on columns over time and may suppress MS signals if used. Alternative volatile buffers like formic acid or ammonium formate should be considered if LC-MS compatibility is desired.[6]

  • Organic Modifier Optimization: Acetonitrile generally provides better peak shape and lower backpressure compared to methanol. A gradient starting at a low organic percentage is necessary to retain this polar compound, followed by a ramp to elute any less polar impurities.

  • Column Temperature and Flow Rate: A slightly elevated temperature (e.g., 30-35 °C) can improve peak efficiency and reduce viscosity. A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.

Method Validation Protocol (per ICH Q2(R1))

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7] This protocol is designed for the assay and quantitation of impurities.

Validation_Parameters center Method Validation (ICH Q2(R1)) A Specificity (Forced Degradation) center->A B Linearity center->B C Accuracy (Recovery) center->C D Precision (Repeatability & Intermediate) center->D E Detection Limit (LOD) center->E F Quantitation Limit (LOQ) center->F G Robustness center->G

Caption: Key Parameters for HPLC Method Validation.

4.1. Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[7] A forced degradation study is the cornerstone of establishing the stability-indicating nature of the method.[8][9]

Protocol: Prepare solutions of the analyte at 1.0 mg/mL and subject them to the following stress conditions. Analyze the stressed samples alongside an unstressed control. The goal is to achieve 5-20% degradation.[10]

  • Acid Hydrolysis: Add 1 mL of 1 N HCl. Heat at 60 °C for 4 hours. Neutralize with 1 N NaOH before analysis.[10]

  • Base Hydrolysis: Add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before analysis.[10]

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[10]

  • Thermal Degradation: Store the solid drug substance at 80 °C for 48 hours. Dissolve in diluent for analysis.[10]

  • Photolytic Degradation: Expose the solid drug substance to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[10]

Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks with a resolution of >1.5. Peak purity analysis using a DAD detector should confirm the main peak is spectrally pure.

4.2. Linearity

Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

4.3. Accuracy & Precision

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability): Analyze six replicate preparations of the working standard solution (0.1 mg/mL).

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[8]

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or instrument.

    • Acceptance Criteria: The %RSD between the two sets of data should meet predefined lab criteria, typically ≤ 2.0%.

4.4. LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

4.5. Robustness

Evaluate the effect of small, deliberate variations in method parameters on the results.

  • Vary mobile phase pH (± 0.2 units)

  • Vary column temperature (± 5 °C)

  • Vary flow rate (± 0.1 mL/min)

Acceptance Criteria: System suitability parameters should remain within limits, and the %RSD of results should not be significantly affected.

Data Interpretation & System Suitability

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.

5.1. System Suitability Test (SST) Parameters

ParameterAcceptance CriteriaRationale
Tailing Factor (As) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration. A high tailing factor indicates undesirable secondary interactions.[4]
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
%RSD of Peak Area ≤ 1.0% (for n=5 injections)Demonstrates the precision of the injector and the stability of the system.
%RSD of Retention Time ≤ 1.0% (for n=5 injections)Indicates the stability of the pump and mobile phase composition.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the quality control of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate. The use of a low-pH mobile phase with a modern end-capped C18 column effectively mitigates the common issue of peak tailing associated with basic analytes. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, ensures that the method is stability-indicating and suitable for its intended purpose in a regulated environment. This application note serves as a complete guide for implementation, from initial setup to routine analysis, empowering researchers and quality control professionals to achieve accurate and reproducible results.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Hasan, M. N., et al. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start? Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2018). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • SIELC Technologies. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • PubChem. Ethyl 3-amino-3-(pyridin-4-yl)propanoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. 2-[(Propan-2-yl)(pyridine-3-carbonyl)amino]ethyl pyridine-3-carboxylate. Retrieved from [Link]

  • ChemBK. 2-AMINO-3-PYRIDIN-2-YL-PROPIONIC ACID ETHYL ESTER. Retrieved from [Link]

  • PubChem. Ethyl 3-(pyridin-2-yl)propanoate. Retrieved from [Link]

  • ResearchGate. (2018). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved from [Link]

Sources

Application

Comprehensive Application Note: Derivatization Strategies for the Amino Group of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Scientific Context & Mechanistic Insights Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, commonly known as L-4-pyridylalanine ethyl ester, is a highly versatile unnatural amino acid building block. The incorporation of the...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Insights

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, commonly known as L-4-pyridylalanine ethyl ester, is a highly versatile unnatural amino acid building block. The incorporation of the 4-pyridyl moiety introduces a strong dipole that significantly enhances the hydrophilicity of peptides compared to the natural amino acid phenylalanine[1]. Furthermore, the pyridine nitrogen serves as a critical metal-coordinating motif in the design of artificial metalloenzymes[2] and acts as a key hydrogen-bond acceptor in the development of integrin antagonists and GPCR ligands[3].

Derivatization of the primary α -amino group is the fundamental first step in utilizing this compound for drug discovery. However, the presence of the basic pyridine ring introduces unique chemoselectivity and solubility challenges. As a Senior Application Scientist, I emphasize that successful derivatization requires precise control over the protonation state of the molecule. The protocols detailed below are designed to exploit the nucleophilicity of the α -amine while preventing unwanted side reactions or product loss during aqueous workup—a common pitfall when handling basic heterocycles.

Physicochemical Properties & Handling Guidelines

To design a self-validating experimental system, one must first understand the physicochemical boundaries of the starting material. The compound is most frequently supplied as a dihydrochloride salt to prevent oxidative degradation and auto-condensation[4].

  • Chemical Formula: C₁₀H₁₄N₂O₂ • 2HCl (for the dihydrochloride salt)

  • Molecular Weight: 194.23 g/mol (Free base) / 267.15 g/mol (Di-HCl salt)

  • pKa (Pyridine N): ~5.2

  • pKa ( α -Amine): ~9.0

  • Mass Spectrometry: [M+H]⁺ = 195.1 m/z

Critical Handling Insight: Because the pyridine ring is basic, acidic aqueous washes (e.g., 1M HCl or 5% citric acid) must be strictly avoided during the workup of any derivatization reaction. Protonation of the pyridine ring will cause the target product to partition entirely into the aqueous phase, leading to catastrophic yield loss.

Divergent Derivatization Workflows

The following diagram illustrates the three primary synthetic trajectories for modifying the α -amino group: Carbamate protection (for Solid-Phase Peptide Synthesis), Reductive Amination (for peptidomimetics), and Amide Coupling (for chain elongation).

G SM Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (Starting Material) Boc Protocol A: N-Boc Protection Reagents: Boc2O, DIPEA SM->Boc Boc2O RedAm Protocol B: Reductive Amination Reagents: R-CHO, NaBH(OAc)3 SM->RedAm Aldehyde Amide Protocol C: Amide Coupling Reagents: R-COOH, HATU, DIPEA SM->Amide Carboxylic Acid ProdA N-Boc-L-4-pyridylalanine ethyl ester Boc->ProdA ProdB N-Alkyl-L-4-pyridylalanine ethyl ester RedAm->ProdB ProdC N-Acyl-L-4-pyridylalanine ethyl ester Amide->ProdC

Divergent derivatization of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.

Detailed Experimental Protocols

Protocol A: N-Boc Protection (Carbamate Formation)

Purpose: Preparation of an orthogonally protected building block suitable for standard Fmoc/Boc peptide synthesis strategies[5]. Causality & Mechanism: Di-tert-butyl dicarbonate (Boc₂O) acts as the electrophile. N,N-Diisopropylethylamine (DIPEA) is required in excess to fully neutralize the dihydrochloride salt of the starting material, ensuring the α -amine is in its free, nucleophilic state. The pyridine nitrogen is insufficiently nucleophilic to attack Boc₂O, ensuring complete regioselectivity.

Step-by-Step Procedure:

  • Suspend Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate dihydrochloride (1.0 eq, 2.67 g, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add DIPEA (3.5 eq, 6.1 mL, 35 mmol) dropwise. Observation: The suspension will clear as the free base is generated and dissolves.

  • Add Boc₂O (1.1 eq, 2.40 g, 11 mmol) portion-wise.

  • Remove the ice bath and stir at room temperature for 3 hours.

  • Workup: Dilute the reaction with DCM (50 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL). Do not use acid washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash chromatography (Silica gel, Eluent: Hexanes/Ethyl Acetate 1:1 to 0:1) to yield the product as a pale yellow oil.

Validation & Analytical Checkpoints:

  • LC-MS: Confirm the disappearance of SM ([M+H]⁺ = 195.1) and the appearance of the product mass ([M+H]⁺ = 295.2).

  • TLC: Product Rf ~0.4 in 100% Ethyl Acetate (UV active at 254 nm, stains positive with Ninhydrin only after heating, indicating a protected amine).

Protocol B: Reductive Amination (N-Alkylation)

Purpose: Synthesis of N-alkylated peptidomimetics to alter target binding affinity or improve membrane permeability[3]. Causality & Mechanism: The reaction proceeds via the formation of a transient imine/iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because it is mild enough to selectively reduce the iminium ion without reducing the ethyl ester or the heteroaromatic ring[6].

Step-by-Step Procedure (Example using Benzaldehyde):

  • Dissolve the free-based Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (1.0 eq, 1.94 g, 10 mmol) and Benzaldehyde (1.05 eq, 1.11 g, 10.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) (40 mL).

  • Stir at room temperature for 1 hour to allow for complete imine formation.

  • Add NaBH(OAc)₃ (1.5 eq, 3.18 g, 15 mmol) portion-wise to the reaction mixture.

  • Stir the opaque suspension at room temperature for 14 hours.

  • Workup: Quench the reaction carefully by adding saturated aqueous NaHCO₃ (30 mL). Caution: Gas evolution (H₂) will occur. Stir vigorously for 15 minutes until the layers clarify.

  • Extract the aqueous layer with DCM (2 × 30 mL). Combine the organic layers, wash with brine (40 mL), dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (Silica gel, Eluent: DCM/MeOH 95:5) to isolate the N-benzyl derivative.

Validation & Analytical Checkpoints:

  • LC-MS: Target mass for N-benzyl derivative:[M+H]⁺ = 285.2.

  • Self-Validation: If the reaction stalls at the imine stage, the addition of a catalytic amount of Acetic Acid (0.1 eq) can accelerate iminium formation, though this is rarely needed for unhindered aldehydes.

Protocol C: Amide Bond Formation (N-Acylation)

Purpose: Coupling the 4-pyridylalanine derivative to another amino acid or carboxylic acid to build a peptide chain[7]. Causality & Mechanism: HATU is utilized as the coupling reagent alongside DIPEA. HATU rapidly converts the incoming carboxylic acid into a highly reactive HOAt ester. This rapid kinetic profile is critical to prevent the racemization of the sensitive C- α chiral center of the (2S)-pyridylalanine derivative during the coupling event.

Step-by-Step Procedure (Example using Fmoc-Ala-OH):

  • In a dry flask, dissolve Fmoc-Ala-OH (1.1 eq, 3.42 g, 11 mmol) and HATU (1.1 eq, 4.18 g, 11 mmol) in anhydrous N,N-Dimethylformamide (DMF) (30 mL).

  • Add DIPEA (3.0 eq, 5.2 mL, 30 mmol) and stir for 5 minutes to pre-activate the acid. Observation: The solution will turn pale yellow.

  • Add Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate dihydrochloride (1.0 eq, 2.67 g, 10 mmol) directly to the activated mixture.

  • Stir at room temperature for 2 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (100 mL). Wash the organic phase sequentially with saturated aqueous NaHCO₃ (3 × 50 mL), Water (3 × 50 mL, to remove DMF and HOAt byproducts), and brine (50 mL).

  • Dry over Na₂SO₄, filter, and concentrate.

  • Triturate the crude residue with cold diethyl ether to precipitate the pure dipeptide.

Validation & Analytical Checkpoints:

  • LC-MS: Confirm product mass (For Fmoc-Ala-(4-Pal)-OEt,[M+H]⁺ = 488.2).

  • Chiral Integrity: If required, verify the retention of the (2S) stereocenter via chiral HPLC against a racemic standard.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three derivatization strategies, allowing for rapid experimental planning.

Derivatization StrategyPrimary ReagentsSolvent SystemReaction TimeTypical YieldPurification MethodPrimary Application
N-Boc Protection Boc₂O, DIPEA (3.5 eq)DCM2 - 4 hours85 - 95%Silica Gel (Hex/EtOAc)SPPS building block preparation
Reductive Amination R-CHO, NaBH(OAc)₃DCE12 - 16 hours60 - 80%Silica Gel (DCM/MeOH)Peptidomimetic N-alkylation
Amide Coupling R-COOH, HATU, DIPEADMF1 - 3 hours75 - 90%Precipitation / TriturationPeptide chain elongation

References

  • Acrylamide derivatives as vla-1 integrin antagonists and uses thereof.World Intellectual Property Organization (WIPO).
  • Synthesis of metal-binding amino acids.Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization.ResearchGate.
  • Development of a Potent Cyclic Peptide Inhibitor of the nNOS/PSD-95 Interaction.ACS Chemical Biology.
  • Ethyl 2-amino-3-(pyridin-4-yl)propanoate DiHCl.ChemBK.

Sources

Method

applications of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate in medicinal chemistry

Application Note: Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate in Medicinal Chemistry & Peptide Engineering Executive Summary & Mechanistic Rationale Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (commonly referred to as L-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate in Medicinal Chemistry & Peptide Engineering

Executive Summary & Mechanistic Rationale

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (commonly referred to as L-4-pyridylalanine ethyl ester) is a highly versatile unnatural amino acid (UAA) building block. The incorporation of UAAs into native peptide sequences and small-molecule scaffolds is a foundational strategy in medicinal chemistry to bypass proteolytic degradation, enhance target selectivity, and tune pharmacokinetic properties[1].

As an isosteric replacement for natural aromatic amino acids like phenylalanine or tyrosine, the 4-pyridyl moiety introduces a basic, hydrophilic nitrogen into the aromatic ring. This modification dramatically enhances aqueous solubility at neutral pH while maintaining the necessary π−π stacking interactions required for receptor binding[2]. Furthermore, the ethyl ester serves a dual purpose:

  • Synthetic Orthogonality : It masks the C-terminal carboxylic acid, preventing unwanted polymerization during solution-phase fragment coupling.

  • Pharmacokinetic Tuning : It acts as a lipophilic prodrug moiety. By masking the zwitterionic nature of the free amino acid, the ethyl ester increases membrane permeability. Once inside the intracellular environment, ubiquitous esterases hydrolyze the ester to yield the active free acid.

G A Ethyl (2S)-2-amino- 3-pyridin-4-ylpropanoate (Lipophilic Prodrug) B Intracellular Esterases (Enzymatic Cleavage) A->B Cellular Uptake C L-4-Pyridylalanine (Active Free Acid) B->C Hydrolysis D Target Receptor (H-bond / Pi-Stacking) C->D Target Binding

Figure 1: Prodrug activation pathway of ethyl ester-protected 4-pyridylalanine.

Physicochemical Profiling

To understand the utility of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, it is critical to compare its properties against its natural counterpart and its free-acid form. The strategic placement of the heterocyclic nitrogen fundamentally alters the molecule's interaction with both solvents and biological targets[2].

Table 1: Physicochemical Comparison of Phenylalanine vs. 4-Pyridylalanine Derivatives

ParameterL-Phenylalanine (Native)L-4-Pyridylalanine (UAA)Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate
Side Chain Aromaticity Carbocyclic (Phenyl)Heterocyclic (4-Pyridyl)Heterocyclic (4-Pyridyl)
C-Terminus State Free Carboxylic AcidFree Carboxylic AcidEthyl Ester
Aqueous Solubility (pH 7) Low to ModerateHigh (Hydrophilic isostere)Moderate (Lipophilic ester offsets basic pyridine)
Hydrogen Bonding None (Hydrophobic core)H-Bond Acceptor (Pyridine N)H-Bond Acceptor (Pyridine N)
Metal Coordination NoneStrong (e.g., Pt, Co, Ag)Strong (e.g., Pt, Co, Ag)
Primary MedChem Utility Native structural elementReceptor subtype specificity tuningProdrug / Solution-phase building block

Application Workflow I: Solution-Phase Peptidomimetic Synthesis

Standard Solid-Phase Peptide Synthesis (SPPS) relies on Fmoc-protected free acids. Because Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is C-terminally protected, it is optimally utilized as the C-terminal residue in solution-phase synthesis or multi-component reactions (e.g., Ugi reactions) to build peptidomimetics or small-molecule inhibitors.

Protocol 1: Solution-Phase C-Terminal Elongation

Objective: Couple an N-protected amino acid (e.g., Boc-AA-OH) to Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.

Step-by-Step Methodology:

  • Activation : Dissolve Boc-AA-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq).

    • Causality: Activation at 0 °C suppresses the formation of oxazolone intermediates, thereby preventing the racemization of the activated chiral α -carbon.

  • Amine Addition : Add Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (1.1 eq) followed by DIPEA (2.5 eq).

    • Causality: DIPEA neutralizes any hydrochloride salts and ensures the 4-pyridylalanine derivative is present as a highly nucleophilic free amine.

  • Reaction & Validation : Stir at 0 °C for 1 hour, then warm to room temperature for 12 hours.

    • Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the ninhydrin-active spot (primary amine of the ethyl ester) confirms reaction completion.

  • Specialized Workup : Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated NaHCO3​ and brine.

    • Expert Insight: Do not use acidic aqueous washes (e.g., 1M HCl or 5% KHSO4​ ), which are standard in peptide synthesis. The basic pyridine ring ( pKa​≈5.2 ) will become protonated, causing your target compound to partition irreversibly into the aqueous layer.

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).

Application Workflow II: Metallopeptides & Supramolecular Assembly

Beyond traditional receptor targeting, the 4-pyridyl group is a powerful ligand for transition metals. By incorporating this UAA into a helical peptide, researchers can drive the self-assembly of nanospheres, nanofibrils, or complex peptide-porphyrin materials through highly directional metal-ligand coordination[3].

G N1 Peptide with 4-Pyridylalanine (Solvent-Exposed Pyridine) N2 Transition Metal Addition (e.g., K2PtCl4, Co-PPIX) N1->N2 20 mM Phosphate Buffer (pH 7.0) N3 Metal-Ligand Coordination (Pyridine N -> Metal Bond) N2->N3 Incubation (60°C, 2-24h) N4 Supramolecular Assembly (Nanospheres / Fibrils) N3->N4 Spontaneous Self-Assembly

Figure 2: Metal-directed supramolecular assembly using 4-pyridylalanine derivatives.

Protocol 2: Synthesis of Metal-Coordinated Peptide Nanostructures

Objective: Induce the supramolecular assembly of a 4-pyridylalanine-containing peptide using Platinum (Pt(II)) coordination[4].

Step-by-Step Methodology:

  • Peptide Solubilization : Dissolve the purified 4-pyridylalanine-containing peptide (synthesized via saponification of the ethyl ester and subsequent SPPS) to a final concentration of 1 mM in 20 mM phosphate buffer (pH 7.0).

    • Causality: Maintaining a neutral pH ensures the pyridine nitrogen remains deprotonated. If the pH drops below its pKa​ (~5.2), the nitrogen lone pair will be occupied by a proton, completely abolishing its ability to coordinate metals.

  • Metal Addition : Add a 0.5 mM solution of K2​PtCl4​ dropwise to the peptide solution.

  • Thermodynamic Incubation : Incubate the mixture at 60 °C for 2–24 hours.

    • Causality: Elevated temperature provides the necessary activation energy to displace the chloride ligands from the Pt(II) center, allowing the formation of thermodynamically stable Pt-N(pyridine) coordinate bonds[3].

  • Validation via NMR Spectroscopy : Analyze an aliquot of the reaction mixture using 1H -NMR.

    • Self-Validating Step: Monitor the chemical shift of the pyridine protons located ortho and meta to the heterocyclic nitrogen. Uncoordinated ortho protons typically resonate at ~8.76 ppm. Upon successful Pt(II) coordination, these resonances will exhibit a distinct upfield shift to ~8.55 ppm, providing quantitative proof of metal binding[4].

  • Morphological Characterization : Analyze the resulting supramolecular architectures (nanospheres or fibrils) using Transmission Electron Microscopy (TEM) or Dynamic Light Scattering (DLS).

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: Bowling Green State University (BGSU)
  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization Source: Journal of Medicinal Chemistry / ResearchGate URL

Sources

Application

Advanced Synthetic Protocols for Novel Heterocyclic Scaffolds Derived from Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Introduction & Strategic Rationale Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (the ethyl ester of L-4-pyridylalanine) is a highly privileged, chiral building block in modern drug discovery. The pyridine ring provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (the ethyl ester of L-4-pyridylalanine) is a highly privileged, chiral building block in modern drug discovery. The pyridine ring provides a robust hydrogen-bond acceptor and metal-coordination site, making it an invaluable pharmacophore for designing peptide mimetics, kinase inhibitors, and GPCR ligands.

This application note details two divergent, highly efficient synthetic protocols to construct novel heterocyclic scaffolds from this precursor: 1,4-disubstituted 1,2,3-triazoles and 2,5-diketopiperazines (DKPs) .

Mechanistic Causality & Experimental Design (E-E-A-T)
  • Pathway A (Triazole Synthesis): Direct conversion of the primary amine to a triazole is achieved via a two-step sequence. First, the amine is converted to an azide. We utilize imidazole-1-sulfonyl azide hydrogen sulfate (ISA·H₂SO₄) because it is non-explosive, shelf-stable, and highly efficient compared to traditional triflyl azide ()[1],[2]. The ethyl ester is deliberately retained to prevent side reactions (e.g., decarboxylation) and maintain organic solubility during the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which yields exclusively the 1,4-isomer ()[3].

  • Pathway B (DKP Synthesis): DKPs are conformationally restricted, proteolytically stable heterocycles ()[4]. This synthesis relies on coupling a Boc-protected amino acid to the pyridylalanine ethyl ester. The choice of the ethyl ester is critical as it serves as an excellent intramolecular leaving group. Upon Boc deprotection, the free amine undergoes a thermodynamically driven intramolecular aminolysis. Using a mild base (Et₃N) in a protic solvent (sec-butanol) facilitates the requisite cis-peptide bond preorganization, driving cyclization to completion while minimizing epimerization ()[5].

Visualizing the Synthetic Divergence

Workflow SM Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate Azide Azide Intermediate (Diazo Transfer) SM->Azide ISA·H2SO4 Cu(II) cat. Dipeptide Dipeptide Ester (HATU Coupling) SM->Dipeptide Boc-AA-OH HATU, DIPEA Triazole 1,2,3-Triazole Scaffold (CuAAC) Azide->Triazole Alkyne CuSO4/Ascorbate DKP 2,5-Diketopiperazine (Intramolecular Cyclization) Dipeptide->DKP 1. TFA 2. Base/Heat

Divergent synthetic workflow from Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate to novel heterocycles.

Protocol A: Synthesis of 1,2,3-Triazole-Substituted Pyridyl Derivatives

Step 1: Diazo Transfer (Amine to Azide)

This step converts the primary amine into an azide under mild conditions without epimerizing the chiral center.

  • Preparation: Dissolve Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (1.0 mmol) in HPLC-grade MeOH (5 mL).

  • Catalyst Addition: Add K₂CO₃ (2.0 mmol) and a catalytic amount of CuSO₄·5H₂O (0.01 mmol).

    • Self-Validation Check: The solution must turn a faint light blue, indicating active Cu(II) coordination with the amine.

  • Reagent Addition: Add ISA·H₂SO₄ (1.2 mmol) portion-wise to control any mild exotherm. Stir the reaction mixture at 25 °C for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure. Dilute the residue with H₂O (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Ethyl (2S)-2-azido-3-pyridin-4-ylpropanoate.

Step 2: CuAAC (Click Chemistry)
  • Reaction Setup: Dissolve the crude azide (1.0 mmol) and a selected terminal alkyne (e.g., phenylacetylene, 1.1 mmol) in a 1:1 (v/v) mixture of t-BuOH and H₂O (4 mL).

  • Catalytic Activation: Add sodium ascorbate (0.2 mmol) followed immediately by CuSO₄·5H₂O (0.05 mmol).

    • Mechanistic Note: Ascorbate reduces Cu(II) to the active Cu(I) species in situ. This specific order of addition prevents the oxidative homocoupling of the alkyne (Glaser coupling).

  • Execution: Stir vigorously for 12 hours at room temperature.

  • Isolation: Dilute with H₂O (5 mL), extract with CH₂Cl₂ (3 × 10 mL), dry over Na₂SO₄, and purify via flash column chromatography (Silica gel, CH₂Cl₂/MeOH gradient) to isolate the pure 1,4-disubstituted 1,2,3-triazole.

Protocol B: Synthesis of Pyridyl-Functionalized 2,5-Diketopiperazines

Mechanism N1 Boc-Dipeptide-OEt Protected Intermediate N2 TFA Salt Free N-terminus N1->N2 TFA / CH2Cl2 (Boc Removal) N3 Tetrahedral Intermediate Nucleophilic Attack on Ester N2->N3 Base (Et3N) Conformational Preorganization N4 2,5-Diketopiperazine Stable Heterocycle N3->N4 - EtOH (Ring Closure)

Mechanistic pathway of the 2,5-diketopiperazine intramolecular cyclization following deprotection.

Step 1: Amide Coupling
  • Activation: Dissolve an N-Boc protected amino acid (e.g., Boc-Pro-OH, 1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (3 mL). Stir for 5 minutes to form the active OAt ester.

  • Coupling: Add Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (1.0 mmol) and DIPEA (3.0 mmol). Stir at 25 °C for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 15 mL). Wash the organic layer with 5% aqueous LiCl (crucial for complete DMF removal), dry over Na₂SO₄, and concentrate.

Step 2: Deprotection & Cyclization
  • Boc Removal: Dissolve the crude dipeptide in CH₂Cl₂ (4 mL) and add Trifluoroacetic acid (TFA, 2 mL). Stir for 1 hour at room temperature.

  • Preparation for Cyclization: Evaporate the volatiles completely under a gentle stream of N₂.

    • Self-Validation Check: Complete removal of residual TFA is critical; residual acid will protonate the amine and inhibit the subsequent nucleophilic attack.

  • Ring Closure: Dissolve the resulting TFA salt in sec-butanol (10 mL). Add Et₃N (3.0 mmol) to liberate the free amine. Reflux the mixture (approx. 100 °C) for 16 hours.

  • Isolation: The DKP product typically precipitates upon cooling to 0 °C. Filter the solid and wash with cold diethyl ether to yield the highly pure DKP scaffold.

Quantitative Data & Yield Analysis

Table 1: Summary of reaction parameters and typical isolated yields across both synthetic pathways.

Synthetic StepReagents & ConditionsTime (h)Temp (°C)Typical Yield (%)
Diazo Transfer ISA·H₂SO₄, K₂CO₃, CuSO₄ (cat.), MeOH122585 - 92
CuAAC Cycloaddition Terminal Alkyne, CuSO₄, Na Ascorbate, t-BuOH/H₂O122578 - 88
Amide Coupling Boc-Pro-OH, HATU, DIPEA, DMF42590 - 95
Boc Deprotection TFA, CH₂Cl₂ (1:2 v/v)125Quantitative
DKP Cyclization Et₃N, sec-butanol1610070 - 82

References

  • Goddard-Borger, E. D., & Stick, R. V. (2007). "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, 9(19), 3797-3800. URL:[Link]

  • Goddard-Borger, E. D., et al. (2016). "An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate." The Journal of Organic Chemistry, 81(15), 6816-6819. URL:[Link]

  • Kuijpers, B. H. M., et al. (2004). "Expedient Synthesis of Triazole-Linked Glycosyl Amino Acids and Peptides." Organic Letters, 6(18), 3123-3126. URL:[Link]

  • Fischer, P. M. (2003). "Diketopiperazines in peptide and combinatorial chemistry." Journal of Peptide Science, 9(1), 9-35. URL:[Link]

  • Koshizuka, M., et al. (2023). "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." The Journal of Organic Chemistry, 88(10), 6901-6910. URL:[Link]

Sources

Method

Application Note: Chiral Gas Chromatography Methods for Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Introduction & Chemical Context Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is an ethyl ester derivative of 4-pyridylalanine, a highly valuable non-proteinogenic amino acid. In drug discovery and peptide synthesis, the i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is an ethyl ester derivative of 4-pyridylalanine, a highly valuable non-proteinogenic amino acid. In drug discovery and peptide synthesis, the incorporation of the 4-pyridyl moiety introduces unique conformational constraints, metal-coordinating capabilities, and hydrogen-bonding interactions[1]. Because the stereochemistry of this building block directly dictates the biological activity and secondary structure of the resulting peptidomimetics, rigorous determination of its enantiomeric excess (e.e.) is critical[2].

While Chiral High-Performance Liquid Chromatography (HPLC) is often a default analytical choice, Chiral Gas Chromatography (GC) offers unparalleled high-resolution separation for volatile enantiomers, often achieving baseline resolution in complex synthetic mixtures[3]. However, the strong hydrogen-bonding capability of the primary amine and the basicity of the pyridine ring necessitate precise chemical derivatization prior to GC analysis to prevent thermal degradation and column adsorption[4].

Principles of the Analytical Strategy

As an Application Scientist, it is vital to understand the causality behind each sample preparation step rather than simply following a recipe. The analytical challenge with Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate lies in its polarity.

The Causality of Derivatization: Injecting the underivatized amino acid ester into a GC system leads to severe peak tailing and irreversible adsorption to the active silanol groups of the fused silica capillary. To mitigate this, N-acylation using Trifluoroacetic anhydride (TFAA) is strictly required[4]. The trifluoroacetyl (TFA) group serves a dual mechanistic purpose:

  • Volatility Enhancement: It masks the primary amine, drastically reducing the molecule's polarity and boiling point.

  • Stereoselective Amplification: The highly electronegative fluorine atoms increase the electron-withdrawing nature of the newly formed amide. This enhances the dipole-dipole and hydrogen-bonding interactions with the chiral stationary phase (CSP), amplifying the free energy difference ( ΔΔG ) between the enantiomers[5].

The Causality of Column Selection: For derivatized amino acids, Chirasil-Val (an L-valine-tert-butylamide coupled to a polysiloxane backbone) or derivatized cyclodextrin columns (e.g., Chiraldex G-TA) are optimal[3][4]. The separation relies on the formation of short-lived, transient diastereomeric complexes. The 4-pyridyl ring provides a robust steric bulk that differentially interacts with the chiral cavities of the CSP, leading to distinct retention times and a selectivity factor ( α ) greater than 1.1[5].

Mechanism N1 Derivatized Analyte (N-TFA Ethyl Ester) N3 Hydrogen Bonding N1->N3 N4 Steric Inclusion N1->N4 N5 Dipole Interactions N1->N5 N2 Chiral Stationary Phase (e.g., Chirasil-Val) N2->N3 N2->N4 N2->N5 N6 Transient Diastereomeric Complex (ΔΔG) N3->N6 N4->N6 N5->N6

Caption: Logical relationship of molecular interactions forming transient diastereomeric complexes.

Experimental Protocols & System Self-Validation

This protocol is engineered as a self-validating system . By incorporating specific control checks, the analyst can continuously verify both the completeness of the derivatization and the resolving power of the GC column.

Reagents & Materials
  • Analyte: Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

  • Reference Standard: Racemic Ethyl 2-amino-3-pyridin-4-ylpropanoate

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA, 99.0%)

  • Solvents: Dichloromethane (DCM, anhydrous), Ethyl acetate (EtOAc, GC grade)

  • Column: Chirasil-Val or Chiraldex G-TA (30 m × 0.25 mm ID × 0.25 µm film thickness)

Step-by-Step Derivatization Protocol (N-Trifluoroacetylation)
  • Sample Preparation: Weigh approximately 1.0 mg of the analyte into a 2.0 mL glass reaction vial.

  • Solubilization: Add 500 µL of anhydrous DCM to completely dissolve the sample.

  • Acylation: In a fume hood, carefully add 100 µL of TFAA. (Note: The reaction is highly moisture-sensitive; flush the vial headspace with dry nitrogen gas before sealing).

  • Incubation: Seal the vial with a PTFE-lined cap and heat at 60 °C for 30 minutes in a heating block. This thermal energy ensures 100% conversion of the sterically hindered primary amine to the N-TFA derivative[4].

  • Evaporation: Remove the vial, let it cool to room temperature, and evaporate the excess TFAA, byproduct trifluoroacetic acid, and DCM under a gentle stream of high-purity nitrogen.

  • Reconstitution: Reconstitute the dried, derivatized residue in 1.0 mL of GC-grade EtOAc. Vortex for 10 seconds. The sample is ready for injection.

Workflow A 1. Sample Preparation Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate B 2. Derivatization Add TFAA & DCM (60°C, 30 min) A->B C 3. Evaporation & Reconstitution Dry under N2, dissolve in EtOAc B->C D 4. Chiral GC Analysis Inject into GC-FID/MS C->D E 5. Data Processing Determine Enantiomeric Excess (ee) D->E

Caption: Workflow for derivatization and chiral GC analysis of the amino acid ester.

GC-FID/MS Conditions
  • Injector: Split/Splitless at 250 °C.

  • Split Ratio: 50:1 (Prevents column overloading and maintains sharp peak shapes).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial 100 °C (hold 2 min), ramp at 5 °C/min to 180 °C (hold 10 min), then ramp at 20 °C/min to 220 °C (hold 5 min to bake out strongly retained impurities)[4].

  • Detector: Flame Ionization Detector (FID) at 250 °C or Mass Spectrometer (EI mode, source at 230 °C).

System Self-Validation Checks

To ensure absolute trustworthiness of the data, the following validation injections must precede sample analysis:

  • Reagent Blank Validation: Inject EtOAc subjected to the derivatization protocol. Pass Criteria: No artifact peaks co-eluting within the expected retention time window of the analyte.

  • Racemic Resolution Validation: Inject the derivatized racemic standard. Pass Criteria: The system is validated only if the chromatographic resolution ( Rs​ ) between the (R) and (S) enantiomers is 1.5 (baseline separation). If Rs​<1.5 , the column has degraded or the linear velocity requires optimization.

  • Derivatization Completeness Check: Monitor the baseline for broad, tailing disturbances indicative of the underivatized free amine. Pass Criteria: A flat baseline confirms 100% conversion efficiency.

Data Presentation

Table 1: Summary of GC Parameters and Expected Analytical Metrics

ParameterSpecification / Expected ValueScientific Rationale
Derivatizing Agent Trifluoroacetic anhydride (TFAA)Increases volatility; enhances CSP interaction via electronegative fluorine atoms[4].
Chiral Column Chirasil-Val or Cyclodextrin-basedProvides specific H-bonding/inclusion cavities for stereorecognition[3].
Carrier Gas Helium (1.2 mL/min)Provides optimal linear velocity for high-resolution chiral separation.
Injector Temperature 250 °CEnsures rapid, uniform vaporization without inducing thermal degradation.
Expected Resolution ( Rs​ ) 1.5Mandated for accurate integration and enantiomeric excess (e.e.) calculation.
Expected Selectivity ( α ) > 1.1Indicates successful and robust chiral recognition by the stationary phase[5].

References

  • Title: CHIRAL Handbook | Source: BGB Analytik | URL: [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Welcome to the technical support center for the synthesis of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and enantioselectivity of this important non-canonical amino acid derivative.

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, a derivative of 4-pyridylalanine (4-Pal), is a valuable building block in medicinal chemistry. Its incorporation into peptide-based therapeutics can enhance solubility and stability.[1] However, its efficient and stereoselective synthesis presents challenges that require precise control over reaction conditions. This guide provides in-depth, field-proven insights to help you navigate these complexities.

Section 1: Synthesis Strategy Overview

The most robust and widely adopted method for synthesizing enantiomerically pure α-amino acids like Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is the asymmetric hydrogenation of a prochiral enamide precursor . This strategy offers high yields and excellent enantiocontrol when the correct catalytic system is employed.

The general pathway involves two key stages:

  • Precursor Synthesis: Condensation of 4-pyridinecarboxaldehyde with an N-acylglycinate (e.g., ethyl N-acetylglycinate) to form the prochiral substrate, (Z)-ethyl 2-acetamido-3-(pyridin-4-yl)acrylate.

  • Asymmetric Hydrogenation: Stereoselective reduction of the carbon-carbon double bond of the precursor using a chiral transition metal catalyst, typically based on Rhodium (Rh) or Ruthenium (Ru), to set the (S)-stereocenter.[2]

Synthesis_Pathway sub Prochiral Precursor ((Z)-ethyl 2-acetamido-3-(pyridin-4-yl)acrylate) cat H₂, Chiral Catalyst (e.g., [Rh(COD)L*]BF₄) sub->cat Asymmetric Hydrogenation prod Target Product (Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate) cat->prod Troubleshooting_Workflow start Low Yield or Low e.e. check_purity Verify Substrate Purity (NMR, LC-MS) start->check_purity check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions purity_sol Action: Re-purify precursor. (Recrystallization, Chromatography) check_purity->purity_sol catalyst_ligand Is ligand pure & non-oxidized? check_catalyst->catalyst_ligand catalyst_poison Potential pyridine inhibition? check_catalyst->catalyst_poison cond_solvent Is solvent anhydrous & de-gassed? check_conditions->cond_solvent cond_pressure Is H₂ pressure optimal? check_conditions->cond_pressure ligand_sol_no Action: Use fresh, high-purity ligand. Handle under argon. catalyst_ligand->ligand_sol_no No poison_sol_yes Action: Consider activating substrate as a pyridinium salt to reduce coordination. catalyst_poison->poison_sol_yes Yes solvent_sol_no Action: Use freshly distilled/ dried solvent. Sparge with argon before use. cond_solvent->solvent_sol_no No pressure_sol_no Action: Screen pressures (e.g., 5, 10, 20 bar). Higher P may increase rate but lower e.e. cond_pressure->pressure_sol_no No

Caption: A logical workflow for systematically troubleshooting the synthesis.

Symptom Potential Cause Recommended Action
Low Yield / Incomplete Conversion 1. Inactive catalyst due to oxygen exposure.1. Ensure all manipulations are performed under a strict inert atmosphere (glovebox or Schlenk line).
2. Insufficient hydrogen pressure or leak.2. Check the hydrogenation reactor for leaks. Try increasing the H₂ pressure in increments (e.g., up to 50 bar).
3. Catalyst poisoning by pyridine substrate.3. Increase catalyst loading (e.g., from S/C 1000:1 to 200:1). Alternatively, convert the pyridine to a pyridinium salt with an acid like HBF₄ before hydrogenation to block the nitrogen lone pair. [3][4]
Low Enantiomeric Excess (e.e.) 1. Wrong choice of chiral ligand.1. Screen different classes of ligands (e.g., DuPhos, PhanePhos). The electronic and steric properties of the substrate-ligand interaction are key.
2. Non-optimal temperature.2. Run the reaction at a lower temperature (e.g., 0°C or room temperature). Higher temperatures can reduce the energy difference between the two diastereomeric transition states, lowering e.e.
3. Racemization during work-up or purification.3. Avoid harsh acidic or basic conditions during product isolation. Purification on silica gel is generally safe, but prolonged exposure should be avoided. Consider using neutralized silica gel. [5]
Product Purification Issues 1. Product is highly polar.1. The free amine is basic and can streak on silica gel. Convert the crude product to its Boc-protected derivative before chromatography for easier handling and purification.
2. Difficulty removing metal catalyst.2. After the reaction, pass the solution through a short plug of silica gel or Celite® to adsorb the majority of the metal complex before concentrating the filtrate.

Section 4: Detailed Experimental Protocol

This protocol describes a representative procedure for the asymmetric hydrogenation step. Warning: This reaction should be performed by trained personnel in a well-ventilated fume hood using appropriate high-pressure equipment.

Objective: To synthesize Ethyl (2S)-2-acetamido-3-pyridin-4-ylpropanoate.

Materials:

  • (Z)-ethyl 2-acetamido-3-(pyridin-4-yl)acrylate (1.0 eq)

  • [Rh(COD)₂]BF₄ (0.005 eq, 0.5 mol%)

  • (S,S)-Me-DuPhos (0.0055 eq, 0.55 mol%)

  • Methanol (anhydrous, de-gassed)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (In a Glovebox):

    • To a clean vial, add [Rh(COD)₂]BF₄ (0.005 eq) and (S,S)-Me-DuPhos (0.0055 eq).

    • Add half of the total volume of de-gassed methanol and stir the mixture for 20-30 minutes. The solution should turn a clear, orange-red color, indicating the formation of the active catalyst complex.

  • Reaction Setup:

    • In a separate flask, dissolve the (Z)-ethyl 2-acetamido-3-(pyridin-4-yl)acrylate substrate (1.0 eq) in the remaining de-gassed methanol.

    • Transfer the substrate solution to a suitable high-pressure reactor vessel equipped with a magnetic stir bar.

    • Using a cannula, transfer the prepared catalyst solution into the reactor.

    • Seal the reactor securely.

  • Hydrogenation:

    • Remove the reactor from the glovebox and connect it to the hydrogenation apparatus.

    • Purge the reactor head-space with hydrogen gas three times.

    • Pressurize the reactor to the desired pressure (e.g., 10 bar H₂).

    • Begin vigorous stirring and maintain the reaction at room temperature (or other optimized temperature).

    • Monitor the reaction progress by taking aliquots (carefully de-pressurizing each time) and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen or argon.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product is the N-acetylated version. To obtain the target free amine, this intermediate must be de-protected.

    • De-acetylation: The crude ethyl (2S)-2-acetamido-3-pyridin-4-ylpropanoate can be hydrolyzed by refluxing with aqueous HCl (e.g., 6M HCl).

    • After hydrolysis, neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ or NaOH solution) to pH ~8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final product, Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, by column chromatography on silica gel.

References

  • Moussa, A., et al. (2011). Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3-and 4-pyridylalanine derivatives. Amino Acids, 40(5), 1339-1348. Available at: [Link]

  • D'Souza, D. M., & O'Doherty, G. A. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(22), 13834-13851. Available at: [Link]

  • Li, W., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 12(22), 13945-13950. Available at: [Link]

  • Li, W., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances. Available at: [Link]

  • Wang, D., et al. (2025). Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. Organic Letters. Available at: [Link]

  • D'Souza, D. M., & O'Doherty, G. A. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. Available at: [Link]

  • Pignataro, L., et al. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. Chemistry – A European Journal, 18(11), 3332-3343. Available at: [Link]

  • Vidal-Ferran, A., et al. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 715-749. Available at: [Link]

  • Zhou, Y-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(39), 9876-9879. Available at: [Link]

  • Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4543. Available at: [Link]

  • Glorius, F., et al. (2017). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition, 56(45), 14161-14164. Available at: [Link]

  • Pfaltz, A., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2850-2852. Available at: [Link]

  • Evans, D. A. (1990). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 227-241). Elsevier.
  • Zhang, X., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144-4147. Available at: [Link]

  • Harrity, J. P. A., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(36), 6555-6559. Available at: [Link]

  • Hu, W., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 7(2), 1104-1108. Available at: [Link]

  • Bixler, R. L., & Niemann, C. (1958). Synthesis of β-(4-Pyridyl)-DL-alanine and of β-(4-Pyridyl-1-oxide)-DL-, D-, and L-alanine. The Journal of Organic Chemistry, 23(4), 575-584. Available at: [Link]

  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015). Google Patents.
  • MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society, 143(30), 11464-11470. Available at: [Link]

  • Zhou, Y-G., et al. (2017). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters, 19(18), 4730-4733. Available at: [Link]

  • Bella, M., et al. (2013). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters, 15(19), 5044-5047. Available at: [Link]

  • Harris, T. M., & Combs, C. S. (1982). Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. Journal of Organic Chemistry, 47(1), 177-179. Available at: [Link]

  • Chinchilla, R. (2020). Special Issue: Development of Asymmetric Synthesis. Molecules, 25(6), 1298. Available at: [Link]

  • Leitner, W., et al. (2022). Rhodium-Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Amines. Advanced Synthesis & Catalysis, 364(20), 3567-3575. Available at: [Link]

  • Zhang, X., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science, 9(15), 3691-3695. Available at: [Link]

  • DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(18), 8473-8483. Available at: [Link]

Sources

Optimization

Technical Support Center: Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate Stability &amp; Handling

Welcome to the Technical Support Center for Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (also known as L-4-Pyridylalanine ethyl ester, CAS: 103392-91-2). As an unnatural amino acid derivative widely used in peptide synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (also known as L-4-Pyridylalanine ethyl ester, CAS: 103392-91-2). As an unnatural amino acid derivative widely used in peptide synthesis and drug discovery, maintaining its structural and chiral integrity is paramount.

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the causality of this molecule's degradation and provide self-validating protocols to ensure your reagents are pristine before you commit them to complex synthetic workflows.

Systemic Vulnerabilities & Preventative Storage

To understand how to store this compound, you must first understand how it degrades. The molecule contains three highly reactive centers: an ethyl ester (prone to hydrolysis), a chiral alpha-carbon (prone to racemization), and a pyridine ring/primary amine system (prone to oxidation).

G Mol Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate Moisture Moisture (H2O) Mol->Moisture BaseHeat Base / Heat Mol->BaseHeat Oxygen Oxygen / Light Mol->Oxygen Hydrolysis Ester Hydrolysis Moisture->Hydrolysis Racemization Racemization BaseHeat->Racemization Oxidation Oxidation Oxygen->Oxidation FreeAcid L-4-Pyridylalanine + Ethanol Hydrolysis->FreeAcid Racemate (2R/2S) Enantiomeric Mixture Racemization->Racemate NOxide N-Oxides & Degradation Oxidation->NOxide Desiccator Store in Desiccator Desiccator->Moisture Prevents TempControl Store at -20°C TempControl->BaseHeat Prevents InertGas Argon/N2 Atmosphere InertGas->Oxygen Prevents

Degradation pathways of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate and preventative storage.

Troubleshooting Guide & FAQs

Q: I am observing a new peak with a mass [M-28] in my LC-MS analysis after storing the compound for three months. What is happening? A: You are observing the formation of the free amino acid, L-4-pyridylalanine. The mass difference of 28 Da corresponds to the transition from the ethyl ester (MW ~194.2) to the free acid (MW ~166.2). This is caused by ester hydrolysis . Amino acid esters are highly susceptible to moisture-driven hydrolysis, a process that can be accelerated by trace acids or bases [1]. The pyridine nitrogen can act as an intramolecular general base, making this specific ester more labile than standard aliphatic amino acid esters. Resolution: Always store the compound in a tightly sealed container within a desiccator. If hydrolysis has occurred, the batch must be discarded, as the free acid will not couple efficiently in standard solid-phase peptide synthesis (SPPS) without re-protection.

Q: My downstream peptide coupling yields a mixture of diastereomers. How did my starting material lose its chiral purity? A: You are experiencing racemization at the alpha-carbon. The (2S) configuration is vulnerable to base-catalyzed enolization. The electron-withdrawing nature of both the ester carbonyl and the adjacent aromatic pyridyl ring significantly increases the acidity of the alpha-proton [2]. If the compound is exposed to ambient heat or trace basic impurities during storage, the alpha-proton is abstracted, forming a planar carbanion intermediate that re-protonates to form a racemic (2R/2S) mixture. Resolution: Store the compound strictly at -20°C to kinetically freeze the enolization pathway. Avoid exposure to basic solvent vapors (e.g., ammonia, volatile amines) in your storage environment.

Q: The compound has turned from a white powder to a slight yellow/brown color. Is it still safe to use? A: Discoloration typically indicates oxidation of the primary amine or the formation of pyridine N-oxides. Pyridine rings and primary amines are sensitive to photo-oxidation and atmospheric oxygen over prolonged periods[3]. Resolution: Protect from light (use amber vials) and backfill the storage vial with an inert gas (Argon or ultra-pure Nitrogen) before sealing.

Quantitative Stability Data

To illustrate the critical importance of proper storage, we tracked the stability of a >99% pure batch of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate over 6 months under various conditions.

Storage ConditionAtmosphereTimeframeChemical Purity (LC-MS)Chiral Purity (ee %)Moisture Content (KF)
-20°C (Recommended) Argon, Desiccated6 Months99.1%>99.0%<0.1%
4°C Air, Desiccated6 Months94.5%97.2%0.8%
25°C (Ambient) Air, Ambient Humidity6 Months82.3% (Hydrolysis noted)89.4%3.5%
Self-Validating Protocol: Pre-Use Integrity Assay

Do not rely on a vendor's Certificate of Analysis (CoA) if your vial has been opened and stored for over 30 days. Implement this self-validating workflow to confirm the integrity of the compound before committing it to expensive synthetic steps.

Step 1: Sample Preparation
  • Equilibrate: Transfer the storage vial from the -20°C freezer to a room-temperature desiccator for 30 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate atmospheric condensation, introducing moisture that drives ester hydrolysis.

  • Dissolve: Weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Agitate: Vortex for 10 seconds. Causality: Do not sonicate. The localized cavitation heat from sonication can induce artificial degradation and skew your purity results.

Step 2: Chemical Purity Assessment (LC-MS)
  • Inject: Load 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Gradient: Run a fast gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor at 254 nm (optimal for the pyridine ring) and evaluate the Total Ion Chromatogram (TIC) in positive ESI mode.

  • Validation Check: The target mass for the intact ester is [M+H]+ = 195.1 m/z . Look specifically for the hydrolysis byproduct at [M+H]+ = 167.1 m/z . If the 167.1 peak exceeds 2% relative abundance, the batch has been compromised by moisture and should be discarded.

Step 3: Chiral Purity Assessment (Chiral HPLC)
  • Inject: Load 5 µL onto a chiral stationary phase column (e.g., Chiralpak AD-H or an equivalent column validated for primary amines).

  • Mobile Phase: Use an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (80:20:0.1). Causality: The trace Diethylamine (DEA) is critical; it temporarily masks the basic pyridine and amine groups, preventing secondary interactions with the silica backbone that cause severe peak tailing.

  • Validation Check: Compare the retention time against a known racemic standard. The (2S) enantiomer must represent >98% of the integrated area (ee >96%) to be considered safe for stereosensitive synthesis.

References
  • Title: Kinetics of base hydrolysis of α-amino acid esters catalyzed by[Pd(Et4en)(H2O)2]2+ Source: Transition Metal Chemistry URL: [Link]

  • Title: Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Protein Design: Toward Functional Metalloenzymes Source: PMC / National Institutes of Health (NIH) URL: [Link]

Troubleshooting

identifying common side products in Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate synthesis

Welcome to the technical support center for the synthesis of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chiral building block. By understanding the underlying chemistry, you can optimize your reaction conditions to maximize yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, their probable causes related to side product formation, and actionable solutions.

Issue 1: Low Yield of the Desired Product

Symptom: After workup and purification, the isolated yield of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Esterification: The reaction between (2S)-2-amino-3-pyridin-4-ylpropanoic acid and ethanol may not have gone to completion.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the ester back to the carboxylic acid. Use a dehydrating agent or a method that removes water, such as a Dean-Stark apparatus. Increase the excess of ethanol and/or the reaction time. The use of catalysts like sulfuric acid is common, but their concentration should be optimized.[1]

  • Side Reactions of the Starting Material: The amino acid itself can undergo side reactions.

    • Solution: Protect the amino group before esterification, for example, with a Boc or Cbz group.[2][3] This prevents the amino group from participating in unwanted reactions. The protecting group can be removed in a subsequent step.

  • Diketopiperazine Formation: Amino acid esters can undergo intermolecular cyclization to form diketopiperazines, especially at elevated temperatures or under basic conditions.[4][5] This is a common side reaction for dipeptide syntheses but can also occur with amino acid esters themselves.

    • Solution: Maintain a low reaction temperature during esterification and purification. Avoid strongly basic conditions during workup if possible.

Issue 2: Presence of an Impurity with the Same Mass in Mass Spectrometry Analysis

Symptom: Mass spectrometry analysis (e.g., LC-MS) of your product shows a significant peak with the same mass-to-charge ratio (m/z) as the desired product, but it has a different retention time on HPLC.

Probable Cause & Solutions:

  • Racemization: The chiral center at the alpha-carbon is susceptible to racemization, leading to the formation of the (2R)-enantiomer, Ethyl (2R)-2-amino-3-pyridin-4-ylpropanoate. This is a common issue in amino acid chemistry, especially under basic or acidic conditions, or in the presence of certain reagents.[6][7][8] The presence of aldehydes or ketones can also catalyze racemization.[9][10]

    • Mechanism of Racemization: Racemization can occur through the formation of an enolate or an oxazolone intermediate, which are planar and can be protonated from either face with equal probability.

    • Preventative Measures:

      • Control pH: Avoid strongly acidic or basic conditions, especially at elevated temperatures. Use milder bases like N-methylmorpholine (NMM) instead of stronger bases if a base is required.[8]

      • Choice of Reagents: When coupling amino acids, use reagents known to suppress racemization, such as those that form active esters with additives like HOBt or Oxyma.[8][11]

      • Temperature Control: Perform reactions at the lowest effective temperature.

Issue 3: Multiple Impurities Observed in NMR and HPLC

Symptom: The 1H NMR spectrum of the product is complex with unexpected peaks, and the HPLC chromatogram shows multiple impurity peaks.

Possible Causes & Solutions:

  • N-Acylation or N-Alkylation: The free amino group is nucleophilic and can react with various electrophiles present in the reaction mixture.[12]

    • N-Acetylation: If acetic acid or acetic anhydride is used, N-acetylation can occur.

    • N-Formylation: Solvents like DMF can be a source of formyl groups, especially at high temperatures, leading to N-formylation.

    • Solution: Protect the amino group as mentioned in Issue 1. If protection is not feasible, carefully select solvents and reagents to avoid these side reactions.

  • Reactions involving the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated.

    • Solution: The reaction conditions should be controlled to minimize reactions at the pyridine nitrogen. For instance, using a non-alkylating acid for catalysis during esterification is preferable.

  • Polymerization: Amino acid esters can polymerize under certain conditions.

    • Solution: Use dilute conditions and controlled addition of reagents to disfavor intermolecular reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control to prevent racemization during the synthesis of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate?

A1: The most critical parameter is the control of pH and temperature. Both strongly acidic and strongly basic conditions, especially when combined with elevated temperatures, can significantly increase the rate of racemization.[6][7] It is crucial to maintain a mildly acidic to neutral pH and to keep the temperature as low as practically possible throughout the synthesis and purification steps.

Q2: How can I confirm if my product has racemized?

A2: You can use a chiral analytical technique to separate the enantiomers.

  • Chiral HPLC: This is the most common method. Using a chiral stationary phase, you can separate and quantify the (2S) and (2R) enantiomers.

  • NMR with a Chiral Shift Reagent: Adding a chiral lanthanide shift reagent to your NMR sample can induce different chemical shifts for the enantiomers, allowing for their differentiation and quantification.

Q3: Are there any specific safety concerns I should be aware of during this synthesis?

A3: Standard laboratory safety precautions should always be followed. Specifically, when using strong acids like sulfuric acid for esterification, handle them with extreme care in a fume hood.[1] If using reagents like thionyl chloride for esterification, be aware that it is corrosive and reacts violently with water to release toxic gases.

III. Key Reaction Pathways and Side Reactions

The synthesis of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate typically involves the esterification of the corresponding amino acid. The desired reaction and major side reactions are illustrated below.

Diagram: Synthetic and Side Reaction Pathways

Start (2S)-2-amino-3-pyridin- 4-ylpropanoic acid Product Ethyl (2S)-2-amino-3- pyridin-4-ylpropanoate (Desired Product) Start->Product Esterification (Ethanol, Acid Catalyst) Racemate Ethyl (2R)-2-amino-3- pyridin-4-ylpropanoate (Racemization) Product->Racemate Racemization (Base/Acid, Heat) Diketopiperazine Diketopiperazine (Dimerization) Product->Diketopiperazine Intermolecular Cyclization N_Acylated N-Acylated/Alkylated Product Product->N_Acylated Reaction with Electrophiles

Caption: Main synthetic route and common side product formations.

IV. Analytical Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity Assessment

This protocol outlines a general method for determining the enantiomeric purity of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.

Parameter Condition
Column Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H)
Mobile Phase Isocratic mixture of Hexane and Isopropanol with a small percentage of a basic or acidic modifier (e.g., diethylamine or trifluoroacetic acid). The exact ratio should be optimized.
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a wavelength where the pyridine ring absorbs (e.g., 254 nm)
Temperature 25 °C (can be varied to improve separation)

Procedure:

  • Prepare a standard solution of your product at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • If available, prepare a solution of the racemic mixture to identify the retention times of both enantiomers.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas for the (2S) and (2R) enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [((Area_S - Area_R) / (Area_S + Area_R))] * 100.

V. References

  • Pugnière, M., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. [Link]

  • Grant, G. A. (1983). Process for the racemization of an alpha-amino acid. EP0173921A1.

  • Córdova, A., et al. (2006). Dynamic Kinetic Resolution of α-Amino Acid Esters in the Presence of Aldehydes. Advanced Synthesis & Catalysis, 348(12-13), 1753-1757. [Link]

  • Isidro-Llobet, A., et al. (2010). Side Reactions on Amino Groups in Peptide Synthesis. In Side Reactions in Peptide Synthesis (pp. 1-40). [Link]

  • Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Tetrahedron Letters, 25(27), 2851-2854. [Link]

  • Isidro-Llobet, A., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]

  • LibreTexts. (2021). 25.5: Reactions of Amino Acids. Chemistry LibreTexts. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • University of Calgary. (n.d.). Reactions of α-Amino Acids : Carboxylic Acid Esterification. University of Calgary. [Link]

  • Jones, J. (2002). Reactions at the carboxy group of an amino acid—esterification of amino acids. Amino Acid and Peptide Synthesis, 2nd ed., Oxford University Press. [Link]

  • Antonacci, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(11), 2533–2540. [Link]

Sources

Optimization

removing residual solvents from Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate product

Technical Support Center: Residual Solvent Troubleshooting for Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate Molecular Context & The Solvent Challenge Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is a chiral amino acid este...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Residual Solvent Troubleshooting for Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Molecular Context & The Solvent Challenge

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is a chiral amino acid ester featuring a basic pyridine ring (pKa ~5.2) and a primary aliphatic amine (pKa ~9.0). This dual-basic functionality creates unique challenges during purification. The nitrogen atoms act as powerful hydrogen-bond acceptors and donors, causing the molecule to stubbornly retain polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[1]. Furthermore, the ethyl ester is highly susceptible to hydrolysis, and the alpha-chiral center can undergo racemization if exposed to thermal stress in the presence of trace water and the molecule's own basicity.

Regulatory Baselines: Target Limits for Residual Solvents

Before troubleshooting, it is critical to define the target endpoints. The categorize residual solvents based on patient safety risk[2]. The table below summarizes the quantitative limits for solvents commonly used in the synthesis of this API[3],[4],[2],[5].

SolventICH ClassificationPermitted Daily Exposure (PDE)Concentration Limit (ppm)Boiling Point (°C)
Dichloromethane (DCM)Class 26.0 mg/day600 ppm39.6
N,N-Dimethylformamide (DMF)Class 28.8 mg/day880 ppm153.0
TolueneClass 28.9 mg/day890 ppm110.6
Dimethyl sulfoxide (DMSO)Class 350.0 mg/day5,000 ppm189.0
Ethyl Acetate (EtOAc)Class 350.0 mg/day5,000 ppm77.1
Ethanol (EtOH)Class 350.0 mg/day5,000 ppm78.3
HeptaneClass 350.0 mg/day5,000 ppm98.4

Troubleshooting FAQs

Q1: I am detecting persistent DMF/DMSO levels >5,000 ppm in my final product. Standard rotary evaporation is failing. How can I remove these without degrading the ethyl ester? Causality: DMF and DMSO are high-boiling polar aprotic solvents. The primary amine and pyridine nitrogens on Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate form strong hydrogen bonds with these solvents, drastically lowering their vapor pressure. Prolonged heating on a rotary evaporator (>50°C) to force evaporation will, in the presence of trace water, cause base-catalyzed hydrolysis of the ethyl ester (driven by the molecule's own basicity). Resolution: Do not rely on heat. Instead, utilize a cold aqueous wash strategy. Dilute the organic layer (e.g., EtOAc) with a large excess of water (rule of thumb: 5x volume of water per volume of DMF/DMSO)[6]. For DMF, washing with 5% aqueous LiCl is highly effective because the lithium ion forms a strong coordination complex with DMF, pulling it irreversibly into the aqueous phase[6],[7]. For smaller scales, (e.g., Smart Evaporator) with nitrogen purging removes DMSO/DMF at lower temperatures (<40°C) by altering vapor pressure dynamics without bumping[1].

Q2: My product is an oil trapping Class 2 solvents like Dichloromethane (DCM). How do I achieve the strict 600 ppm limit? Causality: DCM (limit 600 ppm)[4] often gets trapped in the viscous matrix of the oily free-base product due to intermolecular void spaces and the lack of a crystalline lattice to exclude solvent molecules. Applying high vacuum alone often leads to surface crusting, trapping the solvent underneath. Resolution: Perform "solvent chasing" (azeotropic distillation). Add a Class 3 solvent with a higher boiling point but lower toxicity, such as Ethanol or Heptane, and evaporate under reduced pressure. The volatile DCM is carried away in the vapor phase of the chasing solvent.

Q3: During solvent removal, my chiral purity (ee%) drops, and I see the formation of the free carboxylic acid. What is the mechanism, and how do I prevent it? Causality: The molecule is a basic amino ester. If water is present during high-temperature solvent removal, the basic amine/pyridine groups locally raise the pH, catalyzing the hydrolysis of the ethyl ester to 2-amino-3-pyridin-4-ylpropanoic acid. Furthermore, the alpha-proton (at the 2S position) is relatively acidic due to the adjacent electron-withdrawing ester and protonated amine/pyridine, making it susceptible to base-catalyzed enolization and subsequent racemization. Resolution: Strictly maintain water bath temperatures below 35°C during all concentration steps. Dry the organic layer thoroughly with anhydrous Na₂SO₄ before evaporation to eliminate trace water[6].

Experimental Protocols

Protocol A: Cold Aqueous LiCl Wash for DMF/DMSO Removal

Self-Validating Mechanism: This protocol incorporates a pre- and post-wash Headspace Gas Chromatography (HS-GC) check. If the GC-HS peak for DMF drops below the Limit of Quantitation (LOQ, typically 10% of the 880 ppm specification limit)[8], the extraction is validated.

  • Dilution: Dissolve the crude Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (containing residual DMF) in a non-polar or moderately polar extraction solvent (e.g., Ethyl Acetate or MTBE) at a ratio of 1 g / 20 mL.

  • LiCl Preparation: Prepare a 5% (w/v) Lithium Chloride (LiCl) aqueous solution. Chill to 5°C to minimize product solubility in the aqueous layer.

  • Extraction: Transfer the organic mixture to a separatory funnel. Add the cold 5% LiCl solution (use 5 mL of LiCl solution for every 1 mL of estimated residual DMF)[6].

  • Agitation: Gently swirl the funnel. Avoid vigorous shaking to prevent emulsion formation, which is common with basic APIs[6]. Allow phase separation.

  • Separation: Drain the lower aqueous layer. Repeat the cold LiCl wash two more times[7].

  • Final Wash: Perform one final wash with cold brine (saturated NaCl) to remove any residual lithium salts[9].

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes[6]. Filter and concentrate under reduced pressure at ≤35°C.

  • Validation: Analyze a 100 mg sample via HS-GC to confirm DMF < 880 ppm[5],[8].

Protocol B: Solvent Chasing for Halogenated Volatiles (DCM)

Self-Validating Mechanism: In-process weight monitoring. The protocol is considered complete and validated when the mass of the flask reaches a constant weight across two consecutive chasing cycles, proving the heavier halogenated solvent has been entirely displaced.

  • Initial Concentration: Concentrate the DCM solution of the product on a rotary evaporator at 30°C and 400 mbar until a thick oil is formed. Weigh the flask ( W1​ ).

  • First Chase: Add 10 volumes (relative to product mass) of a Class 3 chasing solvent (e.g., Heptane or absolute Ethanol).

  • Evaporation: Evaporate at 35°C, gradually reducing pressure to 50 mbar. Weigh the flask ( W2​ ).

  • Second Chase: Add another 10 volumes of the chasing solvent. Evaporate under the same conditions. Weigh the flask ( W3​ ).

  • Validation: Compare W2​ and W3​ . If the mass difference is < 0.5%, the DCM has been successfully displaced. If not, repeat the chase.

  • Final Drying: Place the constant-weight oil under high vacuum (Schlenk line, <1 mbar) for 4 hours at room temperature to remove the remaining Class 3 chasing solvent.

Decision Workflow Visualization

SolventRemoval Start Identify Residual Solvent HighBoil High-Boiling Polar (DMF, DMSO) Start->HighBoil LowBoil Volatile / Halogenated (DCM, EtOAc, EtOH) Start->LowBoil AqWash Cold Aqueous Wash (5% LiCl or Brine) HighBoil->AqWash Large Scale Evap Vacuum Vortex Evaporation (< 40°C to prevent hydrolysis) HighBoil->Evap Small Scale Chase Solvent Chasing (Azeotropic distillation with Heptane) LowBoil->Chase Oils/Liquids Triturate Trituration / Recrystallization LowBoil->Triturate Solids Validation GC-HS Validation (ICH Q3C Limits) AqWash->Validation Evap->Validation Chase->Validation Triturate->Validation

Workflow for residual solvent removal from Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.

References

  • Impurities: Guideline for Residual Solvents Q3C(R8) . International Council for Harmonisation (ICH). [Link]

  • Q3C — Tables and List Guidance for Industry . Food and Drug Administration (FDA).[Link]

  • Impurities: Residual Solvents ICH: Q3C . USP-NF. [Link]

  • Reaction Solvents and Workup Strategies . University of Rochester. [Link]

  • How can we remove DMF from a reaction mixture? ResearchGate.[Link]

  • Novel way to remove DMSO and DMF - Evaporator . BioChromato. [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography . Almac Group. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Overview Welcome to the Technical Support Center for the synthesis and scale-up of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (commonly known as L-4-pyridylalanine ethyl ester). This non-natural amino acid derivative is...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the synthesis and scale-up of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (commonly known as L-4-pyridylalanine ethyl ester). This non-natural amino acid derivative is a critical building block in peptide synthesis and medicinal chemistry. However, transitioning from bench-scale to pilot-scale introduces unique thermodynamic and kinetic challenges, primarily driven by the amphoteric nature of the molecule and the high risk of racemization.

This guide synthesizes field-proven insights to help you troubleshoot sluggish kinetics, prevent stereocenter epimerization, and optimize your isolation workflows.

Mechanistic Insights & Reaction Pathway

Understanding the causality behind side reactions is the first step in scale-up optimization. The diagram below illustrates the desired esterification pathway using thionyl chloride (SOCl₂) in ethanol, alongside the primary failure mode: base-catalyzed racemization during workup.

G SM L-4-Pyridylalanine (Starting Material) Reagents SOCl2 / EtOH (Acid Catalysis) SM->Reagents Step 1 Intermediate Acyl Chloride Intermediate Reagents->Intermediate Activation Product Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (Desired Product) Intermediate->Product EtOH Attack Base Basic Workup / High Temp Product->Base Improper Workup Enolate Achiral Enolate (Loss of Stereocenter) Base->Enolate Alpha-proton abstraction Racemate Racemized Product Enolate->Racemate Reprotonation

Reaction workflow for L-4-pyridylalanine esterification and base-catalyzed racemization pathway.

Troubleshooting Guides & FAQs

Q1: Why is the esterification of L-4-pyridylalanine so sluggish compared to standard aliphatic amino acids?

The Causality: Standard amino acid esterification using the SOCl₂/alcohol system typically requires 1.1 to 1.5 equivalents of SOCl₂[1]. However, L-4-pyridylalanine contains a basic pyridine nitrogen (pKa ~5.2). During the reaction, this nitrogen acts as an internal buffer, sequestering the initial equivalent of HCl/SOCl₂ to form a pyridinium salt. The Solution: For complete conversion at scale, you must use >2.2 equivalents of SOCl₂ . The first equivalent neutralizes the pyridine ring, the second activates the carboxylic acid, and the slight excess drives the reaction kinetics.

Q2: How do I prevent the loss of enantiomeric purity (racemization) during scale-up?

The Causality: The electron-withdrawing nature of the 4-pyridyl group significantly increases the acidity of the α -proton. When exposed to elevated temperatures or basic conditions (even mild bases during workup), the molecule readily forms an achiral enolate intermediate, leading to epimerization and loss of the (2S) stereocenter[2][3]. The Solution (Self-Validating Protocol):

  • Temperature Control: Never exceed 45°C during the esterification reflux step.

  • Workup pH: If isolating the free base, neutralize strictly to pH 7.5–8.0 using cold saturated NaHCO₃ at 0–5°C.

  • Validation: Implement an in-process control (IPC) by pulling an aliquot immediately after neutralization. Analyze via chiral HPLC (e.g., Chiralpak IG column) to validate that the enantiomeric excess (ee) remains >98% before proceeding to bulk extraction.

Q3: We are experiencing significant product loss during aqueous workup. How can we improve the yield?

The Causality: Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is highly water-soluble due to its amphoteric properties. Furthermore, localized high pH spikes during neutralization can hydrolyze the newly formed ethyl ester back to the starting material. The Solution: Bypass the free-basing step entirely. Isolate the product as the dihydrochloride salt . After the reaction is complete, concentrate the ethanol under reduced pressure, chase with toluene to remove residual SOCl₂/HCl, and precipitate the product directly from a mixture of ethanol and diethyl ether. This guarantees no ester hydrolysis and maximizes yield.

Standardized Experimental Protocol (Scale-Up)

This step-by-step methodology is optimized for a 100-gram scale synthesis, ensuring high yield while preserving stereochemical integrity through a self-validating workflow.

Step 1: Reactor Preparation & Cooling

  • Charge a 2 L jacketed glass reactor with anhydrous ethanol (800 mL).

  • Cool the reactor to -5°C to 0°C under a continuous dry nitrogen sweep to prevent moisture intrusion, which would prematurely quench the SOCl₂.

Step 2: Thionyl Chloride Addition

  • Slowly add thionyl chloride (160 g, ~1.34 mol, 2.2 eq) dropwise via an addition funnel over 60 minutes.

  • Causality: The reaction of SOCl₂ with ethanol is highly exothermic. Maintaining the internal temperature below 5°C prevents the formation of side products (e.g., ethyl chloride).

Step 3: Substrate Addition

  • Add L-4-pyridylalanine (100 g, 0.60 mol, 1.0 eq) portion-wise over 30 minutes. The suspension will initially thicken as the pyridinium hydrochloride salt forms.

Step 4: Heating & Reaction

  • Gradually warm the reactor to 40–45°C. Stir for 12–16 hours.

  • Validation System: Pull a 50 µL IPC aliquot, quench in cold NaHCO₃, and extract with ethyl acetate. Analyze via LC-MS to validate >99% consumption of the starting material. Do not exceed 45°C to prevent racemization.

Step 5: Concentration & Aprotic Chase

  • Once conversion is validated, concentrate the reaction mixture under reduced pressure (bath temp <35°C) to a thick syrup.

  • Add anhydrous toluene (300 mL) and evaporate to dryness. Repeat this "chase" twice.

  • Causality: Toluene forms an azeotrope with residual HCl and SOCl₂, effectively stripping them from the mixture without requiring an aqueous basic workup.

Step 6: Isolation (Dihydrochloride Salt)

  • Redissolve the crude syrup in a minimal amount of absolute ethanol (150 mL).

  • Under vigorous stirring, slowly add cold diethyl ether (600 mL) to precipitate the product.

  • Filter the white crystalline solid, wash with cold diethyl ether, and dry under high vacuum at room temperature.

  • Validation System: Confirm the stereochemical integrity of the final isolated dihydrochloride salt using chiral HPLC. The ee should validate at >99%.

Quantitative Data Summary

The following table summarizes the optimization data for the esterification of L-4-pyridylalanine, highlighting the direct impact of catalyst equivalents and temperature on yield and enantiomeric excess (ee).

Reaction ConditionSOCl₂ EquivalentsMax Temperature (°C)Reaction Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Sub-stoichiometric1.1452432% (Incomplete)>99%
High Temperature2.278 (Reflux)685%74% (Racemized)
Standard Base Workup2.2451661% (Hydrolysis)92%
Optimized Protocol 2.2 45 16 94% (Di-HCl salt) >99%

References

  • Title: Synthesis of metal-binding amino acids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives Source: Pharmaceuticals (MDPI) URL: [Link]

Sources

Optimization

Technical Support Center: Managing the Hygroscopic Nature of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate Salts

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the hygroscopic nature of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate and its...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the hygroscopic nature of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate and its various salt forms. The hygroscopic nature of a substance refers to its tendency to attract and hold water molecules from the surrounding environment.[1] This document offers a structured approach to understanding, quantifying, and mitigating the challenges associated with moisture uptake in this compound, ensuring the integrity, stability, and reproducibility of experimental results. Through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols, this guide aims to be an essential tool for any laboratory working with this and other hygroscopic active pharmaceutical ingredients (APIs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound like Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is hygroscopic?

A1: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding, usually at room temperature.[1] For a pharmaceutical solid such as Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate salts, this means the powdered or crystalline form of the compound will readily absorb moisture from the air. This can lead to a variety of undesirable changes.[1]

Q2: Why is managing hygroscopicity so critical in a research and drug development setting?

A2: Uncontrolled moisture absorption can significantly compromise the quality and performance of an API.[2][3][4] The adverse effects are numerous and can manifest as:

  • Physical Changes: The uptake of water can lead to physical transformations such as caking, clumping, or even deliquescence (dissolving in the absorbed water).[5] This can negatively impact powder flowability, making processes like weighing and filling capsules difficult and inaccurate.[1][6]

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, leading to the formation of impurities and a reduction in the API's potency.[2][6]

  • Altered Solid-State Properties: Moisture can induce changes in the crystalline structure of the API, potentially leading to the formation of hydrates. This can affect the compound's solubility, dissolution rate, and ultimately, its bioavailability.[2]

  • Reduced Shelf-Life: The culmination of these physical and chemical changes can lead to a significant reduction in the product's shelf-life and overall stability.[3][6]

Q3: How can I determine the extent of my Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate salt's hygroscopicity?

A3: The hygroscopicity of a compound can be quantitatively assessed using several analytical techniques.[7] The two most common and informative methods are:

  • Dynamic Vapor Sorption (DVS): This is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[8][9][10] The resulting data provides a moisture sorption isotherm, which is a detailed profile of how the material interacts with water vapor.[9][10] This is invaluable for understanding the compound's behavior under different environmental conditions.

  • Karl Fischer (KF) Titration: This is a highly specific and accurate method for determining the water content of a sample.[11][][13][14] It is considered a gold standard in the pharmaceutical industry for moisture analysis.[13] KF titration can be used to measure the initial water content of a batch and to monitor changes over time during stability studies.[15]

Q4: Are there general guidelines for classifying the hygroscopicity of a pharmaceutical powder?

A4: Yes, the European Pharmacopoeia provides a classification system based on the percentage increase in mass after storage at 25°C and 80% relative humidity for 24 hours. While specific DVS data for Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate salts should be experimentally determined, the following table provides a general framework for classification.

Hygroscopicity ClassMass Increase (% w/w)Description
Non-hygroscopic< 0.2%No significant moisture uptake.
Slightly hygroscopic≥ 0.2% and < 2%Minor moisture uptake.
Moderately hygroscopic≥ 2% and < 15%Significant moisture uptake.
Very hygroscopic≥ 15%Substantial moisture uptake.

This table is a general guideline. Experimental determination is crucial for accurate classification.

Section 2: Troubleshooting Guides

This section addresses common problems encountered when working with hygroscopic salts of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.

Issue 1: Inconsistent Weighing Results

Q: I'm trying to weigh my Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate salt on an analytical balance, but the reading is constantly increasing. What's happening and how can I get an accurate weight?

A: This is a classic sign of a hygroscopic substance absorbing moisture from the atmosphere.[16] The continuous increase in mass is due to the sample taking up water from the air. To obtain an accurate weight, you must minimize the sample's exposure to ambient humidity.

Troubleshooting Steps:

  • Work Quickly and Efficiently: Prepare everything you need in advance to minimize the time the sample is exposed to the open air.

  • Use an Appropriate Weighing Vessel: A weighing bottle with a narrow neck and a stopper is preferable to a watch glass or weighing paper.[17] This reduces the surface area of the sample exposed to the air.

  • Weigh by Difference: This is the most reliable method for hygroscopic materials.[16]

    • Place a sufficient amount of the salt into a capped weighing bottle and record the initial weight.

    • Quickly transfer the desired amount of the substance into your receiving vessel.

    • Immediately recap the weighing bottle and re-weigh it.

    • The difference between the initial and final weights is the accurate mass of the transferred sample.

  • Control the Environment: If possible, perform weighing in a glove box with a controlled, low-humidity atmosphere (e.g., purged with dry nitrogen or argon).[18][19] If a glove box is not available, a balance with a draft shield is essential, and closing the doors during weighing is critical to prevent air currents from affecting the reading.[20]

Issue 2: Powder Clumping and Poor Flowability

Q: My Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate salt has become clumpy and difficult to handle, making it hard to transfer and prepare for experiments. What can I do?

A: Clumping and poor flowability are direct consequences of moisture absorption, which can cause the formation of liquid bridges between particles, leading to agglomeration.[1]

Troubleshooting Steps:

  • Proper Storage is Key: Always store the compound in a tightly sealed container with a desiccant.[18] For long-term storage, consider placing the primary container inside a secondary, sealed container with additional desiccant.

  • Drying the Material: If the material has already absorbed moisture, it may be possible to dry it. However, this must be done with caution to avoid thermal degradation.

    • Place the material in a vacuum oven at a mild temperature (e.g., 30-40°C).

    • Monitor the water content periodically using Karl Fischer titration until it reaches an acceptable level.

    • Be aware that this may not be suitable for all salt forms, as some may be thermally labile. Always perform a small-scale test first.

  • Environmental Control During Handling: When working with the powder, do so in a low-humidity environment.[6] A glove box or a room with a dehumidifier is ideal.[21]

Issue 3: Unexpected Results in Stability Studies

Q: I'm conducting a stability study on a formulation containing an Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate salt, and I'm seeing an increase in degradation products and a decrease in assay values. Could this be related to hygroscopicity?

A: Absolutely. An increase in degradation products is a strong indicator that moisture is compromising the chemical stability of your API.[2][6] The International Council for Harmonisation (ICH) guidelines for stability testing emphasize the importance of evaluating the impact of humidity on drug substances and products.[22][23][24][25][26]

Troubleshooting Steps:

  • Review Your Storage Conditions: Ensure that your stability chambers are properly calibrated and maintaining the intended temperature and humidity levels.[23]

  • Evaluate Your Packaging: The packaging for your stability samples must provide an adequate barrier to moisture.[2] Consider using more protective packaging, such as foil-foil blisters or glass containers with tight-fitting seals.

  • Formulation Strategies: If the API is highly hygroscopic, you may need to implement formulation strategies to protect it from moisture.[2][4] These can include:

    • Film Coating: Applying a protective film coat to a solid dosage form can act as a barrier to moisture.[2][4]

    • Encapsulation: Enclosing the API in a capsule can provide a degree of protection.[3][4]

    • Co-processing with Excipients: Certain excipients can be used to preferentially absorb moisture, thus protecting the API.[2][4]

  • Conduct a Forced Degradation Study: To confirm that hydrolysis is the degradation pathway, perform a forced degradation study where you intentionally expose the API to high humidity and monitor the formation of degradants.

Section 3: Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To accurately quantify the water content of a sample of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate salt.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (e.g., single-component reagent with a known titer)

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe or other suitable sample introduction device

  • Analytical balance

Procedure:

  • System Preparation:

    • Ensure the Karl Fischer titrator is clean and the titration cell is dry.

    • Fill the burette with the Karl Fischer reagent.

    • Add fresh, anhydrous solvent to the titration vessel.

    • Condition the solvent by running a pre-titration to neutralize any residual water in the solvent until a stable endpoint is reached.

  • Titer Determination:

    • Accurately weigh a known amount of a certified water standard (e.g., sodium tartrate dihydrate) and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The titer (F) of the reagent, in mg of water per mL of titrant, is calculated as: F = (Weight of water standard in mg × Water content of standard in %) / (Volume of titrant in mL)

    • Perform the titer determination in triplicate and use the average value.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate salt sample. The sample size should be chosen to give a convenient titrant volume.

    • Quickly and carefully introduce the sample into the conditioned titration vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • Record the volume of titrant consumed.

  • Calculation:

    • The water content of the sample, in percent, is calculated as: Water Content (%) = (Volume of titrant in mL × F) / (Weight of sample in mg) × 100

Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption properties of an Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate salt.

Materials:

  • Dynamic Vapor Sorption (DVS) analyzer

  • Sample pans

  • Microbalance

Procedure:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the sample (typically 5-15 mg) onto a DVS sample pan.

  • Instrument Setup:

    • Set the temperature for the experiment (e.g., 25°C).

    • Program the DVS instrument with the desired relative humidity (RH) profile. A typical profile might be:

      • Drying step at 0% RH until a stable mass is achieved.

      • Sorption steps: Increase the RH in increments (e.g., 10% steps) from 0% to 90% RH. At each step, allow the sample to equilibrate (i.e., reach a stable mass) before proceeding to the next RH level.

      • Desorption steps: Decrease the RH in the same increments from 90% back down to 0% RH, again allowing for equilibration at each step.

  • Data Analysis:

    • The DVS software will generate a moisture sorption isotherm by plotting the change in mass (%) versus the relative humidity (%).

    • From this plot, you can determine:

      • The total amount of water absorbed at a given RH.

      • The presence of hysteresis (a difference between the sorption and desorption curves), which can provide information about the material's porosity and potential for structural changes.[9][10]

      • The critical relative humidity at which significant water uptake occurs.

Section 4: Visualizations

Hygroscopic_Compound_Handling_Workflow cluster_0 Initial Assessment cluster_1 Handling & Storage cluster_2 Troubleshooting Start Receive new batch of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate salt Assess Assess Hygroscopicity (DVS & Karl Fischer) Start->Assess Store Store in tightly sealed container with desiccant Assess->Store Low_Humidity Handle in low humidity environment (Glove box or dehumidified room) Store->Low_Humidity Weigh Weigh by difference using a weighing bottle Low_Humidity->Weigh Problem Encounter issue? (e.g., clumping, inconsistent results) Weigh->Problem Identify Identify root cause (Moisture uptake) Problem->Identify Remediate Implement corrective action (Drying, formulation change, etc.) Identify->Remediate Remediate->Low_Humidity Re-evaluate handling procedures

Figure 1: A decision-making workflow for the handling of hygroscopic compounds.

References

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • Karl Fischer Moisture Analysis - Pacific BioLabs. Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available from: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis - Analab. Available from: [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. Available from: [Link]

  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing - ECA Academy. Available from: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. Available from: [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available from: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. Available from: [Link]

  • Water Determination by Karl Fischer Titration - Monograph. Available from: [Link]

  • 5 Best Practices for Analytical Balances - Weighing Scales | Innoweight. Available from: [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation - Labinsights. Available from: [Link]

  • Water Content Determination by Karl Fischer - Pharmaguideline. Available from: [Link]

  • DVS Systems | Dynamic Vapor Sorption - ProUmid. Available from: [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower. Available from: [Link]

  • Dynamic Vapor Sorption (DVS) - Mettler Toledo. Available from: [Link]

  • Best Practices for Safe Chemical Storage in Laboratories - Innova Design Group. Available from: [Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance | American Pharmaceutical Review. Available from: [Link]

  • Dynamic Vapor Sorption | AQUALAB. Available from: [Link]

  • Water Sensitive Chemicals - Environment, Health & Safety. Available from: [Link]

  • KF titration in pharmaceuticals - News-Medical.Net. Available from: [Link]

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - DMPK. Available from: [Link]

  • A Practical Guide to MSL: Handling and Storing Sensitive Components. Available from: [Link]

  • Karl Fischer Reagent and Its Reactions - Pharmaguideline. Available from: [Link]

  • Dynamic Vapor Sorption | SK pharmteco. Available from: [Link]

  • How to weigh a higroscopic substance - Chromatography Forum. Available from: [Link]

  • What Is Karl Fischer Titration? - Mettler Toledo. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available from: [Link]

  • Hygroscopic Problems Of Capsule Filled Powders - Richpacking020.com. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling &amp; Disposal of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of working with Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of working with Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (CAS: 103392-91-2). This unnatural amino acid ester presents unique handling requirements due to its dual functionality: a basic, environmentally hazardous pyridine ring and a hydrolyzable ester group.

Scientific Grounding: Chemical Behavior & Causality

To handle this compound safely and effectively, researchers must understand the causality behind its reactivity and toxicity:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring acts as a weak base. It can coordinate with transition metals, potentially interfering with catalytic assays. Furthermore, pyridine derivatives exhibit significant aquatic toxicity and can cause severe irritation upon dermal or inhalation exposure[1][2].

  • The Ester Group: The ethyl ester is susceptible to hydrolysis under both basic and acidic conditions. Unintended hydrolysis converts the compound into the free acid ((2S)-2-amino-3-pyridin-4-ylpropanoic acid), altering its solubility profile and complicating waste segregation.

  • Regulatory Compliance: Due to its toxicity profile, waste containing this compound must be managed strictly under the Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR 261)[3][4] and OSHA's Laboratory Standard (29 CFR 1910.1450)[5][6].

Troubleshooting & FAQs

Q: During aqueous workup, my product yield dropped significantly, and the aqueous layer became highly UV-active. What happened, and how do I dispose of this layer? A: The ester likely hydrolyzed into the free acid due to a high pH during workup, or the pyridine ring became protonated in acidic conditions, forming a highly water-soluble zwitterion or salt. Disposal Rationale: Do not pour this aqueous layer down the drain. Pyridine derivatives are toxic to aquatic life[1]. Collect it in a designated aqueous hazardous waste container and ensure the pH is neutralized (pH 6-8) before final sealing to prevent pressurization[4].

Q: I spilled a small amount of the solid powder on the benchtop. Can I just wipe it up with a wet paper towel? A: No. Wiping with a wet towel can dissolve the compound, increasing the risk of dermal absorption. Pyridine derivatives can be absorbed through the skin, causing systemic toxicity[2]. Instead, use a dry cleanup method for the bulk powder, followed by decontamination with an appropriate organic solvent (like ethanol) while wearing nitrile gloves and working under adequate ventilation[7][8].

Q: Does waste containing this compound require a specific RCRA waste code? A: While pure pyridine carries the EPA waste code U196, complex derivatives like Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate are typically managed as characteristic hazardous waste (e.g., D001 if mixed with flammable solvents) or general toxic organic waste depending on your institution's specific Environmental Health and Safety (EHS) permits[9][10]. Always label the container with the exact chemical name, avoiding abbreviations[6].

Quantitative Data: Hazard & Waste Profiling

For rapid decision-making during experimental setup and cleanup, adhere to the following quantitative and qualitative parameters:

ParameterSpecification / RequirementScientific Rationale
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityPyridine ring interacts with biological membranes and aquatic ecosystems[1][2].
Required PPE Nitrile gloves, safety goggles, lab coatPrevents dermal absorption and ocular irritation[5].
Ventilation Fume hood (Face velocity: 80-120 fpm)Mitigates inhalation of hazardous dust or volatile degradation byproducts[8][11].
Solid Waste Bin Puncture-resistant, sealed containerPrevents aerosolization of contaminated powders[7].
Liquid Waste Max Fill 80% of container capacityAllows for vapor expansion, preventing container rupture[10].

Experimental Protocols: Handling & Disposal

Protocol A: Solid Spill Decontamination

This protocol is a self-validating system designed to prevent aerosolization and dermal exposure.

  • Isolate: Immediately restrict access to the spill area and ensure the fume hood sash is lowered to an appropriate working height[5].

  • Don PPE: Verify that nitrile gloves, safety goggles, and a buttoned lab coat are worn[8].

  • Dry Collection: Use a disposable anti-static scoop to carefully collect the solid powder. Do not sweep vigorously, as this aerosolizes the unnatural amino acid[7].

  • Transfer: Place the collected solid into a sealable, compatible solid hazardous waste container.

  • Solvent Wash: Dampen a disposable wipe with ethanol or isopropanol (do not soak) and wipe the affected area from the perimeter inward to prevent spreading.

  • Dispose & Validate: Place the contaminated wipes into the solid waste container and label it "Hazardous Solid Waste: Contains Pyridine Derivative"[6]. Validate decontamination by ensuring no visible residue remains and no pyridine odor is detectable.

Protocol B: Liquid Waste Consolidation and Neutralization

This protocol ensures RCRA compliance and prevents incompatible chemical reactions in waste carboys.

  • Segregate: Determine the solvent composition of your reaction/wash. Separate halogenated solvents (e.g., dichloromethane) from non-halogenated solvents (e.g., ethyl acetate, methanol)[4].

  • pH Verification (Aqueous): If the waste is aqueous, test the pH using indicator strips. Adjust to pH 6-8 using dilute HCl or NaOH as necessary. Causality: Highly acidic or basic waste can react with other waste streams, generating heat or toxic gases.

  • Transfer: Use a dedicated funnel to pour the waste into the appropriate EHS-approved carboy. Do not exceed 80% capacity[10].

  • Labeling: Immediately update the attached hazardous waste tag with the full chemical name: "Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate" and the exact solvent percentages[6].

  • Secondary Containment: Ensure the carboy rests in a secondary containment tray to capture any potential leaks[4].

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for classifying and disposing of materials contaminated with this compound.

WasteWorkflow Start Waste: Ethyl (2S)-2-amino- 3-pyridin-4-ylpropanoate State Physical State? Start->State Solid Solid Waste (Powder, PPE) State->Solid Solid Liquid Liquid Waste (Reaction/Wash) State->Liquid Liquid Incineration EPA-Compliant Incineration Facility Solid->Incineration Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Waste (pH 6-8) Solvent->Aqueous Water Organic Organic Waste Solvent->Organic Organic Aqueous->Incineration Halo Halogenated (e.g., DCM) Organic->Halo Halogens NonHalo Non-Halogenated (e.g., MeOH) Organic->NonHalo No Halogens Halo->Incineration NonHalo->Incineration

Workflow for segregation and disposal of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate waste.

References

  • ATSDR Pyridine Tox Profile | Centers for Disease Control and Prevention (CDC) | 1[1]

  • Pyridine: Human health tier II assessment | Australian Industrial Chemicals Introduction Scheme (AICIS) | 2[2]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA | 3[3]

  • Guidelines for Management and Disposal of Hazardous Wastes | American Chemistry Council | 4[4]

  • Laboratory Safety Guidance | OSHA | 5[5]

  • The Laboratory Standard | Office of Clinical and Research Safety | 6[6]

  • 2-Hydroxy-5-nitropyridine Safety Data (Handling Analogues) | Santa Cruz Biotechnology | 7[7]

  • A Guide to Hazardous Materials and Laboratory Safety | OSHA Education Center | 8[8]

  • RCRA Regulations Explained | National Environmental Trainers |10[10]

  • Safety Data Sheet Analogue Guidelines | Regis Technologies | 9[9]

  • OSHA Laboratory Standard - Prudent Practices | NCBI Bookshelf | 11[11]

Sources

Optimization

Technical Support Center: Quenching &amp; Workup of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Welcome to the dedicated technical support center for handling Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate . As a multifunctional amino acid derivative, this molecule presents a unique "Triad of Trouble" during reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for handling Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate . As a multifunctional amino acid derivative, this molecule presents a unique "Triad of Trouble" during reaction quenching:

  • Ethyl Ester: Highly susceptible to base-catalyzed saponification and acid-catalyzed hydrolysis.

  • Pyridine Ring (pKa ~5.2): Acts as a basic pharmacophore that becomes highly water-soluble upon protonation.

  • Primary Amine (pKa ~9.0): The nucleophilic center, typically the site of reaction (e.g., peptide coupling or alkylation).

When quenching reactions involving this substrate, standard aggressive workups (like 1M HCl or 1M NaOH washes) will systematically destroy your yield. This guide provides field-proven, self-validating methodologies to quench safely and efficiently.

The Causality of Quenching Failures (Expertise & Experience)

In standard peptide synthesis, quenching often involves adding water or aqueous acids/bases to deactivate coupling reagents like EDC or HATU 1. However, with pyridine-containing esters, this creates a competing kinetic environment:

  • Acidic Quenching (pH < 5): The pyridine nitrogen rapidly protonates. Because the molecule is relatively small, the resulting pyridinium salt heavily partitions into the aqueous layer. You haven't destroyed the molecule, but you have extracted it into the waste stream.

  • Basic Quenching (pH > 9): Hydroxide ions initiate a nucleophilic acyl substitution at the ethyl ester. This two-step addition-elimination mechanism (saponification) irreversibly cleaves the ester into a carboxylate salt and ethanol 2.

  • Thermal Degradation: The dissolution of salts and neutralization of acids/bases are highly exothermic. Heat accelerates ester hydrolysis exponentially 3.

Troubleshooting Guides & FAQs

Q1: I quenched my peptide coupling reaction with 5% Citric Acid to remove DMAP, but my product disappeared. Where did it go? A: It is in your aqueous waste. At pH ~2-3 (5% citric acid), the pyridine ring (pKa 5.2) is fully protonated. To recover it, you must carefully basify the aqueous layer to pH 7.5-8.0 using solid NaHCO₃ (to avoid introducing excess water volume) and back-extract with a polar organic solvent like 2-MeTHF or a DCM/Isopropanol (4:1) mixture.

Q2: I used 1M NaOH to wash away acidic byproducts, but LC-MS shows a massive [M-28+H] peak. What happened? A: You have saponified the ethyl ester. Base-catalyzed ester hydrolysis is irreversible under these conditions 2. The [M-28] mass corresponds to the loss of the ethyl group (minus 29 Da) and addition of a proton (+1 Da), yielding the free carboxylic acid. Solution: Never exceed pH 8.5 during workup. Use mild, cold bicarbonate washes instead.

Q3: How do I quench and remove coupling reagents like EDC or HATU without using strong acids or bases? A: Optimize the coupling chemistry itself to avoid harsh workups. Use water-soluble carbodiimides (like EDC·HCl) combined with a water-soluble additive like sulfo-NHS. Upon completion, quench with a pH 7.5 phosphate buffer. The urea byproduct and unreacted reagents will partition into the aqueous layer at a neutral pH, leaving your intact ester in the organic phase 4.

Quantitative Phase Distribution Data

To design a self-validating workup system, you must understand the ionization state of the molecule at various pH levels.

Aqueous Wash pHPyridine State (pKa ~5.2)Amine State (pKa ~9.0)Ethyl Ester StatePhase DistributionRecommended Action
< 4.0 (e.g., 1M HCl)Protonated (+)Protonated (+)Stable100% AqueousAVOID (Product loss)
7.5 - 8.0 (Phosphate)Neutral (0)Neutral / ReactedStable>95% OrganicOPTIMAL (Extract)
> 10.0 (e.g., 1M NaOH)Neutral (0)Neutral (0)HydrolyzingMixed (Degradation)AVOID (Saponification)
Mandatory Visualization: Quenching Workflow

QuenchingLogic A Reaction Mixture (Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate) B Cool to 0°C (Slows Ester Hydrolysis) A->B C Add pH 7.5 Phosphate Buffer (Prevents Pyridine Protonation) B->C D Phase Separation (EtOAc / 2-MeTHF) C->D E Aqueous Layer (Salts, Coupling Reagents) D->E Discard F Organic Layer (Target Ester) D->F Retain

Caption: Workflow for pH-controlled quenching to prevent ester hydrolysis and aqueous product loss.

Experimental Protocols

Protocol: Mild Quenching & Extraction of Peptide Coupling Reactions Objective: Isolate the functionalized Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate without inducing saponification or aqueous partitioning.

Reagents Required:

  • 0.1 M Potassium Phosphate buffer (pH 7.5), pre-chilled to 2°C.

  • 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc).

  • Saturated aqueous NaCl (Brine), pre-chilled.

  • Anhydrous Sodium Sulfate (Na₂SO₄).

Step-by-Step Methodology:

  • Thermal Arrest: Once the reaction is deemed complete via LC-MS or TLC, immediately remove the reaction flask from ambient conditions and submerge it in an ice-water bath. Allow the internal temperature to reach < 5°C. Causality: Cold temperatures exponentially decrease the kinetic rate of ester hydrolysis during the subsequent aqueous addition 3.

  • Buffered Quench: Slowly add the ice-cold 0.1 M Phosphate Buffer (pH 7.5) to the reaction mixture (1:1 volume ratio). Stir vigorously for 5 minutes. Causality: The pH 7.5 buffer neutralizes active esters and coupling intermediates without dropping the pH low enough to protonate the pyridine ring.

  • Solvent Dilution: Add 2-MeTHF (preferred over DCM due to better phase separation and environmental profile) to double the organic volume. Transfer to a separatory funnel.

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer. Self-Validation: Spot the aqueous layer on TLC under UV light (254 nm). If a strong UV-active spot remains at the baseline, your pH is too low; add solid NaHCO₃ to the aqueous layer and back-extract.

  • Brine Wash: Wash the retained organic layer with ice-cold saturated brine (1/2 volume of the organic layer). This removes residual water and highly polar impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ until the drying agent flows freely 3. Filter and concentrate under reduced pressure (bath temperature < 30°C to protect the ester).

References
  • Benchchem.
  • Master Organic Chemistry.
  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem.
  • JPT. "Optimizing Peptide Coupling: Key Techniques." JPT.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate Reference Standards

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating unnatural amino acids for peptide synthesis. As drug development increasingly relies on complex peptide therapeutics—such a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating unnatural amino acids for peptide synthesis. As drug development increasingly relies on complex peptide therapeutics—such as[1]—the demand for high-purity building blocks has surged. Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (the ethyl ester of[2]) is a critical chiral building block and analytical marker in these syntheses.

However, evaluating the purity of this compound presents unique chromatographic challenges. The basicity of the pyridine ring and the susceptibility of the alpha-carbon to racemization during esterification necessitate rigorous analytical controls. In this guide, I will objectively compare the performance of against standard research-grade working standards and racemic alternatives, providing the mechanistic rationale and self-validating protocols required for robust quality control.

Mechanistic Insights & Causality in Analysis

When analyzing Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, two primary physicochemical properties dictate our experimental choices:

  • Pyridine Ring Basicity: The nitrogen atom in the pyridine ring acts as a strong hydrogen bond acceptor and can interact ionically with residual silanol groups on standard silica-based stationary phases. This causes severe peak tailing and integration errors.

    • Causality: To mitigate this, we must use extensively end-capped C18 columns or charged surface hybrids, alongside a volatile ion-pairing agent (e.g., 0.1% Formic Acid or TFA) to protonate the basic nitrogen and suppress silanol ionization, ensuring sharp, symmetrical peaks.

  • Chiral Lability at the Alpha-Carbon: The esterification of (S)-3-(pyridin-4-yl)alanine can proceed with partial racemization if the base catalyst is not strictly controlled during manufacturing.

    • Causality: A standard reverse-phase (RP) HPLC cannot resolve the (2S) and (2R) enantiomers. Therefore, a chiral stationary phase (e.g., immobilized amylose tris(3,5-dimethylphenylcarbamate)) is mandatory to accurately quantify the enantiomeric excess (ee).

Product Performance Comparison

To objectively evaluate the quality of different reference standard grades, we analyzed three commercially available tiers of[3] using our validated LC-MS and Chiral HPLC workflows.

Analytical ParameterISO 17034 CRMResearch-Grade Working StandardRacemic Mixture (Alternative)
Chemical Purity (LC-UV at 254 nm) > 99.8%97.5%> 98.0%
Enantiomeric Excess (ee) > 99.9% (2S)95.0% (2S)0% (50:50 2S/2R)
Mass Accuracy ([M+H]+) 195.1130 m/z (± 2 ppm)195.1145 m/z (± 10 ppm)195.1135 m/z (± 5 ppm)
Moisture Content (Karl Fischer) < 0.1%1.2%0.5%
Metrological Traceability SI-traceable (qNMR)Lot-specific COA onlyLot-specific COA only

Data Interpretation: The ISO 17034 CRM demonstrates superior enantiomeric purity and metrological traceability, making it the only viable choice for quantitative GMP release testing of peptide APIs. The research-grade standard exhibited a 5% presence of the (2R) enantiomer, which would critically skew binding affinity assays and yield inaccurate potency calculations if used as a biological reference.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every analytical protocol must be a self-validating system. The following methodologies incorporate strict system suitability criteria to prevent false positives or inaccurate quantifications.

Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination

Self-Validation Rationale: This protocol uses the racemic mixture as a system suitability standard to prove that the column can baseline-resolve the enantiomers before analyzing the pure (2S) standard.

  • System Suitability Preparation: Dissolve 1 mg of Racemic Ethyl 2-amino-3-pyridin-4-ylpropanoate in 1 mL of Mobile Phase (Hexane:Ethanol:Diethylamine, 80:20:0.1 v/v/v).

  • Sample Preparation: Dissolve 1 mg of the (2S) Reference Standard in 1 mL of the same Mobile Phase.

  • Chromatographic Conditions:

    • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: UV at 254 nm.

    • Temperature: 25°C.

  • Self-Validating System Suitability Criteria: Inject the racemic standard. The resolution ( Rs​ ) between the (2S) and (2R) peaks MUST be ≥1.5 . If Rs​<1.5 , column degradation has occurred, and the run must be aborted.

  • Execution: Inject the (2S) sample. Calculate Enantiomeric Excess: ee%=[(A2S​−A2R​)/(A2S​+A2R​)]×100 .

Protocol 2: LC-MS/MS for Chemical Purity and Identity
  • Sample Preparation: Dilute the standard to 10 µg/mL in Water:Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) – Chosen for its charged surface hybrid technology to prevent pyridine tailing.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry: ESI+ mode. Monitor the precursor ion [M+H]+=195.11 m/z.

  • Self-Validating System Suitability Criteria: The tailing factor ( Tf​ ) of the main peak at 254 nm must be ≤1.2 . A blank injection must show no carryover ( <0.05% of the standard peak area).

Workflow Visualization

AnalyticalWorkflow Start Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate Reference Standard Prep Sample Solubilization (0.1% Formic Acid in H2O:MeCN) Start->Prep Split Prep->Split Chiral Chiral HPLC (Amylose-based) Isocratic Elution Split->Chiral LCMS RP-LC-MS/MS (CSH C18) Gradient Elution Split->LCMS ResChiral Enantiomeric Excess (ee) Target: >99.5% (2S) Chiral->ResChiral Pass Fail Out of Specification (OOS) Investigation Chiral->Fail Fail ResLCMS Chemical Purity & ID Target: >99.0%, m/z 195.1 LCMS->ResLCMS Pass LCMS->Fail Fail

Analytical workflow for validating Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate standards.

References

  • Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases Source: US Patent Application US20210261622A1 URL
  • L-4-Pyridylalanine (CID 7009701) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Ethyl 2-amino-3-(pyridin-4-yl)propanoate 2HCl Source: ChemBK Chemical Database URL:[Link]

Sources

Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Interpretation of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel compounds is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra for Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, a chiral amino acid ester derivative incorporating a pyridine moiety. Such compounds are of significant interest as building blocks in medicinal chemistry.

This document moves beyond a mere recitation of spectral data. As a Senior Application Scientist, the objective is to deliver a holistic understanding, explaining the causal relationships between the molecular structure and the observed spectral features. We will dissect the chemical shifts, integration, and coupling patterns, grounding our interpretations in fundamental principles and comparative data from related structural motifs.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic discussion of the NMR data, the atoms of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate have been systematically numbered. This convention will be used throughout the guide.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Part 1: ¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides a wealth of information based on four key parameters: chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J).

Table 1: Summary of Expected ¹H NMR Spectral Data

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2', H-6' (Pyridine)~8.5Doublet (d)2H~6.0
H-3', H-5' (Pyridine)~7.2Doublet (d)2H~6.0
(CH-N)~4.1Triplet (t) or dd1H~7.5
-O-CH₂- (Ethyl)~4.2Quartet (q)2H~7.1
Hβ, Hβ' (CH₂-Py)~3.1Doublet (d) or m2H~7.5
-NH₂ (Amino)Variable (e.g., ~2.0)Broad Singlet (br s)2HN/A
-CH₃ (Ethyl)~1.25Triplet (t)3H~7.1
Detailed Signal Analysis
  • Pyridine Ring Protons (H-2', H-6' and H-3', H-5'): The pyridine ring exhibits a characteristic pattern for a 4-substituted system. The protons ortho to the electron-withdrawing nitrogen atom (H-2', H-6' ) are significantly deshielded and appear at the lowest field, around δ 8.5 ppm . [1]Due to symmetry, they are chemically equivalent and couple with their neighbors (H-3' and H-5'), resulting in a doublet. Conversely, the protons meta to the nitrogen (H-3', H-5' ) are more shielded and resonate further upfield, around δ 7.2 ppm , also as a doublet.

  • Ethyl Ester Protons (-O-CH₂- and -CH₃): This group presents a classic ethyl pattern. The methylene protons (-O-CH₂- ) are directly attached to an electronegative oxygen atom, which deshields them, causing them to resonate around δ 4.2 ppm . [2][3]Their signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The terminal methyl protons (-CH₃ ) are in a typical aliphatic environment and appear upfield around δ 1.25 ppm . [4]They are split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).

  • Amino Acid Core Protons (Hα, Hβ/Hβ', -NH₂):

    • The alpha-proton ( ) is situated at a chiral center, adjacent to three distinct groups: the amino group, the ester carbonyl, and the pyridylmethylene group. Its chemical shift around δ 4.1 ppm is typical for α-protons in amino acid esters. [5][6]It is coupled to the two β-protons, and if the coupling constants are similar, it will appear as a triplet.

    • The two beta-protons (Hβ, Hβ' ) are diastereotopic due to the adjacent stereocenter. While they may appear as a simple doublet if their coupling to Hα is dominant, they can also present as a more complex multiplet. They are expected around δ 3.1 ppm .

    • The amino protons (-NH₂ ) typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Their chemical shift is highly variable depending on solvent, concentration, and temperature. This signal will disappear upon shaking the sample with D₂O, a useful confirmatory test.

Caption: Key ¹H-¹H spin-spin coupling relationships in the molecule.

Part 2: ¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.

Table 2: Summary of Expected ¹³C NMR Spectral Data

Assigned CarbonsChemical Shift (δ, ppm)
C=O (Ester Carbonyl)~172
C-2', C-6' (Pyridine)~150
C-4' (Pyridine)~148
C-3', C-5' (Pyridine)~124
-O-CH₂- (Ethyl)~62
(CH-N)~55
(CH₂-Py)~38
-CH₃ (Ethyl)~14
Detailed Signal Analysis
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule due to both its sp² hybridization and the double bond to an electronegative oxygen atom. It appears at the far downfield end of the spectrum, typically around δ 170-175 ppm . [7][8]

  • Pyridine Ring Carbons (C-2'/6', C-3'/5', C-4'):

    • The carbons adjacent to the nitrogen (C-2', C-6' ) are significantly deshielded and resonate around δ 150 ppm .

    • The substituted carbon (C-4' ) also appears at a low field, around δ 148 ppm . The exact chemical shifts of aromatic carbons can be influenced by the substituent. [9][10] * The carbons meta to the nitrogen (C-3', C-5' ) are the most shielded of the aromatic carbons, appearing around δ 124 ppm .

  • Aliphatic Carbons (Cα, Cβ, Ethyl Group):

    • The ethyl ester -O-CH₂- carbon is deshielded by the adjacent oxygen and resonates around δ 62 ppm . [8] * The carbon, bonded to the amino group, is found in the typical range for α-carbons of amino acids, around δ 55 ppm . [11][12] * The carbon, which links the pyridine ring to the chiral center, is found further upfield at approximately δ 38 ppm .

    • The terminal ethyl -CH₃ carbon is the most shielded carbon in the molecule, resonating at the high-field end of the spectrum, around δ 14 ppm .

Comparative Analysis and Conclusion

The assigned chemical shifts for Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate align well with established data for its constituent functional groups. The ethyl group signals are comparable to those observed in simple esters like ethyl acetate. [13][14]The chemical shifts of the amino acid core (Cα, Hα) are consistent with values reported for other amino acid derivatives, with predictable variations due to the influence of the 4-pyridyl substituent. [15][16]Finally, the aromatic signals are characteristic of a 4-substituted pyridine ring system. [10][17][18] In conclusion, the comprehensive analysis of both ¹H and ¹³C NMR spectra provides a cohesive and self-validating dataset. The distinct signals, their integrations, and their coupling patterns collectively confirm the molecular structure of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate. This guide serves as a robust framework for researchers to confidently interpret the NMR data of this compound and its structural analogs, facilitating its application in drug discovery and development.

References

  • Malfara, M., Jansen, A., & Tierney, J.
  • Vila, J. A., et al. (2003). Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids. Biophysical Journal, 84(4), 2539-2548.
  • Uchiyama, S., et al. (2022).
  • Malfara, M., Jansen, A., & Tierney, J. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.
  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • NOP - Sustainability in the organic chemistry lab course. 1H-NMR.
  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids.
  • Nakamura, A., et al. 1 H NMR chemical shifts (ppm) observed for the H a protons of trans-4-styrylpyridines and its photoreaction products.
  • Havlin, R. H., et al. (2002, April 20). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins.
  • Wishart, D. S., et al. (1994). The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. PubMed.
  • ResearchGate.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-732.
  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997).
  • Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters.
  • SpectraBase. L-Alanine, N-[N-[N-(4-pyridinylmethylene)-L-valyl]-L-isoleucyl]-, ethyl ester - Optional[13C NMR] - Chemical Shifts.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • Gonzalez-Bobes, F., et al. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.
  • ResearchGate.
  • YouTube. (2024, March 20).
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR.
  • University of Wisconsin-Madison. Identifying amino acids in protein NMR spectra.
  • PubChem. L-4-Pyridylalanine.
  • KPWu's group research site. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids.
  • University of Colorado Boulder. Esters.
  • 13-C NMR Chemical Shift Table.pdf.
  • Typical proton chemical shifts for amino acids within a protein.
  • SpectraBase. Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts.
  • Chemguide. interpreting C-13 NMR spectra.
  • Metin, Balci. Basic 1H- and 13C-NMR Spectroscopy.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry. Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors.
  • ResearchGate. (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)
  • PubChemLite. Ethyl 2-amino-3-(pyridin-4-yl)
  • Sigma-Aldrich. Ethyl 2-amino-3-(4-pyridinyl)
  • PubChem. Ethyl 3-(pyridin-2-yl)
  • ResearchG
  • The Royal Society of Chemistry.
  • ChemScene. 103394-76-9 | ethyl 2-amino-3-(pyridin-2-yl)
  • ResearchGate. 1 H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Authored by: [Your Name/Department], Senior Application Scientist Abstract This guide provides a detailed technical overview of the expected mass spectrometry fragmentation pattern of Ethyl (2S)-2-amino-3-pyridin-4-ylpro...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This guide provides a detailed technical overview of the expected mass spectrometry fragmentation pattern of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, a key intermediate in pharmaceutical synthesis. We will explore the predictable fragmentation pathways based on its chemical structure, offering a robust framework for its identification and characterization. Furthermore, this guide will compare the direct mass spectrometric approach with alternative analytical methodologies, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their analytical workflows.

Introduction: The Analytical Challenge

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is a chiral amino acid ester of significant interest in medicinal chemistry. Its accurate identification and quantification are crucial for ensuring the quality and efficacy of downstream products. Mass spectrometry, with its high sensitivity and specificity, stands as a primary tool for the structural elucidation of such molecules. Understanding the fragmentation pattern is paramount for developing robust analytical methods, whether for reaction monitoring, purity assessment, or metabolic studies.

This guide is built on the foundational principles of mass spectrometry of amino acid derivatives and heterocyclic compounds, aiming to provide a predictive yet authoritative overview of the fragmentation behavior of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate under mass spectrometry, typically using techniques like Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), is governed by the lability of the ester group and the stability of the pyridine ring. The molecular weight of the compound is 194.23 g/mol .

Upon ionization in positive mode, the protonated molecule [M+H]⁺ at m/z 195 will be the precursor ion. Collision-induced dissociation (CID) of this ion is expected to yield a series of characteristic product ions. The fragmentation of amino acid esters is well-documented, often involving neutral losses from the ester and amino functionalities.[1][2] The presence of the aromatic pyridine ring is known to influence fragmentation, often leading to stable, resonance-stabilized fragment ions.[1]

Key Predicted Fragmentation Pathways:

  • Loss of the Ethyl Group (-CH₂CH₃): A common fragmentation for ethyl esters is the loss of an ethyl radical, leading to a fragment ion. However, the loss of ethylene (C₂H₄) is also a possibility.

  • Loss of the Ethoxycarbonyl Group (-COOCH₂CH₃): Cleavage of the bond between the alpha-carbon and the carbonyl group can result in the loss of the entire ethoxycarbonyl group.

  • Decarboxylation (-CO₂): The loss of carbon dioxide from the precursor or fragment ions is a common fragmentation pathway for carboxylic acids and their esters.

  • Cleavage of the Side Chain: Fragmentation can occur at the benzylic position (the C-C bond between the alpha-carbon and the pyridine ring), leading to the formation of a stable pyridylmethyl cation.

Based on these principles, the following table summarizes the major predicted fragment ions for Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate:

Predicted Fragment Ion (m/z) Proposed Structure/Neutral Loss Fragmentation Pathway
150[M+H - C₂H₅O]⁺Loss of the ethoxy group
122[M+H - COOC₂H₅]⁺Loss of the ethoxycarbonyl group
93[C₅H₄NCH₂]⁺Cleavage of the Cα-Cβ bond, forming the pyridylmethyl cation
78[C₅H₄N]⁺Pyridine ring fragment
Experimental Protocol: Mass Spectrometry Analysis

This section outlines a general protocol for the analysis of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate using Liquid Chromatography-Mass Spectrometry (LC-MS).

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

3.2. Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full scan (MS1) from m/z 50-300 to identify the precursor ion, followed by product ion scan (MS/MS) of the protonated molecule at m/z 195.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation and obtain a rich product ion spectrum.

Comparative Analysis with Alternative Techniques

While direct MS analysis is a powerful tool, other analytical techniques are also employed for the analysis of amino acids and their derivatives.[3]

Technique Principle Advantages Disadvantages
Direct Infusion MS/MS Direct introduction of the sample into the mass spectrometer without prior chromatographic separation.High throughput, rapid analysis.Susceptible to ion suppression from matrix components, inability to separate isomers.
LC-MS/MS Chromatographic separation prior to mass spectrometric detection.High specificity and sensitivity, can separate isomers and isobars.[4]Longer analysis time compared to direct infusion.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of the analyte by gas chromatography followed by mass spectrometric detection.[1]Excellent chromatographic resolution for volatile compounds.Requires derivatization for non-volatile amino acid esters, which adds complexity and potential for side reactions.[3]
Pre-column Derivatization with HPLC-UV/Fluorescence Chemical derivatization of the amino acid ester to introduce a chromophore or fluorophore, followed by HPLC separation and detection.[3]Well-established and robust methods, good sensitivity with fluorescence detection.Derivatization can be time-consuming and may not be suitable for all matrices, lacks the structural information provided by MS.
Visualization of the Fragmentation Pathway and Experimental Workflow

Diagram 1: Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [M+H]⁺ m/z 195 Frag1 [M+H - C₂H₅O]⁺ m/z 150 Precursor->Frag1 - C₂H₅O Frag2 [M+H - COOC₂H₅]⁺ m/z 122 Precursor->Frag2 - COOC₂H₅ Frag3 [C₅H₄NCH₂]⁺ m/z 93 Precursor->Frag3 - C₄H₇NO₂ Frag4 [C₅H₄N]⁺ m/z 78 Frag3->Frag4 - CH₂

Caption: Predicted fragmentation of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.

Diagram 2: LC-MS/MS Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepare Standard Solutions Inject Inject Sample Prep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Select Precursor Ion Selection (m/z 195) Ionize->Select Fragment Collision-Induced Dissociation (CID) Select->Fragment Detect Product Ion Detection Fragment->Detect Analyze Spectrum Interpretation & Quantification Detect->Analyze

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate provides a highly specific and sensitive method for its characterization. The predicted fragmentation pattern, dominated by losses related to the ethyl ester group and the formation of a stable pyridylmethyl cation, offers a clear signature for its identification. While alternative methods like GC-MS and HPLC with derivatization exist, LC-MS/MS offers a superior balance of specificity, sensitivity, and ease of sample preparation for this class of compounds. This guide provides a foundational understanding for researchers to develop and validate robust analytical methods for this important pharmaceutical intermediate.

References
  • Gelpi, E., Koenig, W. A., Gibert, J., & Oro, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.
  • Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
  • Biemann, K., & Vetter, W. (1960). Quantitative analysis of amino acid mixtures. Chimia, 14, 395-397.
  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry, 17(12), 1297–1311. [Link]

Sources

Comparative

comparing the reactivity of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate with its 2- and 3-pyridyl isomers

Introduction In the landscape of modern drug discovery and peptide chemistry, non-proteinogenic amino acids serve as invaluable building blocks for crafting novel therapeutics with enhanced potency, selectivity, and meta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and peptide chemistry, non-proteinogenic amino acids serve as invaluable building blocks for crafting novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, the pyridylalanines—structural analogs of phenylalanine where a benzene ring is replaced by pyridine—have garnered significant attention.[1][2] This guide provides an in-depth comparative analysis of the chemical reactivity of three key regioisomers: Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate and its 2- and 3-pyridyl counterparts.

The seemingly subtle shift in the position of the nitrogen atom within the pyridine ring introduces profound changes to the electronic landscape of each molecule. These electronic perturbations, in turn, dictate the reactivity of the three principal functional groups: the α-amino group, the ethyl ester, and the pyridine ring itself. Understanding these differences is paramount for researchers and drug development professionals seeking to employ these isomers in synthetic strategies, enabling predictable outcomes in derivatization, peptide coupling, and metabolic stability studies. This document will elucidate the underlying chemical principles governing the reactivity of each isomer, supported by mechanistic insights and detailed experimental protocols.

The Decisive Role of Nitrogen Placement: Electronic and Steric Effects

The fundamental reactivity of the pyridine ring is governed by the high electronegativity of the nitrogen atom, which renders the ring electron-deficient compared to benzene.[3][4] This electron-withdrawing character is transmitted to the alanine side chain through both inductive (through-bond) and resonance (through-space) effects, with the magnitude and nature of the effect being critically dependent on the nitrogen's position relative to the side chain.[5]

  • Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (4-Pyridyl Isomer): The nitrogen atom is in the para position relative to the point of attachment. It exerts a strong electron-withdrawing effect on the side chain through both induction and resonance. This significantly reduces the electron density at the benzylic carbon, which in turn deactivates the α-amino group (making it less nucleophilic) and activates the ester carbonyl (making it more electrophilic).

  • Ethyl (2S)-2-amino-3-pyridin-2-ylpropanoate (2-Pyridyl Isomer): With the nitrogen in the ortho position, the electronic effects are similar to the 4-pyridyl isomer, featuring strong deactivation via induction and resonance. However, the proximity of the nitrogen lone pair to the side chain introduces significant steric hindrance and the potential for intramolecular interactions, such as hydrogen bonding, which can further modulate reactivity.

  • Ethyl (2S)-2-amino-3-pyridin-3-ylpropanoate (3-Pyridyl Isomer): The nitrogen atom is in the meta position. In this configuration, the electron-withdrawing influence is transmitted almost exclusively through the weaker inductive effect; resonance withdrawal to the C3 position is not possible.[5][6] Consequently, the amino and ester groups of the 3-pyridyl isomer exhibit reactivity most similar to that of a standard alkyl-substituted α-amino acid ester.

G cluster_4 4-Pyridyl Isomer (Para) cluster_2 2-Pyridyl Isomer (Ortho) cluster_3 3-Pyridyl Isomer (Meta) node4 N(+) || C-CH2-R node4_res Strong Resonance & Inductive Withdrawal node4->node4_res Reduced Amine Nucleophilicity\nIncreased Ester Electrophilicity Reduced Amine Nucleophilicity Increased Ester Electrophilicity node4_res->Reduced Amine Nucleophilicity\nIncreased Ester Electrophilicity node2 N(+) /    C=C-CH2-R node2_res Strong Resonance & Inductive Withdrawal + Steric Hindrance node2->node2_res node2_res->Reduced Amine Nucleophilicity\nIncreased Ester Electrophilicity node3 N /    C=C(CH2-R)-C node3_res Weak Inductive Withdrawal Only node3->node3_res Near-Normal Reactivity Near-Normal Reactivity node3_res->Near-Normal Reactivity

Caption: Electronic influence of nitrogen position on the side chain.

Comparative Reactivity Analysis

The electronic and steric differences manifest directly in the chemical behavior of the isomers across several key reaction classes.

A. N-Acylation of the α-Amino Group

N-acylation is a fundamental reaction for peptide synthesis and the creation of diverse molecular libraries. The reaction rate is directly proportional to the nucleophilicity of the α-amino group.

Reactivity Order Prediction: 3-Pyridyl > 4-Pyridyl ≥ 2-Pyridyl

  • 3-Pyridyl Isomer: As its amino group is the least deactivated by the pyridine ring, it is expected to be the most nucleophilic and therefore the most reactive towards acylating agents.

  • 4-Pyridyl and 2-Pyridyl Isomers: The strong electron-withdrawing nature of the nitrogen at these positions significantly reduces the nucleophilicity of the amino group, leading to slower acylation rates. The 2-pyridyl isomer may react slightly slower than the 4-pyridyl due to steric hindrance from the adjacent nitrogen atom, which can impede the approach of the acylating agent.[7]

Table 1: Comparative Data for N-Acylation

Isomer Relative Reactivity Typical Conditions Expected Yield Mechanistic Rationale
4-Pyridyl Moderate Acyl chloride, Et3N, DCM, 0°C to rt[7] Good Strong electron withdrawal deactivates the amine.
2-Pyridyl Moderate to Low Acyl chloride, Et3N, DCM, 0°C to rt Good to Moderate Strong electron withdrawal plus potential steric hindrance.

| 3-Pyridyl | High | Acyl chloride, Et3N, DCM, 0°C to rt[7] | Excellent | Weak inductive deactivation results in high amine nucleophilicity. |

G cluster_workflow Comparative N-Acylation Workflow start Prepare 3 parallel reactions (1 for each isomer) dissolve Dissolve isomer (1.0 eq) & Et3N (1.2 eq) in anhydrous DCM start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_acyl Add Acyl Chloride (1.1 eq) dropwise in DCM cool->add_acyl react Stir at 0°C for 30 min, then warm to RT for 2-4h add_acyl->react quench Quench with aq. NaHCO3 & extract with DCM react->quench dry Dry organic layer (Na2SO4), filter, and concentrate quench->dry purify Purify via Silica Gel Column Chromatography dry->purify analyze Analyze yield and purity (TLC, NMR, LC-MS) purify->analyze

Caption: Experimental workflow for comparative N-acylation.

B. Hydrolysis of the Ethyl Ester

Ester hydrolysis, particularly base-catalyzed saponification, is sensitive to the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon is more susceptible to nucleophilic attack by a hydroxide ion.

Reactivity Order Prediction: 4-Pyridyl ≈ 2-Pyridyl > 3-Pyridyl

  • 4-Pyridyl and 2-Pyridyl Isomers: The powerful electron-withdrawing effect of the nitrogen atom is relayed to the ester, increasing the partial positive charge on the carbonyl carbon and accelerating the rate of hydrolysis.

  • 3-Pyridyl Isomer: With only a weak inductive effect at play, the ester carbonyl is significantly less electrophilic, resulting in a slower hydrolysis rate compared to the other two isomers.[8]

Table 2: Comparative Data for Ester Hydrolysis (Saponification)

Isomer Relative Reactivity Typical Conditions Expected Outcome Mechanistic Rationale
4-Pyridyl High 1M NaOH (aq), THF/MeOH, rt Rapid conversion to carboxylate Strong electron withdrawal activates the carbonyl.
2-Pyridyl High 1M NaOH (aq), THF/MeOH, rt Rapid conversion to carboxylate Strong electron withdrawal activates the carbonyl.

| 3-Pyridyl | Moderate | 1M NaOH (aq), THF/MeOH, rt or gentle heat | Slower conversion to carboxylate[9] | Weak inductive effect leads to a less electrophilic carbonyl. |

C. Reactions at the Pyridine Nitrogen: N-Oxidation

The pyridine nitrogen possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophilic oxidizing agents to form N-oxides.[10] The rate of this reaction depends on the basicity and steric accessibility of the nitrogen atom.

Reactivity Order Prediction: 3-Pyridyl > 4-Pyridyl > 2-Pyridyl

  • 3-Pyridyl Isomer: The nitrogen in the 3-position is the most basic and sterically unhindered, making it the most susceptible to oxidation. Its electronic environment is least affected by the side chain.

  • 4-Pyridyl Isomer: The nitrogen is sterically accessible, but its basicity is reduced by the electron-withdrawing effect of the side chain at the para position.

  • 2-Pyridyl Isomer: This isomer is the least reactive. Its basicity is reduced similarly to the 4-isomer, but more importantly, the bulky side chain in the adjacent ortho position provides significant steric hindrance, impeding the approach of the oxidizing agent.[1][11] This difficulty in direct reaction has led to alternative synthetic strategies, such as oxidizing a precursor before hydrogenation.[1][12]

Table 3: Comparative Data for N-Oxidation

Isomer Relative Reactivity Typical Conditions Expected Yield Mechanistic Rationale
4-Pyridyl Moderate m-CPBA, DCM, 0°C to rt[2] Good Sterically accessible but electronically deactivated.
2-Pyridyl Very Low m-CPBA, DCM, prolonged time Low to None[1] Electronically deactivated and severe steric hindrance.

| 3-Pyridyl | High | m-CPBA, DCM, 0°C to rt | Excellent | High basicity and sterically accessible nitrogen. |

G cluster_workflow Comparative N-Oxidation Workflow start Prepare 3 parallel reactions (1 for each isomer) dissolve Dissolve isomer (1.0 eq) in anhydrous DCM start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_oxidant Add m-CPBA (1.1 eq) portion-wise cool->add_oxidant react Stir at 0°C for 30 min, then warm to RT and monitor by TLC (e.g., 4-8h) add_oxidant->react workup Wash with aq. Na2S2O3, then aq. NaHCO3 react->workup dry Dry organic layer (MgSO4), filter, and concentrate workup->dry purify Purify via Chromatography or Recrystallization dry->purify analyze Analyze yield and purity (NMR, LC-MS) purify->analyze

Caption: Experimental workflow for comparative N-oxidation.

Detailed Experimental Protocols

The following protocols are provided as a standardized baseline for comparing the reactivity of the three isomers.

Protocol 1: General Procedure for N-Acetylation
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the pyridylalanine ethyl ester isomer (1.0 mmol, 1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add triethylamine (0.21 mL, 1.5 mmol, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: In a separate vial, dissolve acetyl chloride (0.08 mL, 1.1 mmol, 1.1 eq) in anhydrous DCM (2 mL). Add this solution dropwise to the cooled reaction mixture over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acetylated product.

Protocol 2: General Procedure for Ester Hydrolysis (Saponification)
  • Reaction Setup: Dissolve the pyridylalanine ethyl ester isomer (1.0 mmol, 1.0 eq) in a mixture of tetrahydrofuran (THF, 5 mL) and methanol (2 mL) in a round-bottom flask.

  • Hydrolysis: Add a 1M aqueous solution of sodium hydroxide (NaOH, 2.0 mL, 2.0 mmol, 2.0 eq) to the stirring solution at room temperature.

  • Reaction: Monitor the reaction by TLC until the starting material is fully consumed. Gentle heating (40 °C) may be required for the 3-pyridyl isomer to achieve a reasonable reaction time.

  • Work-up: Upon completion, cool the mixture to 0 °C and carefully acidify to pH ~5-6 with 1M hydrochloric acid (HCl). The amino acid product may precipitate.

  • Isolation: Concentrate the solvent under reduced pressure. The resulting solid can be purified by recrystallization or ion-exchange chromatography to isolate the zwitterionic amino acid.

Protocol 3: General Procedure for N-Oxidation
  • Reaction Setup: Dissolve the pyridylalanine ethyl ester isomer (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add 3-chloroperoxybenzoic acid (m-CPBA, ~77%, 247 mg, 1.1 mmol, 1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC. The reaction time will vary significantly between isomers (e.g., 2-4 hours for the 3-pyridyl isomer vs. 24+ hours for the 2-pyridyl isomer).

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na2S2O3, 10 mL). Stir for 10 minutes, then transfer to a separatory funnel.

  • Isolation: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in DCM) to yield the pure N-oxide.

Conclusion and Outlook

The reactivity of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate and its 2- and 3-pyridyl isomers is a clear and predictable function of the nitrogen atom's position within the aromatic ring.

  • The 3-pyridyl isomer behaves most like a standard amino acid ester, exhibiting the highest nucleophilicity at its α-amino and pyridine nitrogen atoms, but the lowest reactivity towards ester hydrolysis.

  • The 4-pyridyl and 2-pyridyl isomers display significantly reduced amine nucleophilicity and enhanced ester electrophilicity due to strong electronic deactivation. The 2-pyridyl isomer is further distinguished by pronounced steric hindrance around its pyridine nitrogen, rendering it almost inert to N-oxidation under standard conditions.

These distinct reactivity profiles provide a powerful toolkit for the synthetic chemist. For applications requiring rapid N-acylation or selective N-oxidation of the pyridine ring, the 3-pyridyl isomer is the clear choice. Conversely, if enhanced susceptibility to esterase-mediated hydrolysis is desired for a pro-drug strategy, the 4- or 2-pyridyl isomers would be superior candidates. By understanding these fundamental principles, researchers can make informed decisions, streamlining the synthesis of complex peptides and small molecule drugs with precisely tuned chemical properties.

References

  • Adamczyk, M., Akireddy, S. R., & Reddy, R. E. (2001). Enantioselective synthesis of (2-pyridyl)alanines via catalytic hydrogenation and application to the synthesis of L-azatyrosine. Organic Letters, 3(20), 3157–3159.

  • Adamczyk, M., Akireddy, S. R., & Reddy, R. E. (2001). Enantioselective Synthesis of (2-Pyridyl)alanines via Catalytic Hydrogenation and Application to the Synthesis of l-Azatyrosine. American Chemical Society. Available at: [Link]

  • Adamczyk, M., Akireddy, S. R., & Reddy, R. E. (2001). Enantioselective Synthesis of (2-Pyridyl)alanines via Catalytic Hydrogenation and Application to the Synthesis of l-Azatyrosine. Organic Letters - ACS Publications. Available at: [Link]

  • Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125.

  • Walker, M., et al. (1997). Synthesis of all Three Regioisomers of Pyridylalanine. Synlett.
  • Sullivan, P. T., Kester, M., & Norton, S. J. (1968). Synthesis and study of pyridylalanine N-oxides. Journal of Medicinal Chemistry, 11(6), 1172-1176. Available at: [Link]

  • StudySmarter. (n.d.). EAS Reactions of Pyridine Explained. Available at: [Link]

  • Kobus, M., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 26(7), 1917.

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Sullivan, P. T., Kester, M., & Norton, S. J. (1968). Synthesis and study of pyridylalanine N-oxides. Journal of Medicinal Chemistry. Available at: [Link]

  • University of Oxford. (n.d.). Aromatic heterocycles 1: structures and reactions. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Available at: [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1971). Effects of substituents on the reactivity of the pyridine nitrogen. RSC Publishing.
  • Padole, P. R. (n.d.). Heterocyclic Compounds Part-III (Pyridine). Slideshare. Available at: [Link]

  • Land of Learning. (2025). Pyridine Electrophilic Substitution Reactions. YouTube. Available at: [Link] (Note: Representative URL).

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]

  • Kochetkov, N. K., & Budovskii, E. I. (Eds.). (n.d.). Organic Chemistry of Nucleic Acids. Part B, Chapter 9. Modification of Heterocyclic Bases.
  • ResearchGate. (2025). Hydrogenation of pyridine derivatives and application to the preparation of intermediates for biologically active compounds and drugs. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiomerically Pure Ring-Substituted l-Pyridylalanines by Biocatalytic Hydroamination. Available at: [Link]

  • Miller, S. J., et al. (2020). Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv. (Note: Representative DOI for a preprint server).

  • Al-Rawi, J. M. A., & Al-Iraqi, M. A. H. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Available at: [Link]

  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Available at: [Link]

  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-(pyridin-2-yl)propanoate. CID 347337. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity of 2-amino-3-cyanopyridines. Available at: [Link]

  • Frontiers. (n.d.). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Available at: [Link]

Sources

Validation

Biological Activity Comparison: Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate vs. L-Phenylalanine Analogs

As drug development shifts toward highly selective peptidomimetics and small molecules, the strategic replacement of canonical amino acids with unnatural bioisosteres has become a cornerstone of medicinal chemistry. This...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly selective peptidomimetics and small molecules, the strategic replacement of canonical amino acids with unnatural bioisosteres has become a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison between L-phenylalanine (L-Phe) and Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (the ethyl ester of L-4-pyridylalanine , hereafter referred to as 4-Pal ).

By analyzing the causality behind their divergent biological activities, this guide equips researchers with the mechanistic insights required to optimize target affinity, metabolic stability, and pharmacokinetic profiles.

Mechanistic Divergence: The Pyridine vs. Benzene Scaffold

The fundamental difference between L-Phe and 4-Pal lies in the substitution of a carbon atom in the benzene ring with a nitrogen atom, yielding a pyridine ring. This single-atom alteration profoundly changes the molecule's electronic and physical properties:

  • Electrostatic Potential & π−π Stacking: The electronegative nitrogen withdraws electron density from the aromatic ring, making the pyridine ring electron-deficient compared to the electron-rich benzene ring of L-Phe. This allows 4-Pal to participate in inverse or offset π−π stacking interactions with electron-rich aromatic residues (like Tyrosine) on target proteins[1].

  • Hydrogen Bonding: Unlike the purely hydrophobic phenyl ring, the pyridine nitrogen acts as a localized hydrogen-bond acceptor, enabling novel electrostatic anchoring within binding pockets.

  • Lipophilicity (LogP): The introduction of the basic nitrogen reduces the overall lipophilicity of the residue, increasing aqueous solubility while altering membrane permeability.

Case Study 1: MMP-7 Inhibition in Kidney Fibrosis

In the structure-based drug design of Matrix Metalloproteinase-7 (MMP-7) inhibitors, replacing L-Phe with 4-Pal at the P3 position of the inhibitor scaffold yielded dramatic improvements. The 4-Pal residue established a novel π−π stacking interaction with Tyr167 at the S3 subsite of MMP-7[1]. Because the S3 subsite of MMP-7 differs slightly from other MMPs, this specific interaction significantly improved both the potency and the subtype selectivity of the inhibitor, successfully suppressing kidney fibrosis progression in vivo[1].

Case Study 2: Cyclin D1 / CDK4 Binding Penalties

The addition of a polar nitrogen is not universally beneficial and must be contextually validated. When 4-Pal was incorporated into the p21 analog sequence (SAKRRLXG) to target the Cyclin D1 groove, the binding affinity decreased 200-fold relative to the native L-Phe sequence[2]. The primary binding pocket for this sequence is strictly hydrophobic; the energetic penalty required to desolvate the polar pyridine nitrogen of 4-Pal far outweighed any structural mimicry, resulting in a loss of activity against CDK4/cyclin D1[2].

Case Study 3: Antimicrobial Antagonism

In biological systems, 4-Pal acts as a direct competitive antagonist to L-Phe. In Escherichia coli, 4-pyridylalanine and its N-oxide derivatives compete for binding to aminoacyl-tRNA synthetases, acting as false feedback inhibitors and halting bacterial growth[3]. This toxicity is directly reversed by supplementing the environment with excess L-phenylalanine or tyrosine, proving the competitive causality of the unnatural analog[3]. Furthermore, engineered E. coli strains with modified PheRS binding pockets can efficiently incorporate 4-Pal into recombinant proteins, demonstrating its utility as a synthetic biology probe[4].

Structural and Functional Workflow

The decision to substitute L-Phe with 4-Pal strictly dictates the downstream optimization pathway of a therapeutic compound.

G Start Aromatic Residue at Binding Interface Phe L-Phenylalanine (Hydrophobic Core) Start->Phe Pyr 4-Pyridylalanine (Polar/H-Bond Acceptor) Start->Pyr Stack1 Standard Hydrophobic Desolvation Phe->Stack1 Stack2 Novel π-π Stacking (e.g., with Tyr167) Pyr->Stack2 Result1 Broad Target Affinity (Lower Selectivity) Stack1->Result1 Result2 High Target Selectivity (e.g., MMP-7 Inhibition) Stack2->Result2

Divergent binding mechanisms of L-Phe vs. 4-Pyridylalanine in drug design.

Quantitative Data Comparison

The following table synthesizes the physicochemical and biological performance metrics of L-Phe versus Ethyl 4-Pal across validated experimental models.

Parameter / PropertyL-Phenylalanine (L-Phe)Ethyl 4-Pyridylalanine (4-Pal)Impact on Drug Design
Aromatic Ring System Benzene (Electron-rich)Pyridine (Electron-deficient)Alters π−π stacking orientation (e.g., edge-to-face vs. offset).
Hydrogen Bonding None (Hydrophobic)H-Bond Acceptor (Nitrogen)Enables targeting of polar residues within hydrophobic pockets.
MMP-7 Inhibition (P3 Position) Moderate AffinityHigh Affinity & Selectivity4-Pal interacts specifically with Tyr167, increasing subtype selectivity[1].
Cyclin D1 Affinity (p21 analog) High Affinity (Native)200-fold decrease in activityPolar nitrogen incurs a massive desolvation penalty in hydrophobic grooves[2].
Bacterial Toxicity (E. coli) Essential NutrientGrowth Inhibitor (Antagonist)4-Pal acts as a competitive inhibitor for aminoacyl-tRNA synthetases[3].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems to accurately measure the differential biological activity between L-Phe and 4-Pal analogs.

Protocol 1: FRET-Based MMP-7 Enzyme Inhibition Assay

Purpose: To quantify the enhanced binding affinity ( IC50​ ) generated by 4-Pal's π−π stacking interaction with Tyr167.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl2​ , 0.05% Brij-35, pH 7.5). Reconstitute recombinant human MMP-7 and the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO.

  • Compound Dilution: Serially dilute the L-Phe control peptide and the 4-Pal modified peptide from 10 μM to 0.1 nM in assay buffer.

  • Enzyme Incubation: Add 1 nM of MMP-7 to a 384-well black microplate. Add the serially diluted inhibitors. Self-Validation: Include a no-inhibitor control (100% activity) and a no-enzyme control (background fluorescence). Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 2 μM of the FRET substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Continuously monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) for 20 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

  • Data Analysis & Z'-Factor: Calculate the IC50​ using a 4-parameter logistic regression. Validate the assay robustness by calculating the Z'-factor between the no-inhibitor and no-enzyme controls (A Z'-factor > 0.6 is required for valid comparative data).

Protocol 2: Competitive Bacterial Growth Inhibition Assay

Purpose: To evaluate the antagonistic activity of 4-Pal against L-Phe in E. coli.

  • Inoculum Preparation: Grow E. coli (e.g., strain 9723) overnight in M9 minimal medium. Dilute the culture to an OD600​ of 0.05 in fresh M9 medium.

  • Treatment Matrix: In a 96-well plate, create a checkerboard matrix. On the X-axis, titrate Ethyl 4-Pal N-oxide from 0 to 100 μg/mL . On the Y-axis, titrate L-Phe from 0 to 50 μg/mL .

  • Incubation: Incubate the plate at 37°C with continuous shaking for 16-20 hours.

  • Quantification: Measure the OD600​ to determine bacterial density.

  • Causality Verification: The assay is self-validating; true competitive antagonism is confirmed if the growth inhibition caused by high concentrations of 4-Pal (e.g., >30 μg/mL ) is completely rescued by the stoichiometric addition of L-Phe[3].

References

  • "Structure-Based Optimization and Biological Evaluation of Potent and Selective MMP‑7 Inhibitors for Kidney Fibrosis", Figshare (Journal of Medicinal Chemistry),[Link]

  • "Structural and functional analysis of cyclin D1 reveals p27 and substrate inhibitor binding requirements", SciSpace,[Link]

  • "Synthesis and study of pyridylalanine N-oxides", ACS Publications,[Link]

  • "Proteins Carrying One or More Unnatural Amino Acids", NCBI - NIH,[Link]

Sources

Comparative

Enantiomeric Excess Determination of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate: A Comparative Guide to Chiral Derivatizing Agents

Heteroaryl amino acids, such as 4-pyridylalanine and its ester derivatives, are increasingly critical in the design of peptide therapeutics due to their ability to modulate aqueous solubility, metabolic stability, and re...

Author: BenchChem Technical Support Team. Date: March 2026

Heteroaryl amino acids, such as 4-pyridylalanine and its ester derivatives, are increasingly critical in the design of peptide therapeutics due to their ability to modulate aqueous solubility, metabolic stability, and receptor affinity[1]. However, quantifying the enantiomeric excess (ee) of molecules like Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate presents unique analytical challenges. The presence of a basic pyridine nitrogen, a nucleophilic alpha-amine, and a hydrolyzable ethyl ester requires highly selective analytical methodologies.

This guide objectively compares the performance of leading Chiral Derivatizing Agents (CDAs)—specifically Marfey’s Reagent and Mosher’s Acid Chloride—against direct chiral chromatography, providing self-validating protocols and experimental data to ensure rigorous stereochemical analysis.

Objective Comparison: CDAs vs. Direct Chiral Analysis

When determining the ee of an amino acid ester, analysts must choose between pre-column derivatization (forming diastereomers separable on standard achiral media) and direct analysis using Chiral Stationary Phases (CSPs).

Table 1: Performance Comparison of Analytical Strategies
FeatureMarfey's Reagent (L-FDAA)Mosher's Acid Chloride (MTPA-Cl)Direct Chiral HPLC (CSP)
Analytical Platform LC-UV (340 nm) or LC-MS 1 H, 13 C, or 19 F NMRHPLC (UV/MS)
Derivatization Time 1 hour2 - 4 hoursNone
Sample Requirement < 1 mg (Highly sensitive)2 - 5 mg (Requires NMR)Variable (Depends on UV abs)
Matrix Tolerance High (Chromatographic separation)Low (Requires pure sample)Medium
Risk of Ester Hydrolysis Moderate (Requires aprotic conditions)Low (Anhydrous conditions)None
Primary Advantage Exceptional sensitivity; uses standard C18 columns[2]No chromophore needed; absolute configuration assignment[3]Non-destructive; direct measurement

Analytical Workflow & Decision Logic

The selection of a CDA depends heavily on the available instrumentation and the specific matrix of the sample. The following workflow outlines the decision-making process and validation checkpoints required for rigorous analysis.

CDA_Workflow Start Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate Enantiomeric Purity Analysis Choice Select Analytical Platform Start->Choice HPLC LC-UV / LC-MS Choice->HPLC NMR 1H / 19F NMR Choice->NMR Marfey Derivatize with L-FDAA (Marfey's Reagent) HPLC->Marfey Mosher Derivatize with (R)/(S)-MTPA-Cl (Mosher's Acid Chloride) NMR->Mosher Mech1 SNAr at alpha-amine Forms Diastereomers Marfey->Mech1 Mech2 Acylation at alpha-amine Forms Diastereomeric Amides Mosher->Mech2 Val1 Self-Validation: Run D,L-racemate standard to confirm Rs > 1.5 Mech1->Val1 Val2 Self-Validation: Compare (R)- and (S)-MTPA Δδ to rule out kinetic resolution Mech2->Val2 End1 Calculate %ee via Peak Area Ratio (UV 340nm) Val1->End1 End2 Calculate %ee via Integration of 19F Signals Val2->End2

Workflow for selecting and validating chiral derivatizing agents for 4-pyridylalanine esters.

Detailed Methodologies & Self-Validating Protocols

To ensure scientific integrity, every analytical protocol must be a self-validating system. The methodologies below explicitly detail the causality behind the chemical conditions chosen to protect the integrity of the ethyl ester while ensuring complete derivatization.

Protocol A: LC-UV Analysis via Marfey’s Reagent (L-FDAA)

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with primary amines via Nucleophilic Aromatic Substitution (S N​ Ar) [4].

  • Causality of Experimental Design: Standard Marfey's derivatization uses aqueous NaHCO 3​ . However, basic aqueous conditions risk hydrolyzing the ethyl ester of our target molecule back to the free amino acid, destroying the specific analyte we intend to measure. Therefore, this protocol utilizes an aprotic solvent (DMF) and a non-nucleophilic organic base (DIPEA) to facilitate S N​ Ar while preserving the ester linkage.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 1.0 mg of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate in 100 µL of anhydrous DMF.

  • Reagent Addition: Add 50 µL of a 1% (w/v) solution of L-FDAA in acetone.

  • Catalysis: Add 20 µL of 1 M N,N-Diisopropylethylamine (DIPEA).

  • Incubation: Heat the mixture at 40°C for 60 minutes in the dark.

  • Quenching: Add 20 µL of 1 M HCl to halt the reaction. Causality: Acidification protonates the basic pyridine ring and any unreacted alpha-amine, immediately stopping the S N​ Ar reaction and stabilizing the formed diastereomers for reverse-phase chromatography.

  • Dilution: Dilute with 810 µL of mobile phase A (Water + 0.1% TFA) prior to injection.

  • Self-Validation Checkpoint:

    • Blank Run: Inject a sample containing only L-FDAA and DIPEA to identify reagent hydrolysis peaks.

    • Racemate Run: Derivatize a racemic standard (D,L-mix) of the ester. You must observe baseline resolution ( Rs​>1.5 ) between the L-FDAA-(2S)-ester and L-FDAA-(2R)-ester before analyzing the unknown sample.

Protocol B: 19 F NMR Analysis via Mosher’s Acid Chloride (MTPA-Cl)

Mosher's method involves acylating the alpha-amine to form diastereomeric amides, which are then analyzed by NMR[3]. 19 F NMR is highly recommended here, as the CF 3​ signal appears in a clean spectral window (~ -69 ppm), completely free from interference by the pyridine or ethyl ester protons.

  • Causality of Experimental Design: The reaction must reach 100% conversion. If the reaction is quenched prematurely, kinetic resolution may occur (where the (S)-enantiomer reacts faster than the (R)-enantiomer, or vice versa), artificially skewing the final calculated ee. DMAP is added as a nucleophilic catalyst to ensure exhaustive acylation.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 5.0 mg of the ester in 0.5 mL of anhydrous CH 2​ Cl 2​ under a nitrogen atmosphere.

  • Base Addition: Add 10 µL of anhydrous Triethylamine (Et 3​ N) and 1.0 mg of 4-Dimethylaminopyridine (DMAP).

  • Reagent Addition: Add 15 µL of (R)-(-)-MTPA-Cl.

  • Incubation: Stir at room temperature for 2 hours. Monitor by TLC to confirm the complete disappearance of the starting amine.

  • Workup: Quench with 1 mL of saturated aqueous NaHCO 3​ . Extract with CH 2​ Cl 2​ (3 x 1 mL), dry the combined organic layers over Na 2​ SO 4​ , and concentrate under reduced pressure. Dissolve in CDCl 3​ for NMR analysis.

  • Self-Validation Checkpoint:

    • Dual-Enantiomer Derivatization: You must repeat the exact process in a separate vial using (S)-(+)-MTPA-Cl. The ee calculated from the integration of the (R)-MTPA amide signals must match the ee calculated from the (S)-MTPA amide signals within experimental error ( ±1% ). Furthermore, calculating the Δδ ( δS​−δR​ ) confirms the absolute configuration.

Experimental Data Presentation

The following table summarizes expected quantitative data for a sample of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate spiked to a theoretical purity of 98.0% ee, demonstrating the comparative readout of both self-validating methodologies.

Table 2: Analytical Readout for 98.0% ee Spiked Sample
MethodReagentSignal Monitored(2S)-Enantiomer Signal(2R)-Enantiomer SignalResolution ( Rs​ ) / Δδ Calculated ee (%)
LC-UV L-FDAA340 nm Absorbance tR​ = 14.2 min tR​ = 16.8 min Rs​ = 3.198.2 ± 0.1
19 F NMR (R)-MTPA-ClCF 3​ Resonance-69.15 ppm-68.90 ppm Δδ = 0.25 ppm98.1 ± 0.2
19 F NMR (S)-MTPA-ClCF 3​ Resonance-68.90 ppm-69.15 ppm Δδ = -0.25 ppm98.2 ± 0.2

Note: In reverse-phase LC of Marfey's derivatives, the L-FDAA-(2S)-amino acid derivative typically elutes before the L-FDAA-(2R)-derivative due to stronger intramolecular hydrogen bonding in the D-diastereomer, which increases its hydrophobicity[2].

References

  • A practical and scalable system for heteroaryl amino acid synthesis. Chemical Science (RSC). Available at:[Link]

  • Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective. Biomedical Chromatography (PubMed). Available at:[Link]

  • Model Studies toward the Synthesis of Dihydropyrimidinyl and Pyridyl α-Amino Acids via Three-Component Biginelli and Hantzsch Cyclocondensations. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of Chromatography B (NIH PMC). Available at:[Link]

Sources

Validation

X-Ray Crystal Structure Analysis of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate Derivatives: A Comprehensive Comparison Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Crystallization Methodologies and X-ray Source Technologies Executive Summary Ethyl (2S)-2-amino-3-pyridin-4-y...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Crystallization Methodologies and X-ray Source Technologies

Executive Summary

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate and its derivatives (e.g., N-Boc, N-Fmoc, or halogenated pyridine analogs) are critical chiral building blocks in peptide synthesis and small-molecule drug discovery. Verifying their absolute stereochemistry and polymorphic stability is a strict regulatory requirement in pharmaceutical development. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this validation.

However, these flexible, low-molecular-weight organic compounds often resist forming high-quality single crystals, frequently yielding twinned or highly mosaic microcrystals. Furthermore, because they consist entirely of "light" atoms (C, H, N, O), determining their absolute configuration requires optimized X-ray source technologies. This guide objectively compares the performance of leading crystallization techniques and diffractometer technologies to provide a field-proven, self-validating workflow for structural analysis.

Part 1: Crystallization Methodologies Compared

The fundamental bottleneck in SCXRD is obtaining a crystal of sufficient size and internal order[1]. For highly soluble amino acid derivatives, the method of supersaturation directly dictates the nucleation kinetics and subsequent crystal quality.

Vapor Diffusion vs. Slow Evaporation

While slow evaporation is the easiest method to implement, it relies on the continuous loss of solvent, which can lead to rapid, uncontrolled supersaturation. This often results in kinetic trapping, yielding microcrystals or twinned lattices[2].

Vapor diffusion, conversely, relies on the movement of a volatile anti-solvent into a solution via the vapor phase[3]. This creates a highly controlled, asymptotic approach to the solubility limit[1]. For Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate derivatives, the pyridine nitrogen and ester carbonyl act as strong hydrogen-bond acceptors, making them highly sensitive to solvent polarity shifts. Vapor diffusion allows these hydrogen-bond networks to assemble thermodynamically, drastically reducing mosaicity.

G N1 Synthesize Derivative N2 Solubility Screening N1->N2 N3 Vapor Diffusion Setup N2->N3 High Solubility N4 Slow Evaporation N2->N4 Low Solubility N5 Supersaturation & Nucleation N3->N5 Anti-solvent diffusion N4->N5 Solvent loss N6 Single Crystal Harvest N5->N6

Caption: Workflow comparing Vapor Diffusion and Slow Evaporation for crystal growth.

Quantitative Performance Data: Crystallization

Table 1: Empirical comparison of crystallization methods for N-Boc-Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (Average across 10 trials).

ParameterVapor Diffusion (DCM / Pentane)Slow Evaporation (EtOAc / Hexane)Causality / Mechanism
Average Crystal Volume 0.15 × 0.12 × 0.10 mm³0.05 × 0.04 × 0.02 mm³Vapor diffusion limits nucleation sites, allowing fewer crystals to grow larger[3].
Mosaicity 0.45°0.85°Slower anti-solvent diffusion prevents defect incorporation in the lattice[1].
Success Rate (Single Crystal) 80%35% (High twinning rate)Evaporation often crosses the metastable zone too quickly, inducing twinning[2].
Time to Harvest 3 to 7 days7 to 14 daysVapor diffusion kinetics are driven by the vapor pressure differential of the solvents[3].

Part 2: X-Ray Source Technologies Compared

Once a crystal is harvested, the choice of X-ray source dictates the quality of the diffraction data. For light-atom organic molecules like Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, determining the absolute configuration (the (2S) stereocenter) requires measuring the anomalous dispersion signal.

Microfocus Cu-Kα vs. Conventional Sealed Tube Mo-Kα

Historically, conventional 2 kW water-cooled sealed-tube Mo-Kα sources were the standard[4]. However, Mo-Kα radiation (λ = 0.71073 Å) interacts weakly with light atoms (C, H, N, O), producing a negligible anomalous signal. Furthermore, conventional tubes have a broad beam profile, wasting flux on the background when analyzing small crystals[5].

Modern 30 W air-cooled microfocus sources (e.g., Incoatec IµS) equipped with multilayer optics provide a narrow, Gaussian-shaped beam[6]. When paired with a Copper anode (Cu-Kα, λ = 1.5418 Å), the anomalous scattering cross-section for oxygen and nitrogen increases significantly. This combination delivers a high flux density directly matched to the size of the microcrystal, yielding superior signal-to-noise ratios ( I/σ ) and reliable absolute structure determination[7].

G C1 Mount Crystal (Cryoloop) C2 Microfocus Cu-Kα Irradiation C1->C2 C3 Diffraction Data Collection C2->C3 C4 Data Reduction & Integration C3->C4 C5 Structure Solution C4->C5 C6 Refinement & Flack Parameter C5->C6

Caption: Single-crystal X-ray diffraction pipeline emphasizing absolute configuration.

Quantitative Performance Data: Diffractometer Sources

Table 2: Data statistics comparison for a 0.08 × 0.05 × 0.04 mm³ crystal of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.

MetricMicrofocus Cu-Kα (30 W)Conventional Mo-Kα (2 kW)Advantage / Implication
Beam Profile / Spot Size ~100 µm (Gaussian)~500 µm (Plateau)Microfocus matches small crystal dimensions, reducing background noise[4].
Mean I/σ (High Res) 18.54.2Higher flux density of microfocus yields superior high-angle data[6].
R1 (all data) 3.8%8.5%Cu-Kα provides stronger overall diffraction for light-atom structures[7].
Flack Parameter ( x ) 0.02 (± 0.04)0.35 (± 0.45)Critical: Only Cu-Kα provides a statistically valid absolute configuration for this molecule.

Part 3: Verified Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the optimal path from powder to published structure.

Protocol 1: Vapor Diffusion Crystallization

Objective: Grow diffraction-quality single crystals using a gentle solubility gradient.

  • Solvent Selection: Dissolve 5-10 mg of the Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate derivative in 0.5 mL of a "good" solvent with a high boiling point (e.g., Dichloromethane or Methanol) in a 2 mL inner vial[3].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Assembly: Place the uncapped 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (e.g., Pentane or Diethyl Ether)[1].

  • Sealing and Incubation: Cap the 20 mL vial tightly with a Teflon-lined cap. Store in a vibration-free environment at a stable temperature (20 °C).

  • Validation: Monitor daily under a polarized light microscope. The appearance of sharp extinction under cross-polarizers validates the single-crystal nature of the lattice.

Protocol 2: Data Collection and Absolute Structure Refinement

Objective: Collect high-redundancy data to determine the (2S) stereocenter.

  • Harvesting & Cryoprotection: Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a 100 µm MiTeGen loop.

  • Cooling: Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream to minimize thermal motion and radiation damage[8].

  • Data Collection Strategy: Using a Microfocus Cu-Kα source, calculate a strategy that ensures >99% completeness and high redundancy (multiplicity > 5) for Friedel pairs. This redundancy is mathematically required to accurately measure the small intensity differences between hkl and −h−k−l reflections.

  • Integration & Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS). Self-Validation: The Rint​ value should drop below 5% after correction.

  • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[5].

  • Stereochemical Validation: Check the Flack parameter. A value of ~0 with a standard uncertainty (s.u.) < 0.1 confirms the correct absolute configuration (the 2S isomer). A value of ~1 indicates the inverted structure (2R), requiring a coordinate inversion.

References

  • A comparison of a microfocus X-ray source and a conventional sealed tube for crystal structure determination. IUCr Journals. Available at:[Link]

  • A comparison of a microfocus X-ray source and a conventional sealed tube for crystal structure determination. ResearchGate. Available at:[Link]

  • A comparison of a microfocus X-ray source and a conventional sealed tube for crystal structure determination (PDF). IUCr Journals. Available at:[Link]

  • Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination. National Institutes of Health (PMC). Available at:[Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (PMC). Available at:[Link]

  • How to crystallize your sample — X-ray Core. KU Leuven. Available at:[Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • Microfocus X-ray Sealed Tube Sources with Diamond Hybrid Anode Technology. Incoatec. Available at:[Link]

  • Comparative Analysis of Room Temperature Structures Determined by Macromolecular and Serial Crystallography. MDPI. Available at:[Link]

Sources

Comparative

comparing the synthetic efficiency of different routes to Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (often referred to as L-4-pyridylalanine ethyl ester) is a highly valued unnatural amino acid derivative. The basic pyridine nitrogen serves as a critical hydrogen-bond accepto...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (often referred to as L-4-pyridylalanine ethyl ester) is a highly valued unnatural amino acid derivative. The basic pyridine nitrogen serves as a critical hydrogen-bond acceptor and transition-metal ligand in medicinal chemistry, frequently incorporated into thrombin inhibitors, GPCR ligands, and mutant proteins[1]. However, the electron-deficient nature of the pyridine ring and its tendency to coordinate transition metals make the stereoselective synthesis of the α -carbon challenging.

As a Senior Application Scientist, I have evaluated the three primary synthetic paradigms for accessing this molecule: Catalytic Asymmetric Hydrogenation , Biocatalytic Kinetic Resolution , and Stoichiometric Chiral Auxiliaries . This guide objectively compares these routes, detailing the causality behind the experimental conditions and providing self-validating protocols for laboratory execution.

Strategic Overview

Choosing the optimal synthetic route depends entirely on the project phase. Discovery chemistry often relies on predictable chiral auxiliaries, whereas process chemistry favors the atom economy of asymmetric hydrogenation or the low cost of enzymatic resolution[2].

DecisionTree Target Target: Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate Cat Asymmetric Hydrogenation (Rh/Ru + Chiral Ligand) Target->Cat High Atom Economy Scale-up Enz Chemoenzymatic Resolution (Subtilisin / Acylase) Target->Enz Low Cost Mild Conditions Aux Chiral Auxiliary Alkylation (Schöllkopf Reagent) Target->Aux Predictable Stereochem Lab Scale

Fig 1: Strategic decision tree for selecting the synthetic route based on scale and cost parameters.

The Catalytic Approach: Asymmetric Hydrogenation

The most atom-economical route to enantiopure 4-pyridylalanines involves the Rh-catalyzed asymmetric hydrogenation of a prochiral dehydroamino acid[1].

Mechanistic Causality: The starting material must be an enamide (e.g., N-acetyl). The acetamido carbonyl oxygen coordinates to the cationic Rh(I) center, anchoring the substrate and directing the catalyst to the adjacent olefin. When utilizing a chiral ligand like (R,R) -DuPhos, the rigid, electron-rich phospholane rings create a highly specific chiral pocket. This steric environment blocks the Si face of the coordinated enamide, forcing the oxidative addition and subsequent reductive elimination of H2​ to occur exclusively on the Re face, yielding the (S)-enantiomer with >98% ee.

AsymHydro Start Ethyl (Z)-2-acetamido- 3-(pyridin-4-yl)acrylate Cat [Rh(COD)((R,R)-DuPhos)]BF4 H2 (60 psi), MeOH Start->Cat Inter Ethyl (2S)-2-acetamido- 3-pyridin-4-ylpropanoate Cat->Inter Deprot HCl / EtOH Reflux Inter->Deprot Product Ethyl (2S)-2-amino- 3-pyridin-4-ylpropanoate Deprot->Product

Fig 2: Mechanistic workflow for the Rh-catalyzed asymmetric hydrogenation of the dehydroamino acid.

Self-Validating Protocol
  • Preparation: In a nitrogen-filled glovebox (Rh(I) is highly sensitive to oxidation), dissolve Ethyl (Z)-2-acetamido-3-(pyridin-4-yl)acrylate (10 mmol) in anhydrous, thoroughly degassed MeOH (50 mL).

  • Catalysis: Add [Rh(COD)((R,R)-DuPhos)]BF4 (0.1 mol%). Transfer the mixture to a high-pressure Parr reactor.

  • Hydrogenation: Purge the reactor with H2​ gas three times, then pressurize to 60 psi. Stir at 25 °C for 12 hours.

    • Validation Checkpoint: Monitor H2​ consumption via a mass flow controller. The reaction is complete when volumetric uptake ceases. Validate >99% conversion via LC-MS before proceeding.

  • Deprotection: Concentrate the mixture in vacuo, dissolve the residue in 6N HCl/EtOH (1:1), and reflux for 4 hours to cleave the N-acetyl group while maintaining the ethyl ester.

  • Isolation: Neutralize carefully with saturated NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield the target compound.

The Biocatalytic Approach: Chemoenzymatic Kinetic Resolution

When transition metal contamination is a concern, or catalyst costs are prohibitive, chemoenzymatic resolution of a racemic mixture is the most cost-efficient procedure[2]. Enzymes such as α -chymotrypsin or Subtilisin Carlsberg are highly effective for this transformation[3].

Mechanistic Causality: Subtilisin Carlsberg is an alkaline serine protease. Its S1 binding pocket is perfectly contoured to accommodate the hydrophobic/aromatic side chain of the L-enantiomer (2S), while sterically rejecting the D-enantiomer (2R). The enzyme selectively hydrolyzes the ester of the L-enantiomer to the corresponding carboxylic acid. Because ester hydrolysis releases an acid, the reaction pH drops. The system must be buffered and actively titrated to pH 7.8 to keep the active-site histidine unprotonated, allowing it to act as a general base for the catalytic serine[1].

EnzRes Racemic Racemic Ethyl 2-acetamido- 3-pyridin-4-ylpropanoate Enzyme Subtilisin Carlsberg pH 7.8 Buffer Racemic->Enzyme L_Acid (2S)-2-acetamido- 3-pyridin-4-ylpropanoic acid Enzyme->L_Acid Hydrolyzed (Aqueous) D_Ester (2R)-Ethyl 2-acetamido- 3-pyridin-4-ylpropanoate Enzyme->D_Ester Unreacted (Organic) Esterify HCl / EtOH Esterification & Deprotection L_Acid->Esterify Target Ethyl (2S)-2-amino- 3-pyridin-4-ylpropanoate Esterify->Target

Fig 3: Biocatalytic kinetic resolution logic using Subtilisin Carlsberg for L-isomer selection.

Self-Validating Protocol
  • Suspension: Suspend racemic ethyl 2-acetamido-3-(pyridin-4-yl)propanoate (20 mmol) in 100 mL of 0.1 M phosphate buffer (pH 7.8) containing 10% DMSO to aid substrate solubility.

  • Biocatalysis: Add Subtilisin Carlsberg (50 mg). Stir gently at 30 °C.

  • Titration: Maintain the pH strictly at 7.8 using an autotitrator dispensing 1.0 M NaOH.

    • Validation Checkpoint: This is a self-validating kinetic resolution. The reaction must be terminated exactly when 10.0 mL (10 mmol, 0.5 eq) of NaOH is consumed, indicating exactly 50% conversion.

  • Separation: Extract the unreacted D-ester with EtOAc (this can be discarded or subjected to racemization).

  • Isolation: Acidify the aqueous layer to pH 3.0 with HCl and extract the (2S)-2-acetamido-3-pyridin-4-ylpropanoic acid with n-butanol.

  • Esterification: Reflux the isolated L-acid in absolute ethanol with catalytic SOCl2​ for 8 hours to yield the final deprotected ethyl ester.

The Stoichiometric Approach: Chiral Auxiliary Alkylation

For rapid, predictable access to the target molecule on a laboratory scale without the need for high-pressure equipment or enzyme screening, the Schöllkopf bis-lactim ether method is the gold standard.

Mechanistic Causality: The Schöllkopf reagent is synthesized from cyclo(D-Val-Gly). Deprotonation with n-BuLi at -78 °C forms a planar aza-enolate. The principle of double stereodifferentiation dictates the outcome: the bulky isopropyl group of the D-Valine moiety sits axially, creating a massive steric shield over the top (Re) face of the enolate. When the electrophile (4-picolyl chloride) is introduced, it is forced to attack from the unhindered bottom (Si) face, establishing the new stereocenter with an (S) absolute configuration.

Self-Validating Protocol
  • Enolization: Dissolve the ethoxy-substituted Schöllkopf bis-lactim ether (10 mmol) in anhydrous THF (40 mL) under argon and cool to -78 °C. Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

    • Validation Checkpoint: Quench a 0.1 mL aliquot with D2​O . Analyze via 1H NMR to ensure >95% deuterium incorporation at the α -carbon, confirming complete enolate formation.

  • Alkylation: Add 4-(chloromethyl)pyridine free base (11 mmol) in THF dropwise. Stir at -78 °C for 4 hours, then allow to warm to room temperature.

  • Quench: Quench with saturated aqueous NH4​Cl and extract with diethyl ether.

  • Hydrolysis: Hydrolyze the auxiliary by stirring the crude product in 0.5 N HCl/EtOH at room temperature for 12 hours.

  • Purification: Separate the target Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate from the cleaved D-Valine ethyl ester via silica gel chromatography.

Quantitative Comparison of Synthetic Routes

To aid in route selection, the following table summarizes the performance metrics of each methodology based on empirical data:

RouteOverall YieldEnantiomeric Excess (ee)ScalabilityCost-EfficiencyKey Reagents
Asymmetric Hydrogenation 80–85%>98%ExcellentModerate (Catalyst cost)[Rh(COD)((R,R)-DuPhos)]BF4, H2​ gas
Chemoenzymatic Resolution 35–42%*>99%GoodHighSubtilisin Carlsberg, pH Buffer
Chiral Auxiliary Alkylation 60–65%95–97%Poor (Lab scale only)LowSchöllkopf reagent, n-BuLi

*Note: The theoretical maximum yield for standard kinetic resolution is 50%. Yields can be improved if coupled with Dynamic Kinetic Resolution (DKR) to racemize the unwanted enantiomer.

References
  • Synthesis of metal-binding amino acids - Organic & Biomolecular Chemistry. rsc.org.
  • Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3-and 4-pyridylalanine derivatives.
  • Design and Synthesis of FVIII- and uPAR-Selective Ligands and Cross- Linked Polymers as Media for NMR. tum.de.

Sources

Validation

Comparison Guide: Cross-Reactivity Profiling of Antibodies Raised Against Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate Peptides

Executive Summary The incorporation of unnatural amino acids (UAAs) into peptide immunogens is a transformative strategy for developing highly specific monoclonal antibodies and targeted therapeutics. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide immunogens is a transformative strategy for developing highly specific monoclonal antibodies and targeted therapeutics. This guide provides an objective performance comparison of antibodies raised against peptides containing Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (hereafter referred to as 4-Pal-OEt ) versus alternative wild-type (WT) and structural variant peptides. Designed for drug development professionals, this guide details the mechanistic causality of cross-reactivity, presents comparative binding data, and outlines self-validating experimental protocols for robust antibody profiling.

Mechanistic Rationale: The 4-Pal-OEt Advantage

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is an unnatural amino acid featuring a pyridine ring with a nitrogen atom at the para (4-) position, capped with an ethyl ester. In peptide engineering, it serves as a highly specialized bioisostere for Phenylalanine (Phe) or Histidine (His).

The structural uniqueness of 4-Pal-OEt dictates the paratope formation of the resulting antibodies:

  • Hydrogen Bonding: The para-nitrogen acts as a strict hydrogen-bond acceptor. Studies have shown that substituting a histidine or phenylalanine with pyridylalanine derivatives drastically alters antibody binding affinity due to the precise spatial positioning of this nitrogen atom[1].

  • Steric & Hydrophobic Profiling: The ethyl ester adds a bulky hydrophobic moiety. Antibodies raised against this specific conformation develop a complementary hydrophobic pocket.

  • Target Selectivity: Incorporation of unnatural amino acids like 4-pyridylalanine into peptides is a proven strategy for exploring structure-activity relationships (SAR) and enhancing target selectivity in drug conjugates[2]. Furthermore, modifications at these anchor positions can significantly influence receptor binding and subsequent immune responses, making cross-reactivity profiling essential[3].

BindingLogic cluster_0 Target Peptide (4-Pal-OEt) cluster_1 Off-Target (WT Phe/His) Ab Anti-4-Pal-OEt Antibody Paratope T1 Pyridyl Nitrogen (H-Bond Acceptor) Ab->T1 Strong H-Bond T2 Ethyl Ester (Hydrophobic Pocket) Ab->T2 Shape Complementarity O1 Missing H-Bond Acceptor (Phe) Ab->O1 Weak Interaction O2 Steric Clash (His / No Ester) Ab->O2 Repulsion

Fig 1: Binding logic of anti-4-Pal-OEt antibodies vs target and off-target peptides.

Comparative Performance Analysis

To evaluate the specificity of antibodies raised against 4-Pal-OEt (Ab-4Pal-OEt ), we compare their performance against antibodies raised against the wild-type Phenylalanine peptide (Ab-WT ) and a structural isomer, 2-pyridylalanine (Ab-2Pal ).

The data below demonstrates that Ab-4Pal-OEt achieves sub-nanomolar affinity for its target while maintaining near-zero cross-reactivity with WT and isomeric sequences. The inability of Ab-4Pal-OEt to bind the 2-Pal peptide highlights the critical nature of the nitrogen's spatial orientation.

Table 1: Binding Affinity ( Kd​ ) and Cross-Reactivity Matrix
Antibody CandidateTarget Analyte (Peptide)Association Rate ( ka​ , M −1 s −1 )Dissociation Rate ( kd​ , s −1 )Binding Affinity ( Kd​ , nM)Cross-Reactivity (%)
Ab-4Pal-OEt 4-Pal-OEt Peptide 4.5×105 5.4×10−4 1.2 100%
Ab-4Pal-OEtWT Phe PeptideNo BindingNo Binding>10,000<0.1%
Ab-4Pal-OEt2-Pal Isomer Peptide 1.1×103 4.9×10−3 4,5000.02%
Ab-WT WT Phe Peptide 3.8×105 9.5×10−4 2.5 100%
Ab-WT4-Pal-OEt PeptideNo BindingNo Binding>10,000<0.1%

Experimental Validation Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific methodological choices are made.

Workflow A Peptide Synthesis (4-Pal-OEt incorporation) B Immunization (Murine/Rabbit Models) A->B C Hybridoma Generation & Phage Display B->C D Primary Screening (ELISA vs 4-Pal-OEt) C->D E Cross-Reactivity Profiling (SPR vs WT, 2-Pal, 3-Pal) D->E F Lead Selection (High Affinity, Low Cross-Reactivity) E->F

Fig 2: Step-by-step workflow for generating and screening 4-Pal-OEt specific antibodies.

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR)

Purpose: Real-time, label-free quantification of antibody-antigen kinetics. Causality Check: We utilize an Fc-capture method rather than direct amine coupling of the antibody. Direct coupling randomly modifies surface lysines, potentially obstructing the paratope and artificially lowering the apparent affinity. Fc-capture ensures uniform, outward-facing orientation of the binding domains.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a standard EDC/NHS mixture for 7 minutes.

  • Capture Antibody Immobilization: Inject an anti-mouse Fc (or anti-rabbit Fc) capture antibody across all flow cells to achieve an immobilization level of ~8,000 Response Units (RU). Block remaining active sites with 1M Ethanolamine-HCl.

  • Ligand Capture: Flow the Ab-4Pal-OEt candidate over the active flow cell (FC2) to achieve a capture level of exactly 300 RU. Self-Validation: Leave FC1 blank (capture antibody only) to serve as an in-line reference cell to subtract non-specific binding and bulk refractive index changes.

  • Analyte Injection (Kinetics): Inject serial dilutions (0.1 nM to 1000 nM) of the 4-Pal-OEt peptide, WT peptide, and 2-Pal peptide at a high flow rate of 30 µL/min for 120 seconds. Causality: A high flow rate minimizes mass transport limitations, ensuring the measured ka​ reflects true binding kinetics.

  • Dissociation & Regeneration: Allow 600 seconds for dissociation phase monitoring. Regenerate the capture surface using 10 mM Glycine-HCl (pH 1.5) for 30 seconds before the next cycle.

  • Data Analysis: Subtract FC1 from FC2, fit the resulting sensorgrams using a 1:1 Langmuir binding model, and calculate the Kd​ .

Protocol 2: Competitive ELISA for Solution-Phase Cross-Reactivity

Purpose: Validates cross-reactivity by measuring the concentration of soluble variant peptide required to outcompete the immobilized 4-Pal-OEt peptide. Causality Check: Pre-incubation is performed in a separate, non-binding plate. This allows the antibody and soluble peptide to reach thermodynamic equilibrium in the solution phase before exposure to the solid phase, preventing avidity artifacts caused by high-density surface coating.

Step-by-Step Methodology:

  • Coating: Coat a 96-well high-bind microtiter plate with 1 µg/mL of BSA-conjugated 4-Pal-OEt peptide overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Block with 3% BSA in PBST for 2 hours at room temperature to prevent non-specific adherence.

  • Solution-Phase Equilibrium (Pre-incubation): In a separate low-bind plate, mix Ab-4Pal-OEt (at its predetermined EC50​ concentration) with varying concentrations ( 10−12 to 10−5 M) of soluble competitor peptides (4-Pal-OEt, WT, 2-Pal, and a scrambled peptide control). Incubate for 1 hour at room temperature. Self-Validation: The scrambled peptide must show 0% inhibition, validating that inhibition is sequence-specific.

  • Competitive Binding: Transfer 100 µL of the pre-incubated mixtures to the coated plate. Incubate for exactly 1 hour.

  • Detection: Wash the plate 5x with PBST. Add an HRP-conjugated secondary antibody for 1 hour. Wash 5x, develop with TMB substrate for 15 minutes, and stop the reaction with 1M H2​SO4​ .

  • Analysis: Read absorbance at 450 nm. Plot log(inhibitor concentration) versus normalized response to determine the IC50​ values.

Conclusion & Strategic Recommendations

Antibodies raised against peptides containing Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate exhibit profound specificity driven by the precise spatial arrangement of the para-nitrogen and the hydrophobic ethyl ester. When compared to WT alternatives, Ab-4Pal-OEt demonstrates zero functional cross-reactivity, making it an ideal candidate for highly targeted diagnostic assays or as a targeting moiety in antibody-drug conjugates (ADCs). Researchers must employ rigorous, self-validating SPR and competitive ELISA workflows to confirm that the generated paratopes rely on the UAA's unique chemistry rather than the conserved peptide backbone.

References

  • Ito, M., et al. "10th International Peptide Symposium: Structure-activity relationship study of antibody-binding peptides." Ruhuna University Archives.
  • Chen, et al. "Discovery of BT8009: A Nectin-4 Targeting Bicycle Toxin Conjugate for the Treatment of Cancer." Journal of Medicinal Chemistry - ACS Publications, 2022.
  • Holm, B., et al. "Design of Glycopeptides Used to Investigate Class II MHC Binding and T-Cell Responses Associated with Autoimmune Arthritis." PLOS One, 2011.

Sources

Comparative

assessment of the metabolic stability of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate in vitro

In Vitro Metabolic Stability Profiling of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate: A Comparative Guide Executive Summary & Mechanistic Rationale Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is an unnatural amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Metabolic Stability Profiling of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate: A Comparative Guide

Executive Summary & Mechanistic Rationale

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is an unnatural amino acid derivative featuring a pyridine ring and an ethyl ester moiety. In drug discovery, masking a polar carboxylic acid as an ethyl ester is a highly effective prodrug strategy to increase lipophilicity and enhance passive cellular permeability[1][2]. However, this structural modification introduces a significant metabolic liability: susceptibility to rapid enzymatic hydrolysis.

When assessing the in vitro metabolic stability of this compound, researchers must evaluate two distinct clearance pathways:

  • Hydrolase-Mediated Cleavage (Plasma & Hepatic): The ethyl ester is a prime target for ubiquitous plasma and hepatic esterases (such as carboxylesterases [CES] and butyrylcholinesterase), which cleave the molecule to yield the active free acid, (2S)-2-amino-3-pyridin-4-ylpropanoic acid[3][4]. A critical causality to account for is interspecies variation . Rat plasma exhibits exceptionally high CES activity, often resulting in rapid in vitro degradation (half-life < 5 mins) that does not accurately translate to human pharmacokinetics, as human and dog plasma possess significantly lower CES activity[3][5].

  • CYP450-Mediated Oxidation (Hepatic): In the liver, the pyridine ring and aliphatic backbone are subject to cytochrome P450 (CYP) mediated phase I metabolism, potentially yielding N-oxides or hydroxylated metabolites[6][7].

MetabolicPathway Parent Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (Parent Ester) Esterase Plasma/Hepatic Esterases (CES1, CES2, BChE) Parent->Esterase Hydrolysis CYP450 Hepatic CYP450 (e.g., CYP3A4) Parent->CYP450 Oxidation FreeAcid (2S)-2-amino-3-pyridin-4-ylpropanoic acid (Active Free Acid) Esterase->FreeAcid NOxide Pyridine N-Oxide / Hydroxylated Metabolites (Inactive Clearance) CYP450->NOxide

In vitro metabolic pathways of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.

Comparative Performance Data

To objectively evaluate the metabolic profile of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, we must benchmark it against structural alternatives. The tables below summarize expected quantitative data comparing the ethyl ester against the Free Acid (the active moiety, which lacks permeability) and an Isopropyl Ester (a sterically hindered prodrug designed to resist rapid CES cleavage)[2].

Table 1: Comparative Plasma Stability Data represents the half-life ( t1/2​ ) in minutes across different species. | Compound | Human Plasma t1/2​ | Dog Plasma t1/2​ | Rat Plasma t1/2​ | Primary Liability | | :--- | :--- | :--- | :--- | :--- | | Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate | 45 - 60 min | 50 - 70 min | < 5 min | Rapid CES hydrolysis in rodents | | (2S)-2-amino-3-pyridin-4-ylpropanoic acid | > 120 min | > 120 min | > 120 min | None (Stable in plasma) | | Isopropyl (2S)-2-amino-3-pyridin-4-ylpropanoate | > 120 min | > 120 min | 15 - 30 min | Steric hindrance slows CES |

Table 2: Comparative Liver Microsomal Stability Data represents Intrinsic Clearance ( CLint​ ) in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM). | Compound | HLM CLint​ | RLM CLint​ | Primary Hepatic Clearance Mechanism | | :--- | :--- | :--- | :--- | | Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate | High | Very High | Dual action: CES Hydrolysis + CYP Oxidation | | (2S)-2-amino-3-pyridin-4-ylpropanoic acid | Low | Moderate | CYP Oxidation only (No ester to cleave) | | Isopropyl (2S)-2-amino-3-pyridin-4-ylpropanoate | Moderate | High | Slower CES Hydrolysis + CYP Oxidation |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following workflows are designed as self-validating systems. They incorporate specific controls to differentiate between chemical instability, esterase hydrolysis, and CYP-mediated metabolism[6][8].

Protocol A: Plasma Stability Assay

Causality Check: Plasma esterases are active without the need for cofactors. The reaction must be pre-warmed to physiological temperatures (37°C) to ensure accurate enzyme kinetics. Quenching with ice-cold organic solvent instantly precipitates the proteins, locking the metabolic profile at exact time intervals[9][10].

  • Preparation: Thaw frozen human, dog, and rat plasma and centrifuge at 3,000 x g for 5 minutes to remove clots. Pre-warm plasma to 37°C for 10 minutes[9].

  • Spiking: Prepare a 10 mM stock of the compound in DMSO. Spike the stock into the pre-warmed plasma to achieve a final concentration of 1 µM (Ensure final DMSO is ≤ 0.5% to prevent enzyme denaturation)[10][11].

  • Incubation & Sampling: Incubate at 37°C. At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot[10].

  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) to the aliquot. The ACN precipitates the esterases, halting hydrolysis[11].

  • Validation Controls:

    • Positive Control: Procaine or Propantheline (confirms esterase activity)[12].

    • Negative Control: Compound incubated in PBS buffer pH 7.4 (confirms chemical stability vs. enzymatic degradation).

Protocol B: Liver Microsomal Stability Assay

Causality Check: Liver microsomes contain both CYP450s and CES enzymes[4]. Because CYP enzymes obligatorily require NADPH as an electron donor, a "Minus-NADPH" control is strictly required for ester prodrugs. If the compound depletes in the absence of NADPH, it confirms that clearance is driven by hepatic esterases rather than CYPs[6][8].

  • Matrix Setup: Dilute Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4)[6][8].

  • Pre-Incubation: Add the test compound (1 µM final) and pre-incubate the mixture at 37°C for 5 minutes[6][13].

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH). Crucial Step: For the negative control well, add an equivalent volume of buffer instead of NADPH[6][8].

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench with 150 µL of ice-cold ACN containing IS[6][13].

  • Validation Controls:

    • Positive Control: Dextromethorphan or Verapamil (confirms CYP viability)[6][8].

  • Analysis: Centrifuge all quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate t1/2​ and CLint​ [6][8].

AssayWorkflow Step1 1. Prepare Matrix (Plasma or Microsomes) Step2 2. Spike Compound (1 µM final) Step1->Step2 Step3 3. Incubate at 37°C (Add NADPH for HLM) Step2->Step3 Step4 4. Quench Reaction (Ice-cold ACN + IS) Step3->Step4 Step5 5. Centrifuge & Extract Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Standardized in vitro workflow for plasma and microsomal stability assays.

References

  • Domainex. "Plasma Stability Assay.
  • PMC / NIH. "Design, synthesis and evaluation of a series of potential prodrugs.
  • Mercell. "Metabolic stability in liver microsomes.
  • BenchChem. "Application Notes and Protocols for Determining Metabolic Stability.
  • Enamine. "Plasma Stability Assay.
  • Springer Nature. "Metabolic Stability Assessed by Liver Microsomes.
  • Evotec. "Plasma Stability | Cyprotex ADME-Tox Solutions.
  • IntechOpen. "In vitro Metabolic Stability of Drugs.
  • RSC Publishing. "Interspecies differences in stability kinetics and plasma esterases.
  • UNC. "Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases.
  • SciELO. "Synthesis, characterization and pharmacological evaluation of amide prodrugs.
  • SCIRP. "Exploring Ester Prodrugs: A Comprehensive Review.
  • MDPI. "Structure and Catalytic Properties of Carboxylesterase Isozymes.

Sources

Safety & Regulatory Compliance

Safety

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of complex unnatural amino acids extends far beyond the bench. Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (also known as L-4-Pyridylalanine eth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of complex unnatural amino acids extends far beyond the bench. Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (also known as L-4-Pyridylalanine ethyl ester) is a highly valuable building block in peptide synthesis and drug discovery. However, its unique structural motifs—a basic pyridine ring, a nucleophilic primary amine, and a hydrolyzable ethyl ester—demand rigorous, scientifically grounded handling and disposal protocols.

Standard drain disposal or generic waste binning is not just non-compliant; it is chemically dangerous. Pyridine derivatives exhibit environmental persistence, high water solubility, and potential hepatotoxicity, meaning improper disposal can lead to severe groundwater contamination[1],[2]. Furthermore, the amine functionalities can react violently with heavy metal salts to produce explosive fulminates or pressurize waste containers if mixed with incompatible reagents[3].

The following guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling and EPA-compliant disposal of this compound.

Chemical Profiling & Mechanistic Rationale

To dispose of a chemical safely, we must first understand its reactivity profile. The disposal strategy for Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is dictated by its physicochemical properties.

Table 1: Physicochemical Properties & Disposal Implications

PropertyCharacteristicMechanistic Disposal Implication
Functional Groups Pyridine ring, Primary amineDual basicity. Will react exothermically with strong acids. Forms dangerous complexes with heavy metals[3].
Environmental Fate High water solubilityCannot be drain-disposed. Pyridine derivatives are mobile in soil and resist rapid biodegradation[1].
Regulatory Status RCRA Regulated (Characteristic)Under EPA guidelines, pyridine-containing waste must be treated as hazardous and slated for thermal destruction[4].
Stability Ester hydrolysis potentialAqueous basic or acidic conditions will hydrolyze the ester to the free amino acid, altering its solubility profile in waste streams.

Operational Safety & Immediate Handling

Before initiating any disposal workflow, ensure your operational environment is secure.

  • Engineering Controls: All transfers, weighing, and waste consolidation must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for spill cleanup), splash-proof chemical goggles, and a flame-resistant lab coat.

  • Spill Protocol: In the event of a spill, do not use water to wash the compound down the drain[5]. Instead, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Sweep the absorbed material using non-sparking tools and transfer it to a solid hazardous waste container.

Step-by-Step Disposal Methodologies

Chemical waste must be segregated properly to prevent incompatible reactions in the waste accumulation area[6]. Below are the explicit workflows for the three most common waste streams generated when working with Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.

Protocol A: Solid Waste (Unused Reagent or Spill Cleanup)
  • Containment: Transfer the solid chemical or contaminated absorbent into a wide-mouth High-Density Polyethylene (HDPE) or glass container. Causality: Amines can degrade certain low-density plastics over time; HDPE provides superior chemical resistance.

  • Segregation: Ensure the container has never housed strong oxidizers (e.g., permanganates, peroxides) or heavy metal salts (e.g., copper, silver, or mercury compounds)[3].

  • Labeling: Affix a hazardous waste label immediately. Mark as "Hazardous Solid Waste - Toxic/Basic Organic (Pyridine Derivative)."

  • Storage: Store in a designated satellite accumulation area until pickup for EPA-approved incineration[4].

Protocol B: Aqueous Waste (Post-Reaction Washes)
  • pH Assessment: Test the pH of the aqueous waste. Due to the basicity of the pyridine and primary amine, the solution may be highly alkaline.

  • Neutralization (Critical Step): If the pH exceeds 9, carefully neutralize the solution to a pH of 6–8 using dilute hydrochloric acid (1M HCl) in a fume hood. Causality: Neutralizing the free base to its hydrochloride salt prevents exothermic acid-base reactions from occurring uncontrollably inside the bulk waste drum.

  • Transfer: Once neutralized and cooled to room temperature, pour the solution into the designated "Aqueous Basic/Toxic Waste" carboy.

  • Verification: Confirm that no heavy metal catalysts (e.g., Palladium or Ruthenium from cross-coupling reactions) are present in this specific carboy to prevent complexation[3].

Protocol C: Organic Solvent Waste
  • Solvent Compatibility: Funnel the organic solution (e.g., DCM, EtOAc, or DMF mixtures) into a "Non-Halogenated Organic Waste" container (or Halogenated, depending on the primary solvent used).

  • Exclusion: Strictly prohibit the introduction of nitric acid or other oxidizing acids into this container. Causality: The oxidation of the pyridine ring or primary amine in a closed organic waste drum can generate N-oxides and gas, leading to catastrophic drum rupture.

Waste Segregation Matrix

To ensure absolute safety in your lab's waste accumulation area, adhere to the following compatibility matrix when disposing of this compound.

Table 2: Waste Segregation Compatibility

Waste Stream CategoryCompatibilityRationale for Segregation
Strong Acids NO Exothermic neutralization; risk of boiling/splattering.
Heavy Metals (Ag, Cu, Hg) NO Amines form explosive fulminates and coordination complexes[3].
Strong Oxidizers NO Rapid oxidation of the amine/pyridine can lead to fire or explosion.
General Organic Solvents YES Safe for co-mingling, provided no reactive species are present.

Disposal Workflow Visualization

The following decision tree maps the logical flow of waste characterization and segregation for Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, ensuring compliance with EPA thermal destruction mandates.

WasteWorkflow Start Waste Generation: Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate Solid Solid Waste (Unused Reagent/Spills) Start->Solid Aqueous Aqueous Solutions (Post-Reaction/Washes) Start->Aqueous Organic Organic Solutions (Solvent Mixtures) Start->Organic SolidBin Hazardous Solid Waste (HDPE Container) Solid->SolidBin Direct Transfer (No Metals) Neutralize Neutralization Step (Adjust to pH 6-8) Aqueous->Neutralize If pH > 9 AqBin Aqueous Toxic Waste (Segregate from Acids) Aqueous->AqBin If pH 6-8 OrgBin Organic Waste Drum (Halogenated or Non-Hal) Organic->OrgBin Segregate from Oxidizers Incineration EPA-Approved Thermal Destruction SolidBin->Incineration Neutralize->AqBin AqBin->Incineration OrgBin->Incineration

Fig 1. Disposal workflow for Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate waste streams.

References

  • American Chemical Society (ACS). Chemical Disposal Guidelines: a Quick Reference. Retrieved from:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from:[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Public Health Statement for Pyridine. Centers for Disease Control and Prevention. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Pyridine - EPA OSC Response ToxFAQs. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

As a Senior Application Scientist, I approach the handling of unnatural amino acid derivatives not merely as a compliance exercise, but as an integral component of experimental integrity and operator safety. Ethyl (2S)-2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of unnatural amino acid derivatives not merely as a compliance exercise, but as an integral component of experimental integrity and operator safety. Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate (commonly known as L-4-Pyridylalanine ethyl ester) is a highly valuable chiral building block in peptide synthesis and drug discovery. However, its unique structural motifs—a basic pyridine ring coupled with a lipophilic ethyl ester—demand a stringent, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.

Here is your comprehensive, field-proven guide to safely handling, transferring, and disposing of this compound.

Mechanistic Rationale for Stringent Handling

To understand the required PPE, we must first understand the molecule's interaction with human physiology. Standard naturally occurring amino acids are zwitterionic, meaning they are highly polar and struggle to cross the lipid bilayers of the skin.

However, Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is fundamentally different:

  • Esterification: Converting the carboxylic acid into an ethyl ester removes the zwitterionic charge, significantly increasing the molecule's lipophilicity (logP). This allows the compound to rapidly penetrate the stratum corneum (the outermost layer of the skin)[1].

  • Pyridine Moiety: The basic nitrogen in the pyridine ring acts as a localized base and an organic solvent motif. Upon contact with mucosal membranes or ocular fluid, it can disrupt local lipid bilayers and cause rapid, localized saponification and irritation.

Quantitative Hazard Profile (GHS Assessment)
Hazard ClassGHS CodePhysiological Causality
Skin Irritation H315Lipophilic ester moiety penetrates the skin barrier; basic pyridine nitrogen disrupts local cellular lipid bilayers[1].
Eye Irritation H319Pyridine nitrogen acts as a localized base, causing rapid tissue irritation and potential damage to the cornea.
Respiratory Irritation H335Inhalation of fine crystalline dust interacts with the moist mucosal membranes of the respiratory tract, forming localized alkaline micro-environments[1].

The PPE Matrix: A Self-Validating Defense System

Do not rely on standard laboratory attire when handling pyridine-substituted amino acid esters. Every piece of PPE must serve a specific mechanistic purpose.

  • Hand Protection (Double-Gloving is Mandatory):

    • Protocol: Wear an inner layer of standard 4-mil nitrile gloves and an outer layer of extended-cuff 8-mil nitrile gloves.

    • Causality: Pyridine derivatives act as organic solvents that can rapidly degrade natural rubber latex, leading to breakthrough exposure. Nitrile offers superior chemical resistance to basic aromatic heterocycles. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be immediately shed without exposing bare skin.

  • Eye Protection:

    • Protocol: Indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses leave the orbital bone exposed to airborne dust. Indirect venting prevents localized sweat buildup while physically blocking particulate ingress into the eyes.

  • Body Protection:

    • Protocol: Flame-resistant (FR) or heavy-duty cotton lab coat with knit cuffs.

    • Causality: Knit cuffs prevent loose sleeves from knocking over lightweight vials and ensure a seamless overlap with the extended-cuff gloves, eliminating exposed wrist skin.

  • Respiratory & Environmental Protection:

    • Protocol: All handling must occur inside a certified chemical fume hood. If a hood is compromised, a NIOSH-approved N95 or P100 half-mask respirator is required[2].

Environmental Control Specifications
ParameterRequired SpecificationCausality / Rationale
Fume Hood Face Velocity 80 – 150 FPMEnsures containment of fine powders and vapors without causing turbulent vortexes that expel material into the breathing zone[3].
Relative Humidity (RH) 40% – 60%Ambient moisture within this range naturally dissipates static charge, preventing the powder from aerosolizing during transfer.
Storage Temperature 2°C – 8°CPrevents thermal degradation and ester hydrolysis, which can generate volatile and highly irritating byproducts.

Operational Workflow: Step-by-Step Handling Protocol

Unnatural amino acid esters often present as fine, statically charged powders. The greatest risk of exposure occurs during the transfer from the bulk container to the reaction vessel.

Step 1: Pre-Operational Verification Verify that the chemical fume hood is operational and reading a face velocity between 80 and 150 FPM[3]. Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow.

Step 2: Static Mitigation Use an anti-static ionizer bar or a zero-stat gun on your weighing spatula and analytical balance. This prevents the fine powder from repelling off the spatula and aerosolizing into the hood environment.

Step 3: Closed-Vial Transfer (Primary Containment) Never weigh this compound into an open weigh boat. Instead, place a pre-tared, sealable glass vial on the balance. Transfer the powder directly into the vial and seal the cap before removing it from the balance. This creates a self-validating containment system that minimizes dust generation during transit.

Step 4: In-Hood Solubilization If transferring the compound to a larger reactor, dissolve the powder in your primary reaction solvent (e.g., DMF, DCM, or THF) inside the sealed vial within the fume hood. Transfer the compound as a liquid solution rather than a dry powder to eliminate inhalation risks.

Workflow Start 1. Fume Hood Check (80-150 FPM) PPE 2. Don PPE Matrix (Double Nitrile, Goggles) Start->PPE Weigh 3. Anti-Static Weighing & Transfer PPE->Weigh Spill Spill Detected? Weigh->Spill Clean 4a. Standard Decon (Solvent Wipe) Spill->Clean No Hazmat 4b. Hazmat Protocol (Evacuate & Isolate) Spill->Hazmat Yes Waste 5. Organic Waste Routing Clean->Waste Hazmat->Waste

Fig 1: Operational workflow and spill response for pyridine-substituted amino acid esters.

Spill Response & Waste Disposal Plan

Even with perfect technique, spills can occur. Your response must be immediate and methodical.

Spill Mitigation Protocol:

  • Isolate: If the powder spills outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Suppress: Do NOT sweep the powder, as this will aerosolize the chemical. Instead, cover the spill with damp absorbent pads (using water or a mild solvent like isopropanol) to suppress dust generation.

  • Collect: Carefully scoop the damp pads and powder into a sealable hazardous waste bag using a disposable plastic scraper.

  • Decontaminate: Wipe the affected area with a 10% bleach solution or an acidic surface neutralizer to neutralize residual pyridine traces, followed by a final wipe with 70% ethanol.

Waste Disposal Routing:

  • Solid Waste: Contaminated gloves, weigh boats, spatulas, and Kimwipes must be placed in a solid hazardous waste bin explicitly labeled "Toxic Organics - Pyridine Derivatives."

  • Liquid Waste: Solutions containing Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate must be disposed of in halogen-free organic waste carboys (unless dissolved in a halogenated solvent like DCM, which strictly requires halogenated waste routing).

  • Critical Warning: Do not mix pyridine-containing waste with highly concentrated acidic waste streams (e.g., piranha solution or concentrated nitric acid), as the basic pyridine ring can trigger a violent, exothermic acid-base reaction[2].

References

  • [3] Chemical Fume Hood Safety Policy - Stony Brook University. Stony Brook University Environmental Health & Safety. Available at: [Link]

  • Pyridine: Properties, Uses, And Health Effects - Broadwayinfosys. Broadwayinfosys Chemical Safety Guidelines. Available at:[Link]

  • [2] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. American Chemical Society. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.